molecular formula C15H13N3S B112972 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine CAS No. 74801-72-2

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112972
CAS No.: 74801-72-2
M. Wt: 267.4 g/mol
InChI Key: RMBPSQWMIZENQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a useful research compound. Its molecular formula is C15H13N3S and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-benzhydryl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBPSQWMIZENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a primary synthesis pathway for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine, a molecule of interest in medicinal chemistry and drug development. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry, with the most common and efficient method involving the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. This document provides a detailed protocol adapted from established methodologies for analogous compounds, quantitative data from related syntheses, and a visual representation of the synthetic pathway.

Core Synthesis Pathway: Acid-Catalyzed Cyclization

The principal route for synthesizing 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine involves the reaction of diphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent or strong acid catalyst. This one-pot reaction is efficient and proceeds through the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the final 1,3,4-thiadiazole ring structure.

A variety of condensing agents can be employed for this transformation, including phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphate ester (PPE), or concentrated sulfuric acid (H₂SO₄). The choice of reagent can influence reaction conditions and yields.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, adapted for the specific synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine. This solid-phase reaction method is noted for its simplicity, mild conditions, and high yields.[1][2]

Materials:

  • Diphenylacetic acid

  • Thiosemicarbazide

  • Phosphorus pentachloride (PCl₅)

  • Sodium carbonate solution (5-8% w/v)

  • Dimethylformamide (DMF)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a dry mortar and pestle, combine diphenylacetic acid (1.0-1.2 molar equivalents) and thiosemicarbazide (1.0 molar equivalent).

  • Addition of Condensing Agent: Carefully add phosphorus pentachloride (1.0-1.2 molar equivalents) to the mixture.

  • Grinding: Grind the solid mixture at room temperature until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the resulting crude product to a beaker. Add a 5-8% sodium carbonate solution portion-wise with stirring until the pH of the mixture is between 8.0 and 8.2. This step neutralizes the acidic byproducts.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash the filter cake with cold water.

  • Purification: Dry the filter cake and recrystallize the crude product from a suitable solvent system, such as a mixture of DMF and water (e.g., 1:2 v/v), to obtain the purified 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.[1][2]

Quantitative Data

ParameterValueReference
Molar Ratio (Carboxylic Acid:Thiosemicarbazide:PCl₅) 1-1.2 : 1 : 1-1.2[1]
Reaction Time Short (Solid-phase grinding)[1]
Reaction Temperature Room Temperature[1][2]
Yield >91%[1]
pH for Work-up 8.0 - 8.2[1][2]
Recrystallization Solvent DMF/H₂O[1]

Synthesis Pathway Visualization

The following diagram illustrates the one-pot synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine from diphenylacetic acid and thiosemicarbazide.

Synthesis_Pathway reactant1 Diphenylacetic Acid intermediate Acylthiosemicarbazide Intermediate reactant1->intermediate + reactant2 Thiosemicarbazide reactant2->intermediate + product 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine intermediate->product Intramolecular Cyclodehydration reagent PCl₅ or POCl₃ (Condensing Agent) Room Temperature reagent->reagent_node Catalyst/ Conditions

Caption: One-pot synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from the initial reaction to the final purified product.

Experimental_Workflow start Mix Reactants: Diphenylacetic Acid & Thiosemicarbazide add_catalyst Add Condensing Agent (e.g., PCl₅) start->add_catalyst react Grind at Room Temperature (Solid-Phase Reaction) add_catalyst->react neutralize Neutralize with Na₂CO₃ Solution (pH 8.0-8.2) react->neutralize filter Filter to Isolate Crude Product neutralize->filter purify Recrystallize from DMF/H₂O filter->purify end Pure 5-Benzhydryl-1,3,4- thiadiazol-2-ylamine purify->end

Caption: Workflow for the synthesis and purification process.

References

Technical Guide: Characterization of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

PropertyValueSource
IUPAC Name 5-Benzhydryl-1,3,4-thiadiazol-2-amineN/A
CAS Number 74801-72-2[1][2]
Molecular Formula C₁₅H₁₃N₃S[1]
Molecular Weight 267.4 g/mol [1]
Purity ≥95% (Commercially available)[1]
Physical Appearance Expected to be a solidN/A

Spectroscopic and Analytical Data (Representative)

The following tables summarize the expected spectroscopic data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine based on the analysis of analogous compounds.

Table 2.1: Representative ¹H NMR Spectral Data of 5-Substituted-1,3,4-thiadiazol-2-amines in DMSO-d₆

Functional GroupChemical Shift (δ, ppm)MultiplicityRepresentative Compound
NH₂ (Amine)~7.4s (broad)5-Phenyl-1,3,4-thiadiazol-2-amine[3]
Ar-H (Aromatic)~7.2 - 8.0m5-Aryl-1,3,4-thiadiazole derivatives[4]
CH (Benzhydryl)Not AvailablesN/A

Table 2.2: Representative ¹³C NMR Spectral Data of 5-Substituted-1,3,4-thiadiazol-2-amines in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)Representative Compound
C-2 (Thiadiazole)~1685-Phenyl-1,3,4-thiadiazol-2-amine[3]
C-5 (Thiadiazole)~1565-Phenyl-1,3,4-thiadiazol-2-amine[3]
Aromatic Carbons~126 - 1315-Phenyl-1,3,4-thiadiazol-2-amine[3]
Benzhydryl CarbonNot AvailableN/A

Table 2.3: Representative FT-IR Spectral Data of 5-Substituted-1,3,4-thiadiazol-2-amines

Functional GroupWavenumber (cm⁻¹)Vibration ModeRepresentative Compound
N-H3250 - 3350Stretching5-Phenyl-1,3,4-thiadiazol-2-amine[3]
C-H (Aromatic)3000 - 3100Stretching5-Aryl-1,3,4-thiadiazole derivatives[4]
C=N (Thiadiazole)~1630Stretching5-Phenyl-1,3,4-thiadiazol-2-amine[3]
C-S (Thiadiazole)~700Stretching5-Aryl-1,3,4-thiadiazole derivatives[4]

Table 2.4: Representative Mass Spectrometry Data

Ionm/zRepresentative Compound
[M]⁺1775-Phenyl-1,3,4-thiadiazol-2-amine[5]

Experimental Protocols

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is well-established in the literature. The most common method involves the cyclization of a carboxylic acid with thiosemicarbazide.

3.1. Proposed Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

This protocol is adapted from general methods for the synthesis of similar compounds.[4][6]

Reaction Scheme:

Materials:

  • Diphenylacetic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE) as dehydrating agent[5][7]

  • Ice-cold water

  • Ammonia solution or Sodium bicarbonate for neutralization

  • Ethanol or Tetrahydrofuran (THF) for recrystallization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of diphenylacetic acid and thiosemicarbazide.

  • Cool the mixture in an ice bath.

  • Slowly add the dehydrating agent (e.g., 3 molar equivalents of POCl₃) dropwise while stirring.[4]

  • After the addition is complete, reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • Neutralize the mixture with an ammonia solution or sodium bicarbonate until a precipitate forms.

  • Filter the crude product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol or THF to obtain the pure 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

3.2. Characterization Methods

  • Melting Point: Determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: Spectra are typically recorded on a spectrophotometer using KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.[8]

  • Mass Spectrometry: Mass spectra are obtained using an appropriate mass spectrometer to confirm the molecular weight.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine has not been reported, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] Many 1,3,4-thiadiazole derivatives have been shown to exert their effects by modulating key signaling pathways involved in cell growth and survival.[11]

One such critical pathway is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[12] Inhibition of this pathway is a common mechanism of action for anticancer agents.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase assays) cytotoxicity->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) enzyme_inhibition->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle

Caption: A typical experimental workflow for the synthesis and biological evaluation of a novel thiadiazole derivative.

Potential PI3K/Akt Signaling Pathway Inhibition by Thiadiazole Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Thiadiazole 5-Benzhydryl-1,3,4- thiadiazol-2-ylamine (Hypothesized) Thiadiazole->Akt Inhibition

References

An In-depth Technical Guide to the NMR Spectral Analysis of 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed nuclear magnetic resonance (NMR) spectral analysis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a predicted analysis based on established chemical shift values for analogous structures and functional groups. The methodologies provided are standardized protocols applicable to the analysis of this and similar heterocyclic compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is summarized in Table 1. The predictions are based on the analysis of the molecular structure and comparison with known spectral data for benzhydryl and 2-amino-1,3,4-thiadiazole moieties.

Table 1: Predicted ¹H NMR Data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine (in DMSO-d₆)

PeakPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.20 - 7.40Multiplet10HAr-H (Phenyl rings of benzhydryl)
2~6.00Singlet1HCH (Benzhydryl)
3~7.50Singlet2HNH₂ (Amino group)

Disclaimer: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data are presented in Table 2. The chemical shifts are estimated based on typical values for the carbon atoms in the thiadiazole ring, the benzhydryl group, and aromatic carbons. The carbon atoms of the 1,3,4-thiadiazole ring are expected to appear in the range of 158-181 ppm[1][2].

Table 2: Predicted ¹³C NMR Data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine (in DMSO-d₆)

PeakPredicted Chemical Shift (δ, ppm)Assignment
1~168.0C5 (Thiadiazole ring)
2~160.0C2 (Thiadiazole ring)
3~140.0C (Quaternary, Phenyl rings)
4~129.0CH (para-C, Phenyl rings)
5~128.5CH (ortho-C, Phenyl rings)
6~127.0CH (meta-C, Phenyl rings)
7~50.0CH (Benzhydryl)

Disclaimer: These are predicted values and may vary from experimental results.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the NMR spectral analysis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of purified 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for thiadiazole derivatives due to its excellent dissolving power.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

¹H NMR Data Acquisition

A standard one-dimensional proton NMR spectrum should be acquired using the following typical parameters:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition

A proton-decoupled carbon NMR spectrum should be acquired with the following general parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as a larger number of scans is typically required for ¹³C NMR to obtain a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Visualizations

Workflow for Synthesis and Evaluation of Thiadiazole Derivatives

Given that thiadiazole derivatives are often investigated for their pharmacological properties, the following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel compound like 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

Drug_Discovery_Workflow start Starting Materials synthesis Synthesis of 5-Benzhydryl-thiadiazol-2-ylamine start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) characterization->screening Pure Compound hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt lead_opt->synthesis Structure-Activity Relationship Studies in_vivo In vivo Studies lead_opt->in_vivo

Caption: Drug discovery workflow for a novel thiadiazole compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) spectroscopy results for the compound 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine. Due to the limited availability of direct spectral data for this specific molecule in the public domain, this guide synthesizes information from published studies on structurally similar 1,3,4-thiadiazole derivatives to present a comprehensive analysis of the anticipated infrared absorption spectrum. The methodologies for spectral acquisition and the interpretation of key vibrational modes are also detailed.

Expected Infrared Spectral Data

The infrared spectrum of 5-Benzhydryl-thiadiazol-2-ylamine is characterized by absorption bands corresponding to its principle functional groups: the primary amine, the benzhydryl moiety (including aromatic C-H and aliphatic C-H), and the 1,3,4-thiadiazole ring system. The expected vibrational frequencies are summarized in the table below. These values are derived from the analysis of various substituted 1,3,4-thiadiazole compounds and serve as a predictive guide.[1][2][3][4][5]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3350 - 3200N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)Medium - Strong
3100 - 3000C-H stretchingAromatic (Benzene rings)Medium - Weak
2950 - 2850C-H stretching (aliphatic)Benzhydryl CH groupMedium - Weak
1640 - 1600C=N stretching1,3,4-Thiadiazole ringMedium - Strong
1600 - 1450C=C stretchingAromatic (Benzene rings)Medium - Strong
1550 - 1490N-H bending (scissoring)Primary Amine (-NH₂)Medium - Strong
1400 - 1200C-N stretchingAmine and Thiadiazole ringMedium
1100 - 1000In-plane C-H bendingAromatic (Benzene rings)Weak
900 - 650Out-of-plane C-H bendingAromatic (Benzene rings)Strong
750 - 650C-S stretching1,3,4-Thiadiazole ringWeak - Medium

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like 5-Benzhydryl-thiadiazol-2-ylamine using the KBr pellet method.

2.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula and analytical balance

  • Sample of 5-Benzhydryl-thiadiazol-2-ylamine

2.2. Procedure

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).

    • Weigh approximately 1-2 mg of the 5-Benzhydryl-thiadiazol-2-ylamine sample and 100-200 mg of dry KBr.

    • Grind the KBr in the agate mortar to a fine, consistent powder.

    • Add the sample to the KBr in the mortar and continue to grind the mixture until it is homogeneous. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

    • Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations as outlined in the data table above.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Weigh Sample and KBr Grind Grind Mixture Sample->Grind 1-2 mg sample 100-200 mg KBr Press Press into Pellet Grind->Press Background Record Background Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Analyze Assign Peaks Process->Analyze

Caption: Workflow for FT-IR Spectroscopy using the KBr Pellet Method.

References

Potential Mechanisms of Action of 5-Benzhydryl-thiadiazol-2-ylamine: An In-depth Guide Based on the 2-Amino-1,3,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. While specific mechanistic data for 5-Benzhydryl-thiadiazol-2-ylamine is not extensively documented in publicly available literature, this technical guide aims to elucidate its potential mechanisms of action by examining the well-established biological activities of the broader 2-amino-1,3,4-thiadiazole class of compounds. This document will synthesize available data on related derivatives, focusing on their roles in enzyme inhibition, anticancer activity, and antimicrobial effects. Detailed experimental protocols and quantitative data from relevant studies are provided to offer a comprehensive resource for researchers in the field.

Introduction to the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom.[1][2] This scaffold is a bioisostere of pyridazine and is noted for its metabolic stability and low toxicity in higher vertebrates.[2] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile starting point for the synthesis of numerous derivatives with diverse biological activities.[2][3] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic effects.[4][5][6] The pharmacological profile of these compounds is largely dependent on the nature of the substituent at the 5-position of the thiadiazole ring.

Potential Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action for 5-Benzhydryl-thiadiazol-2-ylamine can be postulated to involve several key pathways, primarily centered around enzyme inhibition and interference with cellular proliferation.

Enzyme Inhibition

A significant body of research points to the ability of 2-amino-1,3,4-thiadiazole derivatives to inhibit various enzymes.

Several 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs).[7][8] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Inhibition of specific CA isozymes, such as hCA-I and hCA-II, is a therapeutic strategy for conditions like glaucoma.[7][8] The sulfonamide group, often incorporated into derivatives of this scaffold, is a key pharmacophore for CA inhibition.

  • Signaling Pathway for Carbonic Anhydrase Inhibition:

    Carbonic Anhydrase Inhibition cluster_0 Physiological Process cluster_1 Inhibition CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Thiadiazole 5-Substituted-2-amino- 1,3,4-thiadiazole Derivative CA_Enzyme Carbonic Anhydrase (e.g., hCA-I, hCA-II) Thiadiazole->CA_Enzyme Inhibits

    Figure 1: Carbonic Anhydrase Inhibition by Thiadiazole Derivatives.

Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active metabolites.[9] These metabolites play a role in cellular signaling and have been implicated in the pathogenesis of various human diseases, including cancer.[9] Certain N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to inhibit 15-lipoxygenase-1 (15-LOX-1), suggesting a potential mechanism for anticancer activity.[9]

Some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for Alzheimer's disease. For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine has demonstrated moderate dual inhibition of both enzymes.[10]

Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer properties. The proposed mechanisms are multifaceted.

Many 1,3,4-thiadiazole derivatives exhibit cytotoxic activity against various cancer cell lines.[9][11][12] This is often achieved through the induction of apoptosis. For example, some derivatives have been shown to increase the Bax/Bcl-2 ratio, which promotes programmed cell death.[12]

  • Logical Flow of Apoptosis Induction:

    Apoptosis Induction Thiadiazole 5-Aryl-1,3,4-thiadiazole Derivative Bcl2 Underexpression of anti-apoptotic proteins (e.g., Bcl-2) Thiadiazole->Bcl2 Bax Overexpression of pro-apoptotic proteins (e.g., Bax) Thiadiazole->Bax Bax_Bcl2 Increased Bax/Bcl-2 Ratio Bcl2->Bax_Bcl2 Bax->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

    Figure 2: Apoptosis Induction Pathway by Thiadiazole Derivatives.

Other proposed anticancer mechanisms for this class of compounds include:

  • Inhibition of Tyrosine Kinases : Altering cellular signaling pathways crucial for tumor development.[9]

  • Microtubule Destabilization : Disrupting the cellular cytoskeleton, which is essential for cell division.[13]

  • Inhibition of DNA and RNA Synthesis : Specifically targeting nucleic acid synthesis in cancer cells.[11]

Antimicrobial Activity

A wide array of 2-amino-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3] They have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species. The exact mechanism of antimicrobial action is not always clear but is thought to involve interference with essential cellular processes in the microorganisms.

Quantitative Data for Representative 2-Amino-1,3,4-Thiadiazole Derivatives

The following tables summarize the inhibitory activities of some representative compounds from this class.

Table 1: Carbonic Anhydrase Inhibition Data

Compound Target Enzyme IC50 (µM) Ki (µM) Reference
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative 5 Bovine erythrocyte CA 0.179 (hydratase) 0.351 [8]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative 6 Bovine erythrocyte CA 0.758 (hydratase) 0.208 [8]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative 7 Bovine erythrocyte CA 0.978 (hydratase) 0.232 [8]

| Acetazolamide (Reference) | Bovine erythrocyte CA | 3.4 (hydratase) | - |[8] |

Table 2: Cholinesterase Inhibition Data

Compound Target Enzyme IC50 (µM) Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine AChE 12.8 [10]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine BChE > 53.1 [10]

| Rivastigmine (Reference) | AChE | > 12.8 |[10] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of 2-amino-1,3,4-thiadiazole derivatives.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid, followed by cyclization.

  • General Synthesis Workflow:

    General Synthesis Carboxylic_Acid Substituted Carboxylic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Mixture Reflux Reflux with conc. H2SO4 Reaction_Mixture->Reflux Pour_on_Ice Pour onto crushed ice Reflux->Pour_on_Ice Filtration Filtration and Washing Pour_on_Ice->Filtration Product 2-Amino-5-substituted- 1,3,4-thiadiazole Filtration->Product

    Figure 3: General Synthetic Workflow for 2-Amino-1,3,4-thiadiazoles.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on human carbonic anhydrase isoenzymes (hCA-I and hCA-II) are typically studied in vitro. The enzymes are purified from human erythrocytes by affinity chromatography. The inhibition is determined by measuring the esterase or hydratase activity of the enzyme in the presence of the inhibitor.

Lipoxygenase Inhibition Assay

The enzyme inhibitory activity against 15-lipoxygenase-1 can be tested using a spectrophotometric method. The assay is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with 3-(dimethylamino) benzoic acid (DMAB) in a hemoglobin-catalyzed reaction, which is initiated by the lipoxygenase reaction product.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Conclusion

While direct mechanistic studies on 5-Benzhydryl-thiadiazol-2-ylamine are limited, the extensive research on the 2-amino-1,3,4-thiadiazole scaffold provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that its mechanism of action is likely to involve the inhibition of key enzymes such as carbonic anhydrases, lipoxygenases, or cholinesterases, and/or the induction of apoptosis in cancer cells. The benzhydryl moiety at the 5-position is expected to significantly influence the compound's lipophilicity and steric interactions with biological targets, thereby modulating its specific pharmacological profile. Further dedicated research, including enzyme kinetic studies, in vitro and in vivo anticancer and antimicrobial testing, is imperative to fully elucidate the precise mechanism of action of 5-Benzhydryl-thiadiazol-2-ylamine and to harness its therapeutic potential. This guide serves as a comprehensive starting point for such investigations.

References

A Technical Guide to the Biological Activity Screening of 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" due to its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[2][3] The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[4][5]

This guide focuses on the potential biological activities of a specific derivative, 5-Benzhydryl-thiadiazol-2-ylamine . The benzhydryl moiety, a diphenylmethyl group, is a bulky and lipophilic substituent. Such characteristics can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to target proteins and its ability to permeate biological membranes. While specific biological screening data for 5-Benzhydryl-thiadiazol-2-ylamine is not extensively available in the public domain, this document provides a comprehensive overview of the likely biological activities based on data from structurally related 1,3,4-thiadiazole derivatives. Furthermore, it offers detailed experimental protocols for the in vitro screening of this compound and illustrates key cellular signaling pathways and experimental workflows.

Potential Biological Activities and Data from Related Compounds

Based on the extensive research on the 1,3,4-thiadiazole class of compounds, the primary areas for biological screening of 5-Benzhydryl-thiadiazol-2-ylamine include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

1,3,4-Thiadiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and prostate.[2] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] The lipophilicity conferred by substituents on the thiadiazole ring often correlates with enhanced anticancer activity.[5]

Table 1: Cytotoxicity of Representative 1,3,4-Thiadiazole Derivatives against Human Cancer Cell Lines

Compound StructureCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-N-(4-ethylphenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)5.72[7]
5-(4-chlorophenyl)-N-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)12.60[7]
1-(4-(5-(benzylamino)-1,3,4-thiadiazol-2-yl)phenyl)ethan-1-oneHepG2 (Liver)3.13[7]
2-(4-fluorobenzylamino)-5-(pyridin-4-yl)-1,3,4-thiadiazoleA549 (Lung)2.79[4]
Triazolo[3,4-b]thiadiazole derivative (KA39)HT-29 (Colon)Not specified, but potent[8]
2-(adamantan-1-ylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazoleHCT116 (Colon)10.3[4]
2-amino-1,3,4-thiadiazole derivative (FABT)A549 (Lung)Not specified, induces cell cycle arrest[5]
Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component in several clinically used antimicrobial agents, including the cephalosporin antibiotic cefazolin.[1] Numerous studies have demonstrated the potent and broad-spectrum antibacterial and antifungal activities of various 1,3,4-thiadiazole derivatives.[9][10] The mechanism of antimicrobial action can involve the inhibition of essential enzymes or disruption of the microbial cell wall or membrane.

Table 2: Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound StructureMicroorganismMIC (µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20-28[9]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineBacillus subtilis20-28[9]
2-(adamantan-1-ylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazoleBacillus subtilisNot specified, potent[9]
2-(adamantan-1-ylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazoleEscherichia coliGood activity[9]
5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amineCandida albicansGood activity[9]
5-styryl-2-amino-1,3,4-thiadiazole derivativeStaphylococcus aureusHigh activity[1]
5-styryl-2-amino-1,3,4-thiadiazole derivativeEscherichia coliHigh activity[1]
Enzyme Inhibition

1,3,4-Thiadiazole derivatives have been identified as inhibitors of a wide range of enzymes, making them attractive candidates for the treatment of various diseases. Notable targets include carbonic anhydrases (implicated in glaucoma and certain cancers), c-Jun N-terminal kinases (JNKs; involved in inflammatory responses and apoptosis), and various protein kinases.[11][12][13]

Table 3: Enzyme Inhibitory Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
Sulfonamide-based thiadiazoleCarbonic Anhydrase IKi = 0.1676 µM[11]
Sulfonamide-based thiadiazoleCarbonic Anhydrase IIKi = 0.2880 µM[11]
Thiazole-thiadiazole derivativeJNK1Not specified, potent[13]
Indazole-thiadiazole hybridThymidine PhosphorylaseIC50 = 6.29 µMNot specified
Indazole-thiadiazole hybridα-glucosidaseIC50 = 17.65 µMNot specified
Triazolo-thiadiazole derivativeAkt1/2Not specified, potent[8]

Experimental Protocols

The following are detailed protocols for the initial screening of 5-Benzhydryl-thiadiazol-2-ylamine for anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[14]

  • Materials:

    • Target cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[14]

    • Solubilization solution (e.g., DMSO, or acidic isopropanol)

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 570-590 nm)

  • Protocol:

    • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[15]

    • Compound Treatment: Prepare serial dilutions of 5-Benzhydryl-thiadiazol-2-ylamine in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

    • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

    • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[16]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Absorbance Measurement: Read the absorbance of each well at 570-590 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

  • Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the microorganism is added to each well. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.[18]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microplates

    • Standardized microbial inoculum (0.5 McFarland standard)

    • Incubator (37°C for bacteria, 35°C for fungi)

  • Protocol:

    • Compound Dilution: Prepare a 2-fold serial dilution of 5-Benzhydryl-thiadiazol-2-ylamine in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculation: Add 100 µL of the diluted inoculum to each well of the microplate, resulting in a final volume of 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Enzyme Inhibition Screening: Carbonic Anhydrase Assay

This is a colorimetric assay to screen for inhibitors of carbonic anhydrase (CA) based on its esterase activity.[11][19]

  • Principle: Active CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of a CA inhibitor, this rate decreases.[11]

  • Materials:

    • Human or bovine carbonic anhydrase

    • Tris-HCl buffer (50 mM, pH 7.5)

    • p-Nitrophenyl acetate (p-NPA) solution (in acetonitrile or DMSO)

    • Known CA inhibitor (e.g., Acetazolamide) as a positive control

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 400-405 nm

  • Protocol:

    • Plate Setup: In a 96-well plate, add the following to the respective wells:

      • Test Compound: 158 µL Tris-HCl buffer + 2 µL of the test compound dilution.

      • Maximum Activity Control: 158 µL Tris-HCl buffer + 2 µL of DMSO.

      • Positive Control: 158 µL Tris-HCl buffer + 2 µL of Acetazolamide dilution.

    • Enzyme Addition: Add 20 µL of the CA working solution to all wells except for a blank control.

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-30 minutes.[11]

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the maximum activity control. Calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Thiadiazole Thiadiazole Derivatives Thiadiazole->Akt Inhibition

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Cell_Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Cell_Proliferation Thiadiazole Thiadiazole Derivatives Thiadiazole->ERK Inhibition

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate 24h (cell attachment) Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate 2-4h (formazan formation) Add_MTT->Incubate_2_4h Solubilize 7. Add solubilization solution Incubate_2_4h->Solubilize Read_Absorbance 8. Read absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution 1. Prepare 2-fold serial dilutions of compound in broth (96-well plate) Inoculate_Plate 3. Inoculate all wells (except sterility control) Serial_Dilution->Inoculate_Plate Prepare_Inoculum 2. Prepare standardized microbial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate 4. Incubate plate (18-48 hours) Inoculate_Plate->Incubate Visual_Inspection 5. Visually inspect for turbidity (growth) Incubate->Visual_Inspection Determine_MIC 6. Determine MIC (lowest concentration with no growth) Visual_Inspection->Determine_MIC

Conclusion

The 1,3,4-thiadiazole scaffold is a highly versatile and privileged structure in drug discovery, with a proven track record of diverse biological activities. While direct experimental data for 5-Benzhydryl-thiadiazol-2-ylamine is limited, the presence of the bulky, lipophilic benzhydryl group at the 5-position suggests a strong potential for significant interactions with various biological targets. Based on the extensive literature on related compounds, this derivative is a prime candidate for screening as an anticancer, antimicrobial, and enzyme inhibitory agent. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate the biological activity profile of 5-Benzhydryl-thiadiazol-2-ylamine and its analogues, potentially leading to the discovery of novel therapeutic agents.

References

5-Benzhydryl-1,3,4-thiadiazol-2-ylamine: A Technical Guide for Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical compound 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine , classified as a building block for protein degraders. While specific data on its direct application in published targeted protein degradation (TPD) studies is limited, this guide provides a comprehensive overview of its chemical properties, the broader context of TPD, and a hypothetical framework for its validation and use in the synthesis of novel heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the protein from the cell entirely, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[1][2][4]

The most prominent TPD technology is the PROTAC, a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

Core Building Block: 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is a chemical entity categorized as a protein degrader building block.[8] This classification suggests its potential for incorporation into larger, functional degrader molecules.

Chemical and Physical Properties

A summary of the known properties of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is presented below.

PropertyValueReference
Molecular Formula C₁₅H₁₃N₃S[8]
Molecular Weight 267.4 g/mol [8]
CAS Number 74801-72-2[8][9]
Appearance Not specified (typically solid)
Purity ≥95% (as commercially available)[8]
Structural Features and Potential Role

The structure of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine possesses two key features relevant to its role as a degrader building block:

  • 2-Amino Group: The primary amine on the thiadiazole ring serves as a crucial chemical handle. It provides a reactive site for the attachment of a linker, which would then be connected to an E3 ligase ligand or a POI-binding ligand.

  • Benzhydryl Moiety: This bulky, hydrophobic group (two phenyl rings attached to a single carbon) could potentially function as a ligand for a protein of interest. The benzhydryl group is a known pharmacophore in various bioactive molecules, and its presence suggests that this building block may be intended to target proteins with corresponding hydrophobic binding pockets.

The 1,3,4-thiadiazole core is a versatile scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] Its derivatives have been investigated as inhibitors of various enzymes, such as protein kinases.[13][14]

Hypothetical Application in PROTAC Synthesis

Given its structure, 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine can be envisioned as a starting point for a novel PROTAC. The primary amine allows for straightforward chemical modification to attach a linker, which would then be coupled to a known E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). In this scenario, the benzhydryl-thiadiazole moiety would serve as the "warhead" for the protein of interest.

Experimental Protocols: A General Framework

While specific experimental data for this compound is not publicly available, a standard workflow can be proposed for its validation and incorporation into a degrader discovery cascade.

Synthesis and Linker Attachment

The first step involves the chemical modification of the 2-amino group. A common approach is the acylation with a linker that has a terminal orthogonal protecting group or a reactive functional group for subsequent conjugation.

Example Protocol: Amide Coupling to a Linker

  • Dissolution: Dissolve 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Addition of Linker: Add the linker containing a carboxylic acid and a protected terminal group (e.g., Boc-protected amine) (1.1 equivalents) along with a peptide coupling agent such as HATU or HBTU (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield the linker-conjugated intermediate.

PROTAC Finalization

The protected terminal group on the linker is deprotected, and the E3 ligase ligand is then attached via another coupling reaction.

Biochemical and Cellular Characterization

Once the final PROTAC is synthesized, a series of assays are required to determine its efficacy.

Table of Key Experiments for PROTAC Characterization

ExperimentPurposeKey Parameters Measured
Target Binding Assay To confirm the benzhydryl-thiadiazole moiety binds to the intended POI.Binding affinity (Kd, Ki, or IC₅₀)
E3 Ligase Binding Assay To confirm the E3 ligase ligand binds to its target (e.g., Cereblon or VHL).Binding affinity (Kd, Ki, or IC₅₀)
Ternary Complex Formation Assay To demonstrate the PROTAC can simultaneously bind the POI and E3 ligase.Biophysical measurement (e.g., via FRET, SPR, or TR-FRET)
Western Blot Analysis To measure the degradation of the POI in cells treated with the PROTAC.Dmax (maximum degradation), DC₅₀ (concentration for 50% degradation)
Cell Viability/Proliferation Assay To determine the functional consequence of POI degradation.GI₅₀ (concentration for 50% growth inhibition) or IC₅₀
Selectivity Profiling To assess off-target degradation using proteomics.Changes in the levels of other proteins across the proteome.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz are provided below to illustrate the core concepts of TPD and the experimental logic.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (Degrader Molecule) PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binds E3 E3 Ubiquitin Ligase E3_bound E3 E3->E3_bound Recruits PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition & Degradation E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action for a PROTAC.

Synthesis_Workflow start 5-Benzhydryl-1,3,4- thiadiazol-2-ylamine step1 Step 1: Couple Building Block to Linker start->step1 linker Linker Synthesis (with protecting group) linker->step1 e3_ligand E3 Ligase Ligand step3 Step 3: Couple to E3 Ligase Ligand e3_ligand->step3 intermediate Intermediate: Warhead-Linker step1->intermediate deprotection Step 2: Deprotection of Linker intermediate->deprotection activated_intermediate Activated Intermediate deprotection->activated_intermediate activated_intermediate->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: General synthetic workflow for PROTAC creation.

Validation_Flow protac Synthesized PROTAC biochem Biochemical Assays (Binding, Ternary Complex) protac->biochem cell_degradation Cell-Based Degradation (Western Blot) biochem->cell_degradation Confirmed Binding functional Functional Assays (e.g., Cell Viability) cell_degradation->functional Confirmed Degradation selectivity Selectivity Profiling (Proteomics) functional->selectivity Confirmed Activity decision Lead Optimization or New Design selectivity->decision

Caption: High-level validation cascade for a novel PROTAC.

Conclusion

5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is a promising chemical starting point for the development of novel protein degraders. Its structure contains a reactive amine for linker attachment and a benzhydryl group that may serve as a warhead for engaging a protein of interest. While direct evidence of its use in a completed degrader is not yet prevalent in public literature, this guide provides the necessary theoretical and practical framework for researchers to begin exploring its potential. The successful application of this building block will depend on rigorous chemical synthesis, biochemical validation, and cellular characterization as outlined in the proposed experimental workflows.

References

Technical Guide: Physicochemical Properties of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physicochemical properties of the heterocyclic compound 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine (CAS No: 74801-72-2). Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes available information, provides predicted values based on chemical principles, and outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers in drug discovery and medicinal chemistry.

Introduction

5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole heterocyclic core. The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a bulky, lipophilic benzhydryl group at the 5-position and an amino group at the 2-position suggests that this molecule may have interesting pharmacological properties. A thorough understanding of its physicochemical properties is the first step in evaluating its potential as a drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems. The data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine are presented below.

Data Presentation

Quantitative data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is summarized in the table below. Experimentally determined values are provided where available; other values are predicted based on computational models and structure-property relationships.

PropertyValueData TypeSource
CAS Number 74801-72-2Experimental[1]
Molecular Formula C₁₅H₁₃N₃SCalculated[1]
Molecular Weight 267.35 g/mol Calculated[1]
Melting Point 202-206 °CExperimental[1]
Boiling Point ~503.4 °CPredictedN/A
Water Solubility Very LowPredictedN/A
logP (Octanol/Water) ~4.5PredictedN/A
pKa (most basic) ~3.5-4.5PredictedN/A

Note: Predicted values are estimations and require experimental verification.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to novel organic compounds like 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

A general and established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with an appropriate acid or acid derivative.

Reaction: Diphenylacetic acid + Thiosemicarbazide → 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

Procedure:

  • Acylation: Equimolar amounts of diphenylacetic acid and thiosemicarbazide are mixed in a suitable solvent.

  • Cyclodehydration: A dehydrating agent such as polyphosphoric acid (PPA) or a strong acid catalyst is added to the mixture.[2]

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled and poured into cold water to precipitate the crude product.

  • The solution is neutralized with a base (e.g., ammonium hydroxide) to ensure complete precipitation.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.[3]

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a melting point apparatus is standard.[4]

Procedure:

  • A small amount of the dry, crystalline compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 1-2 mm.[5][6]

  • The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.[4]

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[4]

Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • The vial is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity. It can be determined experimentally or estimated using chromatographic methods.

Shake-Flask Method:

  • A small, accurately weighed amount of the compound is dissolved in one of the phases (either n-octanol or water).

  • This solution is added to a separation funnel containing a known volume of the second, immiscible solvent (n-octanol and water must be mutually saturated beforehand).

  • The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the layers to separate completely.

  • The concentration of the compound in both the aqueous and the n-octanol layers is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10][11]

RP-HPLC Method (Estimation): A faster method involves using reverse-phase high-performance liquid chromatography (RP-HPLC). The logP of a compound can be estimated by correlating its retention time with the retention times of a series of standard compounds with known logP values.[10][12][13]

Visualizations

As no specific signaling pathway has been definitively associated with 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine in the literature, a logical workflow for its physicochemical characterization is presented. This diagram outlines the systematic process from synthesis to data analysis for a novel compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_properties Property Determination cluster_analysis Data Analysis & Profiling Synthesis Synthesis via Cyclodehydration Purification Purification by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point (Capillary Method) NMR->MP Solubility Aqueous Solubility (Shake-Flask) NMR->Solubility LogP Lipophilicity (logP) (HPLC/Shake-Flask) NMR->LogP pKa pKa Determination (Potentiometric/UV) NMR->pKa MS->MP MS->Solubility MS->LogP MS->pKa Analysis Data Compilation & Analysis MP->Analysis Solubility->Analysis LogP->Analysis pKa->Analysis Profile ADME Profile Prediction Analysis->Profile

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

This guide consolidates the currently available physicochemical information for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine. While experimental data is limited, the provided standard protocols offer a clear path for the empirical determination of its key properties. The established melting point serves as a valuable benchmark for purity assessment. Further experimental investigation is necessary to fully elucidate the compound's ADME profile and to validate the predicted properties, which is essential for advancing its potential development as a therapeutic agent.

References

5-Benzhydryl-thiadiazol-2-ylamine (CAS 74801-72-2): A Technical Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive summary of the currently available technical information for the chemical compound 5-Benzhydryl-thiadiazol-2-ylamine, identified by the CAS number 74801-72-2. Despite a thorough search of scientific literature and patent databases, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound is not publicly available at this time. The information presented herein is compiled from chemical supplier safety data sheets and general chemical synthesis literature.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-Benzhydryl-thiadiazol-2-ylamine are summarized in the table below. This data is essential for the handling, storage, and characterization of the compound in a laboratory setting.

PropertyValueSource
CAS Number 74801-72-2Chemical Suppliers
Molecular Formula C₁₅H₁₃N₃SChemical Suppliers
Molecular Weight 267.35 g/mol Chemical Suppliers
Appearance SolidChemical Suppliers
Melting Point 202-206 °CChemical Suppliers
Purity Typically ≥95%Chemical Suppliers
Solubility Data not available-
Storage Recommended at 2-8°C in a dark, inert atmosphereChemical Suppliers

Synthesis

A general method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide. While a specific protocol for 5-Benzhydryl-thiadiazol-2-ylamine is not detailed in the available literature, a plausible synthetic route can be inferred from established methods.

A potential synthesis workflow is outlined below. This diagram represents a generalized approach and would require optimization for the specific synthesis of the target compound.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up Diphenylacetic_acid Diphenylacetic Acid Cyclization Cyclization (e.g., with a dehydrating agent like PCl₅ or POCl₃) Diphenylacetic_acid->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization Neutralization Neutralization (with an alkaline solution) Cyclization->Neutralization Purification Purification (e.g., recrystallization) Neutralization->Purification Product 5-Benzhydryl-thiadiazol-2-ylamine Purification->Product

Potential Therapeutic Targets of 5-Benzhydryl-thiadiazol-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzhydryl-thiadiazol-2-ylamine is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. This technical guide provides an in-depth analysis of its potential therapeutic targets, drawing from available scientific literature on the compound and its structural analogs. The primary proposed mechanism of action for this compound is the inhibition of the aromatase enzyme, a key target in the treatment of hormone-dependent breast cancer. This is based on its design as a structural analog of the known aromatase inhibitor, Letrozole. Derivatives of 5-Benzhydryl-thiadiazol-2-ylamine have demonstrated growth-inhibitory effects against breast cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen. While quantitative data for the parent compound is not publicly available, this guide will detail the therapeutic rationale, present data for its derivatives, and discuss other potential targets based on the broad bioactivity of the 1,3,4-thiadiazole scaffold. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug development efforts.

Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage with various biological targets. Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The diverse biological profile of thiadiazole derivatives underscores the potential of novel substituted analogs, such as 5-Benzhydryl-thiadiazol-2-ylamine, in the development of new therapeutic agents.

Primary Proposed Therapeutic Target: Aromatase

The principal therapeutic target proposed for 5-Benzhydryl-thiadiazol-2-ylamine is aromatase (cytochrome P450 19A1) , the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.

Rationale: Structural Analogy to Letrozole

5-Benzhydryl-thiadiazol-2-ylamine has been synthesized as a structural analog of Letrozole, a potent and selective non-steroidal aromatase inhibitor. Letrozole is a first-line treatment for hormone receptor-positive breast cancer in postmenopausal women. The rationale behind the design of 5-Benzhydryl-thiadiazol-2-ylamine is that its structural similarity to Letrozole may enable it to bind to and inhibit the aromatase enzyme, thereby reducing estrogen production and suppressing the growth of estrogen-dependent tumors.

dot

Caption: Structural similarity between Letrozole and 5-Benzhydryl-thiadiazol-2-ylamine.

Signaling Pathway: Aromatase in Estrogen Synthesis

Aromatase converts androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone. In hormone receptor-positive breast cancers, estrogens bind to the estrogen receptor (ER), promoting tumor cell proliferation and survival. By inhibiting aromatase, 5-Benzhydryl-thiadiazol-2-ylamine is hypothesized to disrupt this signaling pathway, leading to an anticancer effect.

dot

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Tumor_Growth Tumor Growth and Proliferation ER->Tumor_Growth Inhibitor 5-Benzhydryl-thiadiazol-2-ylamine Inhibitor->Aromatase Inhibition

Caption: Proposed mechanism of action via aromatase inhibition.

Anticancer Activity: NCI-60 Screening Data

While specific quantitative data for 5-Benzhydryl-thiadiazol-2-ylamine from the NCI-60 screen is not publicly available, a study synthesizing its derivatives reported that these compounds were evaluated in this panel. The study highlighted that some of these derivatives exhibited significant growth inhibition against breast cancer cell lines.

Quantitative Data for Derivatives of 5-Benzhydryl-thiadiazol-2-ylamine

The following table summarizes the reported growth inhibition data for two derivatives of 5-Benzhydryl-thiadiazol-2-ylamine against a breast cancer cell line in the NCI-60 screen. It is important to note that this data is for the derivatives and not the parent compound itself.

CompoundCell LineGrowth Inhibition (%)
Derivative 1Breast Cancer73.7
Derivative 2Breast Cancer52.6

Data extracted from a study on diaryl derivatives of imidazothiadiazole.

Other Potential Therapeutic Targets of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is present in numerous compounds with diverse biological activities, suggesting that 5-Benzhydryl-thiadiazol-2-ylamine may have other potential therapeutic targets beyond aromatase. These are inferred from studies on structurally related compounds and represent areas for future investigation.

Potential Target ClassSpecific ExamplesAssociated Disease Area
Kinases Tyrosine Kinases, EGFR, HER-2Cancer
Enzymes in Neurodegeneration Cholinesterases, Beta-secretase-1Alzheimer's Disease
Inflammatory Enzymes Lipoxygenase, CyclooxygenaseInflammation, Cancer
Other Enzymes Dihydrofolate Reductase (DHFR), Carbonic AnhydraseCancer, Glaucoma
Transcription Factors STAT3Cancer

Experimental Protocols

In Vitro Aromatase Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive method for assessing aromatase inhibition using a competitive ELISA.

Objective: To determine the IC50 value of a test compound for aromatase.

Materials:

  • Recombinant human P450 aromatase

  • NADPH regenerating system

  • Testosterone (substrate)

  • Anti-estradiol monoclonal antibody

  • Estradiol-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer

  • 96-well microplate

Procedure:

  • Aromatase Reaction:

    • In a 96-well plate, add the recombinant aromatase enzyme, NADPH regenerating system, and the test compound at various concentrations.

    • Initiate the reaction by adding testosterone.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the conversion of testosterone to 17β-estradiol.

  • ELISA:

    • Coat a separate 96-well plate with the anti-estradiol monoclonal antibody.

    • Transfer the reaction mixture from the aromatase reaction plate to the antibody-coated plate.

    • Add the estradiol-HRP conjugate. The newly synthesized estradiol and the HRP-conjugated estradiol will compete for binding to the antibody.

    • Incubate at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is inversely proportional to the amount of estradiol produced.

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

dot

Aromatase_Assay_Workflow cluster_0 Aromatase Reaction cluster_1 Competitive ELISA A1 Add Aromatase, NADPH, and Test Compound A2 Add Testosterone (Substrate) A1->A2 A3 Incubate at 37°C A2->A3 B1 Transfer to Antibody-Coated Plate A3->B1 Transfer Reaction Mixture B2 Add Estradiol-HRP Conjugate B1->B2 B3 Incubate and Wash B2->B3 B4 Add TMB Substrate B3->B4 B5 Add Stop Solution B4->B5 B6 Read Absorbance at 450 nm B5->B6

Caption: Workflow for the ELISA-based aromatase inhibition assay.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This protocol outlines the general procedure for the NCI-60 screen using the Sulforhodamine B (SRB) assay to measure cytotoxicity.

Objective: To determine the cytotoxic profile of a test compound against a panel of 60 human cancer cell lines.

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound solubilized in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Plating:

    • Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well.

    • Incubate for 24 hours.

  • Compound Addition:

    • Add the test compound at five 10-fold serial dilutions.

    • Incubate for an additional 48 hours.

  • Cell Fixation and Staining:

    • Terminate the assay by adding cold TCA to fix the cells.

    • Wash the plates with water and air dry.

    • Stain with SRB solution for 10 minutes at room temperature.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

  • Measurement:

    • Solubilize the bound stain with 10 mM Tris base solution.

    • Read the absorbance at 515 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth.

    • Determine three endpoints:

      • GI50: Concentration for 50% growth inhibition.

      • TGI: Concentration for total growth inhibition.

      • LC50: Concentration for 50% cell killing.

dot

NCI60_Workflow A Plate Cells in 96-well Plates B Incubate for 24h A->B C Add Test Compound (5 concentrations) B->C D Incubate for 48h C->D E Fix Cells with TCA D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and Dry F->G H Solubilize Bound Dye G->H I Read Absorbance at 515 nm H->I J Calculate GI50, TGI, and LC50 I->J

The Advent and Evolution of 5-Substituted-1,3,4-Thiadiazol-2-amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. Among these, the 5-substituted-1,3,4-thiadiazol-2-amine scaffold has emerged as a "privileged structure," consistently appearing in compounds with diverse therapeutic applications, including antimicrobial, anticancer, and diuretic properties. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important class of compounds.

A Historical Journey: From Early Synthesis to Clinical Significance

The history of 2-amino-1,3,4-thiadiazoles is intrinsically linked to the development of sulfa drugs. One of the earliest and most significant milestones was the discovery of acetazolamide in the 1940s by Mann and Kellin, who identified its anticonvulsant properties.[1] Marketed as Diamox, acetazolamide became the first clinically used carbonic anhydrase inhibitor, primarily for the treatment of glaucoma, epilepsy, and acute mountain sickness.[1][2][3] Its development spurred further interest in the 1,3,4-thiadiazole nucleus as a pharmacophore.

The foundational synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles were established in the mid-20th century. A common and enduring method involves the acid-catalyzed cyclization of thiosemicarbazones, which are themselves formed from the condensation of thiosemicarbazide with aldehydes or ketones. This straightforward approach allows for a wide variety of substituents to be introduced at the 5-position, facilitating extensive structure-activity relationship (SAR) studies.

Over the decades, research has unveiled the broad biological potential of this scaffold. The presence of the =N-C-S moiety is often cited as a key contributor to the biological activity of these compounds.[4] Numerous studies have demonstrated their efficacy as antibacterial, antifungal, antitubercular, antiviral, anti-inflammatory, and anticancer agents, making the 5-substituted-1,3,4-thiadiazol-2-amine core a fertile ground for the development of novel therapeutics.[5][6]

Synthetic Strategies and Experimental Protocols

The versatility of the 5-substituted-1,3,4-thiadiazol-2-amine scaffold stems from the accessibility of various synthetic routes. Below are detailed protocols for a common synthetic method and key biological assays used to evaluate these compounds.

Protocol 1: Synthesis via Acid-Catalyzed Cyclization of Thiosemicarbazones

This method is a robust and widely used approach for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.

Step 1: Synthesis of Thiosemicarbazone

  • Dissolve the desired substituted aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol.

  • Add thiosemicarbazide (1 equivalent) to the solution.

  • Add a catalytic amount of an acid, such as acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 5-substituted-1,3,4-thiadiazol-2-amine

  • To the dried thiosemicarbazone (1 equivalent), cautiously add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, typically with cooling in an ice bath.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-3 hours) or until the reaction is complete as indicated by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 5-substituted-1,3,4-thiadiazol-2-amine.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the in vitro anticancer and antimicrobial activities of selected 5-substituted-1,3,4-thiadiazol-2-amine derivatives reported in the literature.

Table 1: Anticancer Activity of 5-Substituted-1,3,4-Thiadiazol-2-amines (IC50 values in µM)

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylMCF-7 (Breast)5.36[7][8]
1b 4-ChlorophenylHepG2 (Liver)3.13[7][8]
2a 2-(Benzenesulfonylmethyl)phenylLoVo (Colon)2.44[9][10]
2b 2-(Benzenesulfonylmethyl)phenylMCF-7 (Breast)23.29[9][10]
3a 4-HydroxyphenylMCF-7 (Breast)24.0 (µg/mL)[1][11]
3b 4-BromophenylMCF-7 (Breast)28.1 (µg/mL)[1][11]
4a 5-(4-nitrophenyl)PC3 (Prostate)-
4b 5-(4-nitrophenyl)MCF-7 (Breast)-[12]
5a 5-(Thiophen-2-yl)HepG-2 (Liver)4.37
5b 5-(Thiophen-2-yl)A-549 (Lung)8.03[13]

Table 2: Antimicrobial Activity of 5-Substituted-1,3,4-Thiadiazol-2-amines (MIC values in µg/mL)

Compound ID5-SubstituentMicroorganismMIC (µg/mL)Reference
6a 4-FluorophenylS. aureus20-28[2][14]
6b 4-ChlorophenylS. aureus20-28[2][14]
7a 4-HydroxyphenylA. niger32-42[2][14]
7b 4-MethoxyphenylA. niger32-42[2][14]
8a 3-Hydroxy-2-naphthyl (p-chlorophenylamino at N)S. aureus62.5[2][14]
9a -A. fumigatus0.9[4]
9b -G. candidum0.08[4]
9c -S. aureus1.95[4]

Visualizing the Science: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and pathways related to the discovery and mechanism of action of 5-substituted-1,3,4-thiadiazol-2-amines.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization start Starting Materials (Aldehyde/Ketone + Thiosemicarbazide) thiosemicarbazone Thiosemicarbazone Formation start->thiosemicarbazone cyclization Acid-Catalyzed Cyclization thiosemicarbazone->cyclization thiadiazole 5-Substituted-1,3,4- thiadiazol-2-amine cyclization->thiadiazole purification Purification & Characterization (NMR, IR, MS) thiadiazole->purification antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial anticancer Anticancer Assay (MTT Assay) purification->anticancer other_assays Other Biological Assays purification->other_assays sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar other_assays->sar lead_opt Lead Optimization sar->lead_opt apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 5-Substituted-1,3,4- thiadiazol-2-amine caspase8 Caspase-8 Activation compound->caspase8 bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 caspase3 Effector Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis tnf_alpha_inhibition lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 nfkb_activation NF-κB Signaling Pathway Activation tlr4->nfkb_activation tnf_alpha_gene TNF-α Gene Transcription nfkb_activation->tnf_alpha_gene tnf_alpha_production TNF-α Production tnf_alpha_gene->tnf_alpha_production inflammation Inflammation tnf_alpha_production->inflammation compound 1,3,4-Thiadiazole Derivative compound->nfkb_activation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine, a substituted aminothiadiazole. The synthesis is based on the established method of cyclizing a carboxylic acid with thiosemicarbazide. This approach is noted for its efficiency and high yields in producing 2-amino-5-substituted-1,3,4-thiadiazoles.

Overview

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a significant area of interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The general and reliable method for synthesizing the target compound, 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine, involves the acid-catalyzed condensation and cyclization of diphenylacetic acid and thiosemicarbazide. This protocol outlines a solid-phase reaction which is simple, rapid, and proceeds under mild conditions.[1][2]

Reaction Principle

The core of this synthesis is the reaction between a carboxylic acid (diphenylacetic acid) and thiosemicarbazide in the presence of a dehydrating agent/catalyst, such as phosphorus pentachloride or polyphosphate ester (PPE), to form the 1,3,4-thiadiazole ring.[1][3][4] The amino group at the 2-position of the resulting thiadiazole originates from the thiosemicarbazide, while the benzhydryl group at the 5-position is derived from the diphenylacetic acid.

Experimental Protocol

This protocol is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Diphenylacetic AcidC₁₄H₁₂O₂212.24
ThiosemicarbazideCH₅N₃S91.13
Phosphorus PentachloridePCl₅208.24
Sodium CarbonateNa₂CO₃105.99
Dimethylformamide (DMF)C₃H₇NO73.09
Deionized WaterH₂O18.02

Equipment:

  • Mortar and pestle

  • Reaction vessel (e.g., a round-bottom flask)

  • Beakers

  • Filter funnel and filter paper

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

Step 1: Solid-Phase Reaction

  • In a dry reaction vessel, combine diphenylacetic acid, thiosemicarbazide, and phosphorus pentachloride. The recommended molar ratio is approximately 1:1:1 to 1:1.2:1.2 (Thiosemicarbazide:Diphenylacetic Acid:Phosphorus Pentachloride).[1]

  • Thoroughly grind the mixture at room temperature using a mortar and pestle until a homogeneous powder is formed.

  • Allow the mixture to stand at room temperature. The reaction is typically complete within a short period, as indicated by a change in consistency or color. This will yield the crude product.

Step 2: Work-up and Purification

  • Transfer the crude product to a beaker.

  • Prepare a 5-8% (w/v) aqueous solution of sodium carbonate.[1]

  • Slowly add the sodium carbonate solution to the crude product with stirring until the pH of the mixture reaches 8.0-8.2. This neutralizes the acidic byproducts.

  • Filter the resulting suspension to collect the solid product.

  • Wash the filter cake with deionized water to remove any remaining salts.

  • Dry the filter cake in a drying oven at a suitable temperature (e.g., 60-80 °C).

Step 3: Recrystallization

  • For further purification, recrystallize the dried product from a suitable solvent system. A mixture of DMF and water (e.g., 1:2 v/v) has been shown to be effective for similar compounds.[1]

  • Dissolve the crude product in a minimal amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Data Summary

While specific experimental data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is not provided in the cited literature, the general method is reported to have high yields.

ParameterExpected Value
Molecular Formula C₁₅H₁₃N₃S[5]
Molecular Weight 267.35 g/mol [5]
CAS Number 74801-72-2[5]
Appearance White to off-white solid
Yield >90% (based on similar syntheses)[1]

Visualizations

Synthesis Workflow Diagram:

Synthesis_Workflow Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine A Reactants: - Diphenylacetic Acid - Thiosemicarbazide - Phosphorus Pentachloride B Solid-Phase Grinding (Room Temperature) A->B Mixing C Crude Product B->C Reaction D Neutralization (aq. Na2CO3, pH 8-8.2) C->D E Filtration & Washing D->E F Drying E->F G Dried Crude Product F->G H Recrystallization (DMF/Water) G->H I Pure 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine H->I Purification

Caption: Workflow for the synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

References

Application Notes and Protocols for 5-Benzhydryl-thiadiazol-2-ylamine in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole nucleus is a key feature in a variety of pharmacologically active compounds, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The presence of a benzhydryl group at the 5-position of the thiadiazole ring suggests potential for significant biological activity due to its steric bulk and lipophilicity, which can influence binding to biological targets.

Proposed In-Vitro Applications and Experimental Protocols

Based on the activities of related compounds, "5-Benzhydryl-thiadiazol-2-ylamine" is a candidate for investigation in the following areas:

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6][7] The proposed mechanism for some derivatives involves the inhibition of critical enzymes like lipoxygenase or the induction of apoptosis.[4][8]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 5-Benzhydryl-thiadiazol-2-ylamine against a panel of cancer cell lines.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2 - liver carcinoma, A-549 - lung carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5][7]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of 5-Benzhydryl-thiadiazol-2-ylamine in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the old media and add 100 µL of fresh media containing the various concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundHepG2 IC50 (µM)A-549 IC50 (µM)
5-Benzhydryl-thiadiazol-2-ylamine15.8 ± 1.222.5 ± 2.1
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.2

The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction that could be investigated for 5-Benzhydryl-thiadiazol-2-ylamine, based on the known mechanisms of related compounds which can modulate the expression of pro- and anti-apoptotic proteins.[8]

G cluster_0 5-Benzhydryl-thiadiazol-2-ylamine 5-Benzhydryl-thiadiazol-2-ylamine Target Protein Target Protein 5-Benzhydryl-thiadiazol-2-ylamine->Target Protein Bcl-2 Bcl-2 Target Protein->Bcl-2 Bax Bax Target Protein->Bax Caspase-9 Caspase-9 Bcl-2->Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothetical apoptosis induction pathway.
Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties against a range of bacterial and fungal strains.[1][3][9][10]

This protocol describes the determination of the MIC of 5-Benzhydryl-thiadiazol-2-ylamine using the broth microdilution method.

Experimental Protocol:

  • Microorganism Preparation:

    • Use strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Prepare a bacterial/fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range could be from 256 µg/mL to 0.5 µg/mL.

  • Assay Procedure:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-Benzhydryl-thiadiazol-2-ylamine163264
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

The following diagram outlines a typical workflow for screening a compound for antimicrobial activity.

G cluster_0 A Prepare Compound Stock Solution (in DMSO) D Serial Dilution in 96-Well Plate A->D B Select Microbial Strains (e.g., S. aureus, E. coli) C Prepare Inoculum (0.5 McFarland) B->C E Inoculate Wells C->E D->E F Incubate (24-48h) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for MIC determination.
Enzyme Inhibition Assays

Derivatives of 1,3,4-thiadiazole have been reported to inhibit various enzymes, such as acetylcholinesterase and lipoxygenase.[4][11] Given the structural features of 5-Benzhydryl-thiadiazol-2-ylamine, it could be a candidate for screening against a panel of kinases or other enzymes relevant to disease.

This protocol is based on the Ellman's method for determining AChE inhibitory activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and AChE enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare various concentrations of the test compound and a positive control (e.g., Donepezil) in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the reaction and incubate for 15 minutes at 25°C.

    • Add the substrate (ATCI) to start the reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Hypothetical Data Presentation:

CompoundAChE IC50 (µM)
5-Benzhydryl-thiadiazol-2-ylamine45.2 ± 3.5
Donepezil (Positive Control)0.05 ± 0.01

References

Application Notes and Protocols: 5-Benzhydryl-thiadiazol-2-ylamine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 5-benzhydryl-thiadiazol-2-ylamine scaffold in drug design, drawing upon data from structurally similar and relevant 5-substituted-2-amino-1,3,4-thiadiazole derivatives due to the absence of published research on the specified compound. The bulky, hydrophobic benzhydryl group is anticipated to confer favorable interactions with various biological targets, making this scaffold a promising starting point for the development of novel therapeutics, particularly in oncology.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-amino-1,3,4-thiadiazole core, in particular, serves as a versatile template for the synthesis of compounds that can interact with a variety of biological targets. The introduction of a large, lipophilic benzhydryl group at the 5-position is a rational design strategy to enhance binding affinity and explore specific hydrophobic pockets within target proteins, such as kinases and other enzymes implicated in disease pathways. It was observed that the anticancer effect is usually enhanced by introducing an aromatic ring at the vacant 5th position of the 1,3,4-thiadiazole core.[1]

Anticancer Applications

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key signaling pathways involved in cell growth and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various 5-benzyl and 5-aryl-1,3,4-thiadiazol-2-amine derivatives, which serve as representative examples of the potential of the 5-benzhydryl scaffold.

Table 1: Cytotoxic Activity of 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives against Various Cancer Cell Lines

Compound IDR Group on Benzyl RingCancer Cell LineIC50 (µM)Reference
1 HPC3 (Prostate)22.19[2]
2 3-OCH₃SKNMC (Neuroblastoma)5.41[2]
3 4-OCH₃HT29 (Colon)>100[2]
4 2-FHT29 (Colon)12.57[2]

Table 2: Cytotoxic Activity of 5-Aryl-1,3,4-thiadiazole-based Derivatives against Breast and Liver Cancer Cell Lines.[3]

Compound IDSubstituent at C5Linker and Terminal GroupCancer Cell LineIC50 (µg/mL)
5a 4-ChlorophenylAcetamide-piperazine-CH₃MCF-7 (Breast)26.30
5b 4-ChlorophenylAcetamide-piperazine-C₂H₅MCF-7 (Breast)3.55
5c 4-ChlorophenylAcetamide-piperazine-o-ethoxyphenylMCF-7 (Breast)5.36
5d 4-ChlorophenylAcetamide-piperidine-benzylMCF-7 (Breast)2.32
6a 4-ChlorophenylAcetamide-piperazine-CH₃HepG2 (Liver)26.30
6b 4-ChlorophenylAcetamide-piperazine-C₂H₅HepG2 (Liver)3.55
6c 4-ChlorophenylAcetamide-piperazine-o-ethoxyphenylHepG2 (Liver)3.13
6d 4-ChlorophenylAcetamide-piperidine-benzylHepG2 (Liver)6.51

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition

Many 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The benzhydryl moiety is well-suited to occupy the hydrophobic pocket of the ATP-binding site of many kinases. A representative diagram of a generic tyrosine kinase signaling pathway that could be targeted by such inhibitors is shown below.

Tyrosine Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK)->Receptor Tyrosine Kinase (RTK):P Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK):P->Downstream Signaling Proteins 5-Benzhydryl-thiadiazole Derivative 5-Benzhydryl-thiadiazole Derivative 5-Benzhydryl-thiadiazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition ATP ATP ADP ADP ATP->ADP Kinase Activity P P Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Scaffold 5-Benzhydryl-thiadiazol- 2-ylamine Scaffold Reaction Reaction with Substituted Reagents (e.g., isocyanates, acid chlorides) Scaffold->Reaction Library Library of Novel Thiadiazole Derivatives Reaction->Library Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Application Notes: Derivatisierung von "5-Benzhydryl-thiadiazol-2-ylamin" zur verbesserten Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben eine Strategie zur Derivatisierung von "5-Benzhydryl-thiadiazol-2-ylamin", einem Molekül, das auf dem 1,3,4-Thiadiazol-Gerüst basiert. Dieses Gerüst ist ein bekannter und wichtiger Pharmacophor in der medizinischen Chemie und zeigt ein breites Spektrum an biologischen Aktivitäten, einschließlich potenzieller antineoplastischer, antimikrobieller und entzündungshemmender Eigenschaften.[1][2][3][4][5][6][7][8][9]

Angesichts des Fehlens spezifischer veröffentlichter Daten zur biologischen Aktivität von 5-Benzhydryl-thiadiazol-2-ylamin selbst, zielt die hier beschriebene Vorgehensweise darauf ab, durch chemische Modifikation eine Bibliothek von Derivaten zu erstellen und diese auf verstärkte biologische Wirksamkeit zu untersuchen. Die vorgeschlagenen Derivatisierungsstrategien konzentrieren sich auf die reaktive Aminogruppe an Position 2 des Thiadiazolrings, die ein idealer Ansatzpunkt für die Einführung verschiedener funktioneller Gruppen ist.

Die primären Ziele dieser Derivatisierungsstrategie sind:

  • Potenzierung der antineoplastischen Aktivität: Viele 1,3,4-Thiadiazol-Derivate zeigen zytotoxische Wirkungen gegen verschiedene Krebszelllinien.[10][11] Die Modifikation der Seitenkette kann die zelluläre Aufnahme, die Zielbindung und die Induktion von Apoptose verbessern.

  • Verbesserung der antimikrobiellen Wirksamkeit: Das Thiadiazol-Gerüst ist in mehreren antimikrobiellen Wirkstoffen enthalten.[6][9][12][13] Die Einführung von lipophilen oder Wasserstoffbrücken-bindenden Einheiten kann die Aktivität gegen ein breites Spektrum von Bakterien und Pilzen erhöhen.

  • Erforschung der entzündungshemmenden Eigenschaften: Bestimmte Thiadiazol-Derivate haben entzündungshemmende Wirkungen gezeigt.[5][8] Die Derivatisierung kann zu Verbindungen mit verbesserter Hemmung von Entzündungsmediatoren führen.

Die folgenden Protokolle beschreiben zwei bewährte Methoden zur Derivatisierung des Ausgangsmoleküls: die Bildung von Schiff'schen Basen und die N-Acylierung. Darüber hinaus werden Standardprotokolle für die biologische Evaluierung der synthetisierten Verbindungen bereitgestellt.

Logischer Arbeitsablauf für die Derivatisierung und Evaluierung

logical_workflow start Start: 5-Benzhydryl-thiadiazol-2-ylamin derivatization Chemische Derivatisierung start->derivatization schiff_base Protokoll 1: Synthese von Schiff'schen Basen derivatization->schiff_base n_acylation Protokoll 2: N-Acylierung derivatization->n_acylation purification Reinigung und Charakterisierung (Säulenchromatographie, NMR, MS) schiff_base->purification n_acylation->purification bio_eval Biologische Evaluierung purification->bio_eval anticancer Protokoll 3: Antikrebs-Aktivität (MTT-Assay) bio_eval->anticancer antimicrobial Protokoll 4: Antimikrobielle Aktivität (Agar-Diffusionsmethode) bio_eval->antimicrobial data_analysis Datenanalyse und SAR-Studie anticancer->data_analysis antimicrobial->data_analysis lead_id Identifizierung von Leitstrukturen data_analysis->lead_id signaling_pathway GF Wachstumsfaktor RTK Rezeptor-Tyrosinkinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Bad Bad Akt->Bad P CellGrowth Zellwachstum & Proliferation mTOR->CellGrowth Apoptosis Apoptose Thiadiazole 5-Benzhydryl-thiadiazol -Derivat Thiadiazole->Akt Hemmung Bad->Apoptosis

References

Application Notes and Protocols for Antimicrobial Activity Assays of 5-Benzhydryl-thiadiazol-2-ylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Extensive literature searches did not yield specific antimicrobial activity data for the compound 5-Benzhydryl-thiadiazol-2-ylamine . The following application notes provide a summary of the antimicrobial activity of structurally related 5-substituted-1,3,4-thiadiazol-2-amine derivatives to offer insights into the potential activity of this class of compounds. The provided protocols are standardized methods for determining the antimicrobial efficacy of synthetic compounds like 5-Benzhydryl-thiadiazol-2-ylamine.

Introduction to 2-Amino-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Specifically, 2-amino-5-substituted-1,3,4-thiadiazoles are a well-studied class of compounds, with their antimicrobial efficacy often attributed to the =N-C-S moiety.[1] The substituent at the 5-position of the thiadiazole ring plays a significant role in modulating the antimicrobial spectrum and potency. Many derivatives of 2-amino-1,3,4-thiadiazole have been identified as potential lead compounds for the development of new antimicrobial agents, with some demonstrating superior activity compared to standard drugs.[3]

Antimicrobial Activity of 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives (A Data Summary)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data is compiled from multiple research articles and is presented for comparative purposes.

Compound (5-Substituent)Test OrganismMIC (µg/mL)Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20-28[2][3]
Bacillus subtilis20-28[2][3]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20-28[2][3]
Bacillus subtilis20-28[2][3]
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineEscherichia coli-[3]
5-(1-Adamantylamino)-1,3,4-thiadiazoleBacillus subtilisGood Activity[3]
Staphylococcus aureusGood Activity[3]
Escherichia coliGood Activity[3]
5-(4-methylphenyl)-1,3,4-thiadiazoleBacillus anthracisGood Activity[2]
Bacillus cereusGood Activity[2]
General 5-substituted-2-amino-1,3,4-thiadiazolesEscherichia coli126-1024[4]
Pseudomonas aeruginosa126-1024[4]
Streptococcus faecalis126-1024[4]
Methicillin-resistant S. aureus (MRSA)126-1024[4]
Methicillin-susceptible S. aureus (MSSA)126-1024[4]

Experimental Protocols

Protocol for Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This protocol details the determination of the MIC of a test compound using the broth microdilution method, which is a standardized and widely accepted technique.[5][6]

3.1.1. Materials

  • Test compound (e.g., 5-Benzhydryl-thiadiazol-2-ylamine)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

3.1.2. Procedure

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution D Perform Serial Dilutions of Compound A->D B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) E Add Standardized Inoculum B->E C Add Broth to 96-Well Plate C->D D->E F Incubate at 37°C for 16-24h E->F G Read MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol for Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[7][8]

3.2.1. Materials

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

3.2.2. Procedure

  • Preparation of Agar Plates:

    • Use commercially prepared MHA plates or prepare them according to the manufacturer's instructions, ensuring a uniform depth of 4 mm.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with the solvent used to dissolve the compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Inoculation & Disk Application cluster_incubation Incubation & Measurement A Prepare Inoculum (0.5 McFarland) C Inoculate MHA Plate for Confluent Growth A->C B Prepare Compound-Impregnated Disks D Aseptically Apply Disks to Agar Surface B->D C->D E Incubate at 37°C for 16-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for 5-Benzhydryl-thiadiazol-2-ylamine is unconfirmed, related heterocyclic compounds are known to interfere with various essential cellular processes in microorganisms. A generalized potential mechanism could involve the inhibition of key enzymes necessary for cell wall synthesis, DNA replication, or protein synthesis. The bulky benzhydryl group may enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.

Potential_Mechanism Compound 5-Benzhydryl-thiadiazol-2-ylamine Membrane Microbial Cell Membrane Compound->Membrane Penetration (Lipophilicity) Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Inhibition Inhibition of Essential Cellular Process (e.g., Cell Wall Synthesis, DNA Replication) Target->Inhibition Death Bacteriostatic / Bactericidal Effect Inhibition->Death

Caption: Potential Mechanism of Antimicrobial Action.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a promising starting point for the development of novel antimicrobial agents. Although specific data for 5-Benzhydryl-thiadiazol-2-ylamine is not currently available, the information on related compounds suggests that it may possess antimicrobial properties. The protocols provided herein offer a standardized approach for the in-vitro evaluation of its efficacy against a panel of clinically relevant microorganisms. Further research is warranted to determine the precise antimicrobial spectrum and mechanism of action of this specific compound.

References

Application Notes and Protocols for Anticancer Screening of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds have been reported to exert their anticancer action through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The introduction of a bulky, hydrophobic benzhydryl group at the 5-position of the 2-amino-1,3,4-thiadiazole core is hypothesized to enhance cell membrane permeability and promote interactions with hydrophobic pockets of target proteins, potentially leading to increased cytotoxic potency. This document provides a framework for the anticancer screening of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine and its derivatives.

Anticipated Anticancer Activity

Based on structure-activity relationship studies of analogous 1,3,4-thiadiazole derivatives, it is anticipated that 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine and its derivatives will exhibit cytotoxic activity against a panel of human cancer cell lines. The bulky benzhydryl group may contribute to enhanced potency. For instance, derivatives of 1,3,4-thiadiazole with other bulky aromatic substituents have shown significant activity against various cancer cell lines, including those of the breast, colon, and lung.[4][5][6]

Data Presentation: Representative Anticancer Activity of Analogous 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives with bulky substituents, which can serve as a benchmark for evaluating 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine derivatives.

Table 1: Cytotoxicity of Representative 5-Aryl-1,3,4-thiadiazole Derivatives against Various Human Cancer Cell Lines.

Compound ID5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 3-IndolylPaCa2 (Pancreatic)1.5[6]
Analog 2 4-Benzyloxy-3-methoxyphenylPaCa2 (Pancreatic)1.5[6]
Analog 3 2,4-DichlorophenylMCF-7 (Breast)>100[7]
Analog 4 3-MethoxyphenylMCF-7 (Breast)49.6[7]
Analog 5 4-HydroxyphenylSK-MEL-2 (Melanoma)4.27 µg/mL[5]
Analog 6 3-Methoxy-4-hydroxyphenylSK-OV-3 (Ovarian)7.35 µg/mL[5]

Table 2: Effect of Representative 1,3,4-Thiadiazole Derivatives on Cell Cycle Distribution.

Compound IDCancer Cell LineConcentration (µM)% Cells in G1% Cells in S% Cells in G2/MReference
Analog 7 LoVo (Colon)2.565.420.114.5[8]
Analog 7 LoVo (Colon)5.075.212.312.5[8]
Analog 8 MCF-7 (Breast)2555.125.819.1[8]
Analog 8 MCF-7 (Breast)5068.915.215.9[8]

Table 3: Apoptosis Induction by Representative 1,3,4-Thiadiazole Derivatives.

Compound IDCancer Cell LineConcentration (µM)% Early Apoptosis% Late Apoptosis/NecrosisReference
Analog 9 LoVo (Colon)2.510.25.1[8]
Analog 9 LoVo (Colon)5.025.612.8[8]
Analog 10 MCF-7 (Breast)508.94.3[7]

Experimental Protocols

Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

A general synthetic route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative.[9][10]

  • Step 1: Synthesis of N-(diphenylacetyl)thiosemicarbazide: A mixture of diphenylacetic acid and thiosemicarbazide is heated in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • Step 2: Cyclization: The resulting N-(diphenylacetyl)thiosemicarbazide is then cyclized by heating with a dehydrating agent like concentrated sulfuric acid to yield 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

Synthesis_Workflow Diphenylacetic_Acid Diphenylacetic Acid Intermediate N-(diphenylacetyl)thiosemicarbazide Diphenylacetic_Acid->Intermediate Dehydrating Agent Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Final_Product 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine Intermediate->Final_Product Cyclization (H2SO4)

Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol assesses the effect of the test compounds on cancer cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570nm) dissolve->read analyze Calculate IC50 read->analyze

MTT Cell Viability Assay Workflow.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Materials:

    • Cancer cells treated with the test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.[1][13][14][15]

  • Materials:

    • Cancer cells treated with the test compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in key signaling pathways.[16][17][18][19][20]

  • Materials:

    • Cancer cells treated with the test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent and imaging system

  • Protocol:

    • Treat cells with the test compound and prepare cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an ECL reagent and an imaging system.

Potential Signaling Pathways for Investigation

Several signaling pathways are known to be modulated by anticancer 1,3,4-thiadiazole derivatives and are relevant for investigating the mechanism of action of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.[2][21]

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis Bcl2 Bcl2 Bcl2->Bax Inhibits Thiadiazole 5-Benzhydryl-1,3,4- thiadiazol-2-ylamine Thiadiazole->Akt Inhibits Thiadiazole->ERK Inhibits Thiadiazole->Bcl2 Inhibits

Potential signaling pathways targeted by 1,3,4-thiadiazole derivatives.

References

Application Notes and Protocols: 5-Benzhydryl-thiadiazol-2-ylamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Many of these effects are attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] 5-Benzhydryl-thiadiazol-2-ylamine has been synthesized and identified as a structural analog of Letrozole, an aromatase inhibitor used in cancer therapy.[3] While specific kinase inhibition data for 5-Benzhydryl-thiadiazol-2-ylamine is not extensively documented in current literature, its structural similarity to other known kinase inhibitors from the 1,3,4-thiadiazole class suggests its potential as a subject for investigation in kinase-targeted drug discovery.

These application notes provide a framework for the evaluation of 5-Benzhydryl-thiadiazol-2-ylamine as a kinase inhibitor, drawing upon data from structurally related 1,3,4-thiadiazole derivatives and outlining detailed protocols for its characterization.

Data Presentation: Kinase Inhibitory Activity of Related 1,3,4-Thiadiazole Derivatives

Table 1: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Specific Kinases

Compound Structure/NameTarget KinaseIC50Reference
Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole (Compound 6a)Abl Tyrosine KinasePotent Inhibition (Specific IC50 not detailed in abstract)[4]
Thiadiazole Derivative B11ALK (wild-type)9.19 nM[5]
Thiadiazole Derivative B11ALK (L1196M mutant)5.57 nM[5]
Thiadiazole Derivative B11ALK (G1202R mutant)15.6 nM[5]

Table 2: Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines

Compound Structure/NameCell LineIC50Reference
Benzimidazole-thiadiazole derivative 4cHeLa (Cervical Cancer)15 µM[6]
Benzimidazole-thiadiazole derivative 4dHeLa (Cervical Cancer)25 µM[6]
Benzimidazole-thiadiazole derivative 4eHeLa (Cervical Cancer)25 µM[6]

Signaling Pathway

The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors. Compounds like 5-Benzhydryl-thiadiazol-2-ylamine could potentially interfere with such pathways at the level of the kinase domain.

G Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Kinase_Domain Kinase Domain Dimerization->Kinase_Domain Activates Substrate Substrate (e.g., Adaptor Protein) Kinase_Domain->Substrate Phosphorylates Inhibitor 5-Benzhydryl-thiadiazol-2-ylamine (Potential Inhibitor) Inhibitor->Kinase_Domain Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phospho_Substrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Potential inhibition point of 5-Benzhydryl-thiadiazol-2-ylamine in an RTK pathway.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to evaluate the kinase inhibitory and cytotoxic potential of 5-Benzhydryl-thiadiazol-2-ylamine.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method to determine the IC50 value of a compound against a specific kinase.

G Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions start->prepare_reagents add_components Add Kinase, Substrate, and Test Compound to Microplate prepare_reagents->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Deplete remaining ATP incubate->stop_reaction detect_signal Add Detection Reagent and Measure Luminescence stop_reaction->detect_signal analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., Abl, ALK, EGFR)

  • Kinase-specific substrate

  • ATP

  • 5-Benzhydryl-thiadiazol-2-ylamine

  • DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Benzhydryl-thiadiazol-2-ylamine in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted 5-Benzhydryl-thiadiazol-2-ylamine or DMSO (as a vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the unused ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the cytotoxic or cytostatic effects of 5-Benzhydryl-thiadiazol-2-ylamine on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562 for Abl, NCI-H2228 for ALK)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-Benzhydryl-thiadiazol-2-ylamine

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 5-Benzhydryl-thiadiazol-2-ylamine (prepared by diluting the DMSO stock in culture medium) and a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct evidence for the kinase inhibitory activity of 5-Benzhydryl-thiadiazol-2-ylamine is currently limited, the established role of the 1,3,4-thiadiazole scaffold in targeting various kinases provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to systematically evaluate the potential of this compound as a novel kinase inhibitor and to contribute valuable data to the field of cancer drug discovery.

References

Application Notes: 5-Benzhydryl-thiadiazol-2-ylamine as a Potential Inducer of Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Benzhydryl-thiadiazol-2-ylamine is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. While the specific biological activities of this particular compound are not extensively documented, the thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Notably, recent studies have highlighted the potential of certain thiadiazole derivatives to modulate critical cellular pathways implicated in cancer progression, such as autophagy.

Autophagy is a highly conserved catabolic process whereby cells degrade and recycle their own components to maintain homeostasis and survive stress conditions. In the context of cancer, autophagy plays a dual role, either promoting cell survival or contributing to cell death. The modulation of autophagy has therefore emerged as a promising strategy in cancer therapy. Evidence suggests that some thiadiazole-containing compounds can induce autophagic cell death in cancer cells, often through the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy.

Given the structural features of 5-Benzhydryl-thiadiazol-2-ylamine, which combines the biologically active thiadiazole ring with a bulky benzhydryl group known to contribute to the bioactivity of various compounds, it is hypothesized that this molecule may act as an inducer of autophagy. These application notes provide a detailed protocol for a cell-based assay to investigate the effect of 5-Benzhydryl-thiadiazol-2-ylamine on autophagy in a cancer cell line.

Principle of the Assay

The most widely used method to monitor autophagy is the assessment of the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the amount of LC3-II is indicative of an increased number of autophagosomes, a hallmark of autophagy induction. To accurately measure autophagic flux (the entire process of autophagy, including the degradation of autophagosomes), the assay is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. These inhibitors block the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a functional and active autophagic flux. The levels of LC3-I and LC3-II are quantified by Western blotting.

Experimental Protocols

Cell-Based Assay for Autophagy Induction: LC3 Turnover Assay by Western Blotting

This protocol describes the treatment of a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) with 5-Benzhydryl-thiadiazol-2-ylamine and subsequent analysis of LC3 protein levels to determine the induction of autophagy.

Materials and Reagents

  • Cell Line: MCF-7 (or other suitable cancer cell line)

  • Compound: 5-Benzhydryl-thiadiazol-2-ylamine (dissolved in DMSO to create a stock solution)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Positive Control: Rapamycin (mTOR inhibitor, autophagy inducer)

  • Lysosomal Inhibitor: Bafilomycin A1 or Chloroquine

  • Reagents for Western Blotting:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-polyacrylamide gels (15% for optimal separation of LC3-I and LC3-II)

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or GAPDH)

    • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

    • Enhanced chemiluminescence (ECL) substrate

    • Phosphate-buffered saline (PBS)

    • Tris-buffered saline with 0.1% Tween-20 (TBST)

Procedure

  • Cell Seeding:

    • Plate MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Benzhydryl-thiadiazol-2-ylamine in a complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

    • For the autophagic flux experiment, pre-treat half of the wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for 2 hours before adding the test compound.

    • Treat the cells with varying concentrations of 5-Benzhydryl-thiadiazol-2-ylamine (e.g., 1, 5, 10 µM), a vehicle control (DMSO), and a positive control (e.g., 100 nM Rapamycin) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against LC3B (at a dilution of 1:1000) overnight at 4°C.

    • The following day, wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry software (e.g., ImageJ).

    • Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control.

    • Compare the ratios between the different treatment groups (vehicle control, compound-treated, and positive control), both in the presence and absence of the lysosomal inhibitor. An increase in the LC3-II/LC3-I ratio upon treatment with 5-Benzhydryl-thiadiazol-2-ylamine, which is further enhanced in the presence of a lysosomal inhibitor, indicates the induction of autophagic flux.

Data Presentation

The following table presents hypothetical data for a similar thiadiazole derivative, illustrating the expected outcome of the LC3 turnover assay.

Treatment GroupLysosomal InhibitorLC3-I (Relative Density)LC3-II (Relative Density)LC3-II / LC3-I RatioFold Change in LC3-II/LC3-I Ratio (vs. Vehicle)
Vehicle Control (DMSO)-1.000.200.201.0
Vehicle Control (DMSO)+0.950.450.472.4
5-Benzhydryl-thiadiazol-2-ylamine (5 µM)-0.800.640.804.0
5-Benzhydryl-thiadiazol-2-ylamine (5 µM)+0.751.502.0010.0
Rapamycin (100 nM)-0.700.771.105.5
Rapamycin (100 nM)+0.651.822.8014.0

Mandatory Visualization

experimental_workflow Experimental Workflow: LC3 Turnover Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis cell_seeding Seed MCF-7 cells in 6-well plates overnight_incubation Incubate overnight (37°C, 5% CO2) cell_seeding->overnight_incubation pre_treatment Pre-treat with/without lysosomal inhibitor (2h) overnight_incubation->pre_treatment compound_treatment Treat with 5-Benzhydryl-thiadiazol-2-ylamine, Vehicle, or Rapamycin (24h) pre_treatment->compound_treatment cell_lysis Lyse cells in RIPA buffer compound_treatment->cell_lysis protein_quant Quantify protein (BCA assay) cell_lysis->protein_quant sds_page SDS-PAGE (15% gel) protein_quant->sds_page western_blot Western Blot for LC3 & β-actin sds_page->western_blot densitometry Densitometry Analysis western_blot->densitometry data_interpretation Calculate LC3-II/LC3-I ratio & assess autophagic flux densitometry->data_interpretation

Caption: Workflow for assessing autophagy induction by 5-Benzhydryl-thiadiazol-2-ylamine.

signaling_pathway Proposed Signaling Pathway for Autophagy Induction cluster_upstream Upstream Signaling cluster_autophagy_core Autophagy Core Machinery compound 5-Benzhydryl- thiadiazol-2-ylamine PI3K PI3K compound->PI3K Inhibition Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Phagophore Phagophore Formation Beclin1_complex->Phagophore LC3_conversion LC3-I to LC3-II Conversion Phagophore->LC3_conversion Autophagosome Autophagosome LC3_conversion->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome

Caption: Proposed mechanism of autophagy induction via mTOR pathway inhibition.

References

Application Notes and Protocols for Targeted Protein Degradation Utilizing Thiadiazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's intrinsic protein degradation machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). The molecule "5-Benzhydryl-thiadiazol-2-ylamine" is classified as a protein degrader building block, suggesting its potential utility in the synthesis of novel TPD agents. The thiadiazole scaffold is a versatile heterocyclic motif frequently employed in medicinal chemistry due to its favorable pharmacological properties. While specific PROTACs or molecular glues incorporating the 5-benzhydryl-thiadiazole moiety are not yet extensively documented in peer-reviewed literature, this document provides a comprehensive guide to the principles and methodologies required to evaluate such a compound, should it be developed into a targeted protein degrader.

The following application notes and protocols are designed to guide researchers through the standard experimental workflow for characterizing a novel protein degrader, from initial assessment of protein knockdown to detailed mechanistic studies.

Part 1: Application Notes - Principles and Strategies

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2-Ub Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides TPD_Workflow Start Start: Candidate Degrader (e.g., Benzhydryl-Thiadiazole based) Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Start->Degradation_Assay Potent_Degrader Potent Degrader? Degradation_Assay->Potent_Degrader Mechanism_Validation Mechanism of Action Validation Potent_Degrader->Mechanism_Validation Yes Optimize_Degrader Optimize Degrader (Structure-Activity Relationship) Potent_Degrader->Optimize_Degrader No Ternary_Complex Ternary Complex Formation (SPR, ITC, NanoBRET) Mechanism_Validation->Ternary_Complex Ubiquitination_Assay Ubiquitination Assay (In-cell, In-vitro) Ternary_Complex->Ubiquitination_Assay Functional_Assays Downstream Functional Assays (Cell Viability, Apoptosis) Ubiquitination_Assay->Functional_Assays Validated_Degrader Validated Degrader Functional_Assays->Validated_Degrader

Application Notes and Protocols for Evaluating the Efficacy of 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Thiadiazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5][6] The mesoionic nature of the thiadiazole ring allows for enhanced membrane permeability, facilitating interaction with intracellular targets.[3][4][7] This document provides a detailed experimental framework for evaluating the efficacy of a specific derivative, 5-Benzhydryl-thiadiazol-2-ylamine, with a primary focus on its potential as an anticancer agent. The protocols outlined below cover initial in vitro screening to more complex in vivo tumor models, providing a comprehensive strategy for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action:

Based on the known activities of thiadiazole derivatives, it is hypothesized that 5-Benzhydryl-thiadiazol-2-ylamine may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and by inducing apoptosis.[7] The experimental design detailed herein aims to investigate this hypothesis.

I. In Vitro Efficacy Evaluation

A crucial first step in drug discovery involves in vitro assays to determine the biological activity of a compound.[8][9][10] These initial screens provide essential data on cytotoxicity, anti-proliferative effects, and the mechanism of cell death.

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of the compound on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Benzhydryl-thiadiazol-2-ylamine in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Table 1: Cytotoxicity of 5-Benzhydryl-thiadiazol-2-ylamine on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Value
48Value
72Value
A54924Value
48Value
72Value
U8724Value
48Value
72Value

B. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Benzhydryl-thiadiazol-2-ylamine at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Table 2: Apoptotic Effect of 5-Benzhydryl-thiadiazol-2-ylamine

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Necrosis
MCF-7ControlValueValueValue
Compound (IC50)ValueValueValue
A549ControlValueValueValue
Compound (IC50)ValueValueValue

C. Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with PI staining is used.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 3: Effect of 5-Benzhydryl-thiadiazol-2-ylamine on Cell Cycle Distribution

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7ControlValueValueValue
Compound (IC50)ValueValueValue
A549ControlValueValueValue
Compound (IC50)ValueValueValue

II. Investigation of Molecular Mechanisms

To understand how 5-Benzhydryl-thiadiazol-2-ylamine exerts its effects, the modulation of key signaling pathways should be investigated.

A. Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell survival pathways.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Table 4: Modulation of Key Signaling Proteins by 5-Benzhydryl-thiadiazol-2-ylamine

ProteinTreatment Concentration (µM)Relative Expression Level (Fold Change)
p-Akt0 (Control)1.0
IC50/2Value
IC50Value
Bax/Bcl-2 Ratio0 (Control)1.0
IC50/2Value
IC50Value
Cleaved Caspase-30 (Control)1.0
IC50/2Value
IC50Value

III. In Vivo Efficacy Evaluation

Animal models are essential for assessing the therapeutic efficacy and toxicity of a drug candidate in a living organism.[11][12][13][14]

A. Xenograft Tumor Model

This model involves implanting human cancer cells into immunodeficient mice.

Experimental Protocol: Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer 5-Benzhydryl-thiadiazol-2-ylamine (at predetermined doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).

Data Presentation:

Table 5: In Vivo Antitumor Efficacy of 5-Benzhydryl-thiadiazol-2-ylamine in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Value0Value
CompoundDose 1ValueValueValue
CompoundDose 2ValueValueValue
Positive ControlDoseValueValueValue

IV. Visualizations

Diagrams of Experimental Workflows and Signaling Pathways:

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Evaluation cell_culture Cancer Cell Lines (MCF-7, A549, U87) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Determine IC50 cell_cycle_assay Cell Cycle Analysis viability_assay->cell_cycle_assay Determine IC50 western_blot Western Blot Analysis (Akt, Bcl-2, Caspases) apoptosis_assay->western_blot xenograft_model Xenograft Tumor Model western_blot->xenograft_model Promising In Vitro Results efficacy_assessment Tumor Growth Inhibition & Toxicity Assessment xenograft_model->efficacy_assessment signaling_pathway cluster_pathway Hypothesized PI3K/Akt Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt bad Bad akt->bad inhibits proliferation Cell Proliferation & Survival akt->proliferation bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits compound 5-Benzhydryl- thiadiazol-2-ylamine compound->akt inhibits

References

Application Notes and Protocols for 5-Benzhydryl-thiadiazol-2-ylamine in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the agricultural applications of 5-Benzhydryl-thiadiazol-2-ylamine. The following information is based on the known activities of the broader 1,3,4-thiadiazole class of compounds and provides general protocols for preliminary screening. The information should be used as a foundational guide for research, and specific experimental parameters will need to be optimized.

Introduction to 1,3,4-Thiadiazoles in Agriculture

The 1,3,4-thiadiazole ring is a versatile scaffold that is a component of many biologically active compounds. In agriculture, various derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The specific substitution pattern on the thiadiazole ring is crucial in determining the type and potency of its biological activity. The presence of a bulky and lipophilic benzhydryl group at the 5-position of the thiadiazole ring suggests that 5-Benzhydryl-thiadiazol-2-ylamine could possess interesting biological properties worth investigating for agricultural applications.

Potential Agricultural Applications and General Screening Protocols

Given the known activities of thiadiazole derivatives, 5-Benzhydryl-thiadiazol-2-ylamine could be screened for the following applications:

Fungicidal Activity

Many 1,3,4-thiadiazole derivatives are known to exhibit potent antifungal activity against a range of plant pathogenic fungi.[3][4][5][6][7]

General Mechanism of Action: A common mechanism of action for azole and thiazole-based fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][9] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Experimental Protocol: Mycelial Growth Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on fungal growth.[10]

Materials:

  • Test compound (5-Benzhydryl-thiadiazol-2-ylamine)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Phytophthora infestans)[3][11]

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Incorporate the test compound into molten PDA at various concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO alone should be prepared.

  • Pour the PDA into sterile Petri dishes and allow it to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at a suitable temperature (typically 25-28°C) until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony on the treated and control plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) by testing a range of concentrations and performing probit analysis.

Data Presentation:

CompoundTarget FungiConcentration (µg/mL)Inhibition (%)EC50 (µg/mL)
5-Benzhydryl-thiadiazol-2-ylamineBotrytis cinerea50Data to be determinedData to be determined
Rhizoctonia solani50Data to be determinedData to be determined
Phytophthora infestans50Data to be determinedData to be determined
Control Fungicide (e.g., Carbendazim)Botrytis cinerea50Reference dataReference data
Insecticidal Activity

Certain 1,3,4-thiadiazole derivatives have been reported to possess insecticidal properties against various agricultural pests.[12][13][14][15][16]

Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity

This method is commonly used to evaluate the contact and stomach toxicity of a compound against leaf-eating insects.[13]

Materials:

  • Test compound

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Fresh, untreated leaves (e.g., cabbage, cotton)

  • Target insect larvae (e.g., Spodoptera littoralis, Plutella xylostella)

  • Petri dishes with moist filter paper

  • Ventilated containers for incubation

Procedure:

  • Prepare a series of concentrations of the test compound in the chosen solvent, adding a small amount of surfactant to ensure even spreading.

  • Dip the leaves into the test solutions for a set period (e.g., 10-30 seconds).

  • Allow the leaves to air dry.

  • Place one treated leaf into each Petri dish.

  • Introduce a known number of insect larvae (e.g., 10-20) into each dish.

  • Incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mortality after 24, 48, and 72 hours.

  • Calculate the mortality rate and determine the LC50 (Lethal Concentration to kill 50% of the population).

Data Presentation:

CompoundTarget InsectConcentration (mg/L)Mortality (%) at 48hLC50 (mg/L)
5-Benzhydryl-thiadiazol-2-ylamineSpodoptera littoralis100Data to be determinedData to be determined
Plutella xylostella100Data to be determinedData to be determined
Control Insecticide (e.g., Imidacloprid)Spodoptera littoralis100Reference dataReference data
Herbicidal Activity

Some thiadiazole derivatives have been investigated for their herbicidal effects on various weed species.

Experimental Protocol: Pre-emergence and Post-emergence Herbicidal Screening

These assays evaluate the effect of a compound on seed germination and on established seedlings.

Materials:

  • Test compound

  • Solvent (e.g., acetone) and surfactant

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots with sterilized soil

  • Greenhouse or growth chamber

Procedure (Pre-emergence):

  • Sow seeds of the target weeds in pots.

  • Apply a solution of the test compound at various rates (e.g., 100, 250, 500 g/ha) to the soil surface.

  • Water the pots and place them in a greenhouse.

  • After a set period (e.g., 14-21 days), assess the germination rate and any signs of phytotoxicity compared to an untreated control.

Procedure (Post-emergence):

  • Grow the target weeds in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Spray the seedlings with a solution of the test compound at various rates.

  • Return the pots to the greenhouse.

  • After a set period (e.g., 7-14 days), visually assess the percentage of injury or mortality compared to an untreated control.

Data Presentation:

CompoundWeed SpeciesApplicationRate (g/ha)Inhibition/Injury (%)
5-Benzhydryl-thiadiazol-2-ylamineEchinochloa crus-galliPre-emergence250Data to be determined
Amaranthus retroflexusPost-emergence250Data to be determined
Control Herbicide (e.g., Glyphosate)Echinochloa crus-galliPost-emergence250Reference data

Visualizations

Workflow for Screening Potential Agricultural Activity

G cluster_0 Compound Synthesis and Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Lead Identification A Synthesis of 5-Benzhydryl-thiadiazol-2-ylamine B Preparation of Stock Solutions A->B C In vitro Fungicidal Assay (Mycelial Growth) B->C D Insecticidal Bioassay (Leaf-Dip) B->D E Herbicidal Screening (Pre/Post-emergence) B->E F Calculate Inhibition %, EC50 C->F G Calculate Mortality %, LC50 D->G H Assess Phytotoxicity % E->H I Identify Promising Activity F->I G->I H->I

Caption: A generalized workflow for the initial screening of 5-Benzhydryl-thiadiazol-2-ylamine for potential agricultural applications.

Potential Fungicidal Mechanism of Action for Thiadiazole Derivatives

G A Thiadiazole Derivative B Cytochrome P450 14α-demethylase A->B Inhibition D Ergosterol Biosynthesis G Disrupted Fungal Cell Membrane B->G Disruption of pathway leads to C Lanosterol C->D E Ergosterol D->E F Normal Fungal Cell Membrane E->F H Fungal Cell Death G->H

Caption: A simplified signaling pathway illustrating a common mechanism of action for azole and thiazole-based fungicides.

References

Application Notes and Protocols: Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Analogs of 5-substituted-1,3,4-thiadiazol-2-amine, in particular, have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety.[6] The versatility of this scaffold stems from the ease with which substituents can be introduced at the 5-position, allowing for the fine-tuning of physicochemical properties and biological targets. This document provides detailed protocols for the synthesis of a library of these analogs and their subsequent evaluation for antimicrobial and anticancer activities.

Synthetic Workflow

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amine analogs is most commonly achieved through the cyclization of thiosemicarbazide with a variety of reagents. A general and efficient method involves the reaction of thiosemicarbazide with aromatic carboxylic acids in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[7] An alternative route involves the reaction of thiosemicarbazide with aldehydes followed by oxidative cyclization.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Thiosemicarbazide C Cyclization/ Dehydration A->C B Substituted Carboxylic Acids B->C D 5-Substituted-1,3,4-thiadiazol-2-amine Analogs C->D Purification

Caption: General synthetic workflow for 5-substituted-1,3,4-thiadiazol-2-amine analogs.

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines

This protocol outlines a common method for the synthesis of the target compounds via the cyclization of thiosemicarbazide with substituted carboxylic acids.

Materials:

  • Substituted carboxylic acid (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Concentrated Sulfuric Acid (5 mL)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

Procedure:

  • A mixture of the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is carefully added to concentrated sulfuric acid (5 mL) with constant stirring in an ice bath.[7]

  • After the initial exothermic reaction subsides, the mixture is refluxed for 5 hours.[7]

  • The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and then neutralized with a 5% sodium bicarbonate solution.

  • The crude product is filtered, washed thoroughly with water, and dried.

  • Recrystallization from ethanol yields the purified 5-substituted-1,3,4-thiadiazol-2-amine.

  • The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[6]

Protocol 2: In Vitro Antimicrobial Activity Screening (Agar Diffusion Method)

This protocol describes the evaluation of the antimicrobial activity of the synthesized analogs.[1]

Materials:

  • Synthesized 5-substituted-1,3,4-thiadiazol-2-amine analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Stock solutions of the synthesized compounds and standard drugs are prepared in DMSO.

  • The nutrient agar plates are inoculated with the test microorganisms.

  • Sterile paper discs are impregnated with the test solutions and placed on the inoculated agar surface.

  • A disc impregnated with DMSO serves as a negative control.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol details the assessment of the cytotoxic effects of the synthesized analogs on cancer cell lines.[7]

Materials:

  • Synthesized 5-substituted-1,3,4-thiadiazol-2-amine analogs

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

  • Normal cell line (for cytotoxicity comparison)

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48-72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of 5-Substituted-1,3,4-Thiadiazol-2-amine Analogs (Zone of Inhibition in mm)

CompoundSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
1 4-Chlorophenyl181614121517
2 4-Fluorophenyl201815131618
3 4-Nitrophenyl222018161921
Ciprofloxacin -25242623--
Fluconazole -----2224

Note: Data is hypothetical and for illustrative purposes.

Table 2: Anticancer Activity of 5-Substituted-1,3,4-Thiadiazol-2-amine Analogs (IC50 in µM)

CompoundSubstituent (R)MCF-7MDA-MB-231HepG2
1 4-Chlorophenyl15.220.518.7
2 4-Fluorophenyl12.818.116.3
3 4-Nitrophenyl8.512.310.1
Etoposide -5.27.86.5

Note: Data is hypothetical and for illustrative purposes.

Signaling Pathways in Anticancer Activity

Several studies have indicated that 1,3,4-thiadiazole derivatives can exert their anticancer effects by interfering with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2] Two of the most commonly implicated pathways are the PI3K/Akt and MAPK/ERK pathways.[2]

G cluster_pathway Signaling Pathways Thiadiazole 5-Substituted-1,3,4- thiadiazol-2-amine PI3K PI3K Thiadiazole->PI3K Inhibits MAPK MAPK/ERK Pathway Thiadiazole->MAPK Inhibits Apoptosis Apoptosis Thiadiazole->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by thiadiazole analogs.

Furthermore, some 1,3,4-thiadiazole derivatives are believed to act as bioisosteres of pyrimidines, allowing them to interfere with DNA synthesis and replication, ultimately leading to cell cycle arrest and apoptosis.[4][9]

G cluster_dna Mechanism of DNA Interaction Thiadiazole 1,3,4-Thiadiazole (Pyrimidine Bioisostere) DNA DNA Synthesis & Replication Thiadiazole->DNA Interferes CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Interference with DNA synthesis by 1,3,4-thiadiazole analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Benzhydryl-thiadiazol-2-ylamine and related 2-amino-1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 5-Benzhydryl-thiadiazol-2-ylamine?

A1: The most common and direct method for synthesizing 5-Benzhydryl-thiadiazol-2-ylamine is the cyclization of diphenylacetic acid with thiosemicarbazide. This reaction typically requires a strong dehydrating agent (cyclizing agent) to facilitate the formation of the 1,3,4-thiadiazole ring by removing a molecule of water.

Q2: What are the common cyclizing agents used for this type of synthesis, and how do they compare?

A2: Several acidic reagents are used to promote this cyclization. The choice of agent can significantly impact reaction time, yield, and the required work-up procedure. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA). Recent studies have also explored solid-phase reactions using phosphorus pentachloride (PCl₅) and microwave-assisted synthesis to improve efficiency.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate and chloroform, can be used to separate the product from the starting materials. The disappearance of the starting materials (diphenylacetic acid and thiosemicarbazide) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Q4: What are the expected physical properties of 5-Benzhydryl-thiadiazol-2-ylamine?

A4: 5-Benzhydryl-[2][3]thiadiazol-2-ylamine (CAS No. 74801-72-2) is expected to be a solid with a melting point in the range of 202-206 °C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Dehydrating Agent The chosen cyclizing agent may not be effective for this specific substrate combination. Concentrated sulfuric acid is a highly efficient agent for this reaction.[4] Alternatively, phosphorus oxychloride (POCl₃) can be used, often resulting in improved yields, especially under microwave irradiation.[1]
Suboptimal Reaction Temperature Many cyclization reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider heating the mixture. For conventional methods, a temperature of 80-90°C is often effective. Be cautious, as excessive heat can lead to degradation.
Poor Quality Starting Materials Impurities in the diphenylacetic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis. Recrystallization of starting materials may be necessary.
Incorrect Reaction Time The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC to determine the optimal reaction time. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[5][6]
Solubility Issues Poor solubility of starting materials in the chosen solvent or reaction medium can hinder the reaction. While many cyclizations are run neat in the acidic agent, if a solvent is used, ensure the reactants are soluble. Exploring alternative solvents may be necessary.

Problem 2: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Incomplete Neutralization After the reaction, the acidic mixture must be carefully neutralized to precipitate the amine product. Slowly pour the reaction mixture onto crushed ice and then carefully add a base (e.g., 10% NaOH or Na₂CO₃ solution) until the pH is alkaline.
Product is soluble in the aqueous phase If the product has some water solubility, extraction with an organic solvent (e.g., ethyl acetate) after neutralization may be required.
Presence of Impurities The crude product may contain unreacted starting materials or side products. Recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, is typically required to obtain a pure product.

Quantitative Data Presentation

The following tables summarize and compare quantitative data for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles using different methods and cyclizing agents.

Table 1: Comparison of Conventional vs. Microwave Synthesis

R-Group (in 5-R-2-amino-1,3,4-thiadiazole)MethodReaction TimeYield (%)Reference
4-Nitro-phenylConventional4-5 hours60-70[5]
4-Nitro-phenylMicrowave6 minutes70-90[5]
4-Methoxy-phenylConventional (H₂SO₄)4 hours92
4-Methoxy-phenylMicrowave (POCl₃)10 minutes88
Alkyl groupsConventional (H₂SO₄)20 hours-[6]
Alkyl groupsMicrowave (H₂SO₄)30 minutes-[6]

Table 2: Comparison of Different Cyclizing Agents (Conventional Heating)

R-Group (in 5-R-2-amino-1,3,4-thiadiazole)Cyclizing AgentReaction TimeYield (%)Reference
4-Methoxy-phenylConc. H₂SO₄4 hours92
4-Methoxy-phenylPOCl₃3.5 hours72
PhenylPolyphosphate Ester (PPE)10 hours64.4[7]
4-Chloro-phenylConc. H₂SO₄-75[4]
4-Hydroxy-phenylConc. H₂SO₄-72[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Benzhydryl-thiadiazol-2-ylamine via Conventional Heating with Sulfuric Acid

This protocol is adapted from general procedures for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[4]

  • Reaction Setup: In a round-bottom flask, add thiosemicarbazide (0.01 mol, 0.91 g) and diphenylacetic acid (0.01 mol, 2.12 g).

  • Addition of Cyclizing Agent: Carefully add concentrated sulfuric acid (10 mL) portion-wise to the mixture with shaking and cooling in an ice bath.

  • Heating: Once the addition is complete, heat the reaction mixture at 80-90°C for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:8 mixture of ethyl acetate:chloroform).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is alkaline, which will cause the product to precipitate.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-Benzhydryl-thiadiazol-2-ylamine.

Protocol 2: Synthesis of 5-Benzhydryl-thiadiazol-2-ylamine via Microwave Irradiation with POCl₃

This protocol is based on general procedures for microwave-assisted synthesis of similar compounds.[2][5]

  • Reaction Setup: In a microwave-safe reaction vessel, mix thiosemicarbazide (0.01 mol, 0.91 g) and diphenylacetic acid (0.01 mol, 2.12 g).

  • Addition of Cyclizing Agent: Add phosphorus oxychloride (POCl₃) (5 mL) to the mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150-300 W) for 6-10 minutes. The temperature should be monitored and controlled.

  • Work-up: After irradiation, cool the vessel and carefully pour the contents onto crushed ice.

  • Neutralization: Neutralize the mixture with a suitable base (e.g., ammonia solution or sodium bicarbonate) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the final product.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_conditions Energy Source cluster_workup Work-up & Purification cluster_product Final Product A Diphenylacetic Acid C Mixing & Addition of Cyclizing Agent (e.g., H₂SO₄, POCl₃) A->C B Thiosemicarbazide B->C D1 Conventional Heating C->D1 Method 1 D2 Microwave Irradiation C->D2 Method 2 E Quenching on Ice & Neutralization D1->E D2->E F Filtration & Washing E->F G Recrystallization F->G H 5-Benzhydryl- thiadiazol-2-ylamine G->H

Caption: General workflow for the synthesis of 5-Benzhydryl-thiadiazol-2-ylamine.

TroubleshootingGuide Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield Cause1 Inefficient Cyclizing Agent? CheckYield->Cause1 Yes End Successful Synthesis CheckYield->End No Solution1 Switch to conc. H₂SO₄ or POCl₃ + Microwave Cause1->Solution1 Likely Cause2 Suboptimal Temp/ Time? Cause1->Cause2 Unlikely Solution1->Start Re-run Solution2 Increase Temperature or Reaction Time (Monitor via TLC) Cause2->Solution2 Likely Cause3 Poor Reagent Quality? Cause2->Cause3 Unlikely Solution2->Start Re-run Solution3 Purify Starting Materials Cause3->Solution3 Likely Solution3->Start Re-run

Caption: Troubleshooting logic for low yield in thiadiazole synthesis.

References

"5-Benzhydryl-thiadiazol-2-ylamine" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Benzhydryl-thiadiazol-2-ylamine

Disclaimer: 5-Benzhydryl-thiadiazol-2-ylamine and its variants are specialized research compounds. Information in the public domain is limited. This guide is based on established principles for handling poorly water-soluble, lipophilic compounds containing similar benzhydryl and thiadiazole moieties.[1][2] Always refer to any supplier-specific data sheets for handling instructions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stock Solutions and Basic Solubility

Q1: My 5-Benzhydryl-thiadiazol-2-ylamine powder won't dissolve in my aqueous buffer. What should I do?

A1: This is expected behavior. Due to its highly lipophilic benzhydryl group and heterocyclic thiadiazole core, this compound is predicted to have very low aqueous solubility.[3][4] You must first prepare a concentrated stock solution in an appropriate organic solvent.[5]

Recommended Solvents:

  • Primary Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds for in vitro assays.[5]

  • Alternatives: If your experimental system is intolerant to DMSO, you may test Dimethylformamide (DMF) or ethanol.[5]

Q2: I've dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why is this happening and how can I fix it?

A2: This is a classic sign of a compound crashing out of solution due to a drastic polarity shift from organic solvent to an aqueous environment.[6] The aqueous solubility limit has been exceeded. Here are several strategies to prevent this:[7][8][9]

  • Decrease Final Concentration: Your target concentration is likely too high. Attempt the experiment with a lower final concentration.[6]

  • Optimize Dilution Method: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous buffer.[6] This rapid dispersion prevents localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes help maintain solubility.[7]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells and also affect compound solubility.[9][10]

  • Use Serum: If compatible with your experiment, the presence of serum in cell culture media can help stabilize some hydrophobic compounds and increase their apparent solubility.

Data Presentation: Solubility Profile

Below is a table of hypothetical solubility data for a compound like 5-Benzhydryl-thiadiazol-2-ylamine to illustrate its likely properties. Actual solubility should be determined experimentally.

Solvent/Buffer SystemTemperatureMax Solubility (Kinetic)Notes
DMSO25°C>50 mg/mL (>180 mM)Recommended for primary stock solutions.
Ethanol, 100%25°C~10 mg/mL (~37 mM)Alternative solvent, may have higher cell toxicity.
PBS, pH 7.425°C<1 µg/mL (<4 µM)Very low aqueous solubility is expected.
PBS, pH 7.4 + 0.5% DMSO25°C~5-10 µg/mL (~18-37 µM)Co-solvent slightly improves solubility.
Cell Media + 10% FBS37°C~10-20 µg/mL (~37-74 µM)Serum proteins can bind to the compound, increasing its apparent solubility.

Experimental Protocols & Advanced Topics

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standard method for preparing a high-concentration stock solution.

Materials:

  • 5-Benzhydryl-thiadiazol-2-ylamine (MW: 267.36 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance and vortex mixer

Procedure:

  • Weigh out 2.67 mg of the compound and place it into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.[5]

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[5]

  • Store aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol outlines a method to quickly estimate the aqueous solubility of your compound, which is crucial for designing assays.[11][12][13]

Materials:

  • 10 mM compound stock in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Procedure:

  • Prepare Compound Plate: In a 96-well plate, add your 10 mM DMSO stock to the first column and perform serial dilutions in DMSO across the plate.

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to a new 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS). This creates a range of final compound concentrations while keeping the DMSO concentration constant.

  • Incubate: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[13]

  • Measure: Read the plate using a nephelometer to detect light scattering from precipitated particles. Alternatively, filter the plate and measure the UV absorbance of the filtrate to quantify the dissolved compound.[11][12]

  • Analyze: The concentration at which a sharp increase in light scattering (or a plateau in UV absorbance) occurs is the estimated kinetic solubility.

Q3: My compound needs to be used in an in vivo study. How can I formulate it for administration?

A3: Formulating a poorly soluble compound for in vivo studies is complex and often requires specialized vehicles. Simple DMSO/saline solutions are generally not suitable due to toxicity and precipitation upon injection. Common strategies include:[14][15][16]

  • Co-solvent Systems: Using mixtures of water-miscible solvents like PEG-400, propylene glycol, and ethanol.

  • Surfactant-based Formulations: Employing surfactants like Tween® 80 or Cremophor® EL to create micellar solutions that encapsulate the drug.

  • Cyclodextrin Complexation: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[16]

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15]

Formulation development should always be accompanied by stability and tolerability studies in the target animal model.

Visualizations: Workflows and Pathways

// Nodes start [label="Compound precipitates\nin aqueous media?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is final concentration\nabove expected solubility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Action: Reduce final\nconcentration in assay.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_method [label="Is dilution method\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_method [label="Action: Add DMSO stock\ndropwise to vortexing buffer.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_cosolvent [label="Is a co-solvent or\ncarrier being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_cosolvent [label="Action: Consider formulation\nwith Cyclodextrin or Tween.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="SOLUBILITY ACHIEVED", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="PROBLEM PERSISTS\n(Determine kinetic solubility)", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_conc [label="Yes"]; check_conc -> reduce_conc [label="Yes"]; reduce_conc -> success; check_conc -> check_method [label="No"]; check_method -> optimize_method [label="No"]; optimize_method -> success; check_method -> check_cosolvent [label="Yes"]; check_cosolvent -> add_cosolvent [label="No"]; add_cosolvent -> success; check_cosolvent -> fail [label="Yes"]; } end_dot Caption: Troubleshooting workflow for compound precipitation issues.

// Node Definitions compound [label="{5-Benzhydryl-thiadiazol-2-ylamine}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="{Receptor Tyrosine Kinase (RTK)}", fillcolor="#F1F3F4", fontcolor="#202124"]; ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="{Nucleus | Gene Transcription\n(Proliferation, Survival)}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges compound -> receptor [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead="tee"]; receptor -> ras [color="#5F6368"]; ras -> raf [color="#5F6368"]; raf -> mek [color="#5F6368"]; mek -> erk [color="#5F6368"]; erk -> nucleus [color="#5F6368"]; } end_dot Caption: Hypothetical signaling pathway (MAPK) inhibited by the compound.

// Main Relationship main_compound [label="Poorly Soluble Compound\n(5-Benzhydryl-thiadiazol-2-ylamine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; main_compound -> invitro_start [label="Requires simple\nsolubilization"]; main_compound -> invivo_start [label="Requires complex\nformulation"]; } end_dot Caption: Logical relationship between experimental context and formulation strategy.

References

Technical Support Center: Optimizing 5-Substituted-1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-substituted-1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 5-substituted-1,3,4-thiadiazoles?

A1: The most prevalent starting materials are thiosemicarbazides, which undergo cyclization to form the thiadiazole ring.[1] Other common precursors include acylhydrazines, dithiocarbazates, and thiosemicarbazones.[2] One-pot syntheses starting from carboxylic acids and thiosemicarbazide are also frequently employed.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Suboptimal Temperature: The reaction temperature might be too low. Many cyclization reactions require heating or reflux to proceed efficiently.[3]

  • Poor Quality Starting Materials: Impurities in your starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction.[1] Always ensure the purity of your reagents.

  • Inappropriate Cyclizing Agent: The choice of cyclizing/dehydrating agent is critical. Strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are commonly used.[1][4] The effectiveness of a specific agent can be substrate-dependent.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation, particularly the isomeric 1,2,4-triazoles, is a known challenge, especially when starting from acylthiosemicarbazides.[1] The reaction conditions dictate the regioselectivity of the cyclization:

  • Acidic Medium: To favor the formation of the desired 1,3,4-thiadiazole, the cyclization should be carried out in an acidic medium.[1][5]

  • Alkaline Medium: Alkaline conditions tend to promote the formation of 1,2,4-triazole derivatives.[5]

Q4: My starting materials are not dissolving in the reaction solvent. What should I do?

A4: Solubility issues can significantly hinder the reaction. If your starting materials, such as an acyl hydrazide derivative, do not dissolve in a common solvent like ethanol, you should explore alternative solvents.[1] Good alternatives to try include tetrahydrofuran (THF), dioxane, or isopropanol.[1]

Q5: Are there more efficient methods than conventional heating for this synthesis?

A5: Yes, microwave-assisted synthesis has emerged as a powerful technique for the synthesis of 1,3,4-thiadiazoles. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[1][6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of 5-substituted-1,3,4-thiadiazoles.

Issue 1: Low or No Product Yield

Symptom Possible Cause Recommended Solution
Little to no solid product after work-up. TLC shows mainly starting materials.Incomplete reaction.Reaction Time: Monitor the reaction progress by TLC to ensure it has gone to completion. Temperature: Verify and optimize the reaction temperature; heating or reflux is often necessary.[3] Stoichiometry: Double-check the molar ratios of your reactants and catalysts.
Significant amount of starting material remains, along with some product.Sub-optimal catalyst or cyclizing agent.Choice of Reagent: The choice of cyclizing agent (e.g., H₂SO₄, PPA, POCl₃, ZnCl₂) can greatly influence the yield.[1] Experiment with different acidic catalysts to find the most effective one for your specific substrates.
Reaction appears to have worked, but yield is low after purification.Poor quality of starting materials.Purity Check: Ensure the purity of your starting materials (e.g., carboxylic acid, thiosemicarbazide) before starting the synthesis, as impurities can inhibit the reaction.[1]
Starting materials are not fully dissolved in the solvent.Solubility issues.Solvent Screening: If starting materials have poor solubility, test alternative solvents such as THF, dioxane, or isopropanol.[1]

Issue 2: Formation of Side Products

Symptom Possible Cause Recommended Solution
TLC or NMR analysis shows the presence of a significant amount of an undesired isomer.Incorrect reaction conditions favoring side product formation.Control of pH: For the cyclization of acylthiosemicarbazides, maintain an acidic medium to favor the formation of the 1,3,4-thiadiazole over the 1,2,4-triazole isomer.[1][5]
Multiple unexpected spots on TLC plate.Side reactions of reagents or decomposition.Reagent Stability: Ensure the stability of your reagents under the reaction conditions. Temperature Control: Avoid excessive heating which might lead to decomposition.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles

Starting MaterialsHeating MethodReaction TimeYield (%)Reference
Substituted aryl acid and thiosemicarbazideConventional HeatingSeveral hoursLower[1][6]
Substituted aryl acid and thiosemicarbazideMicrowave IrradiationMinutesHigher[1][6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from a Carboxylic Acid and Thiosemicarbazide

  • Reaction Setup: In a round-bottom flask, combine the substituted carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Addition of Dehydrating Agent: Carefully and with stirring, add a strong dehydrating acid such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The amount should be optimized for the reaction scale.

  • Heating: Heat the reaction mixture. The optimal temperature and time will depend on the specific substrates and the dehydrating agent used. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize it carefully with a suitable base (e.g., a solution of sodium bicarbonate or ammonia).

  • Isolation: Collect the precipitated solid by filtration, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 Carboxylic Acid Mix Mixing SM1->Mix SM2 Thiosemicarbazide SM2->Mix Cyclization Acid-Catalyzed Cyclization/Dehydration (e.g., H₂SO₄, PPA) Mix->Cyclization Quench Quenching (Ice Water) Cyclization->Quench Neutralize Neutralization Quench->Neutralize Filter Filtration Neutralize->Filter Purify Recrystallization Filter->Purify Product 5-Substituted-2-amino- 1,3,4-thiadiazole Purify->Product Troubleshooting_Logic Start Low Yield or Side Products? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Time_Temp Optimize Reaction Time & Temperature (Monitor by TLC) Check_Purity->Optimize_Time_Temp Failure Problem Persists: Consult Further Check_Purity->Failure Change_Solvent Address Solubility: Change Solvent (e.g., THF, Dioxane) Optimize_Time_Temp->Change_Solvent Optimize_Time_Temp->Failure Change_Catalyst Optimize Catalyst/ Cyclizing Agent (e.g., PPA, POCl₃) Change_Solvent->Change_Catalyst Change_Solvent->Failure Adjust_pH Minimize Side Products: Use Acidic Medium Change_Catalyst->Adjust_pH Change_Catalyst->Failure Success Improved Yield & Purity Adjust_pH->Success Adjust_pH->Failure

References

Stability of "5-Benzhydryl-thiadiazol-2-ylamine" in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of "5-Benzhydryl-thiadiazol-2-ylamine" and related compounds when stored in Dimethyl Sulfoxide (DMSO) at room temperature. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions based on established knowledge of compound stability.

Frequently Asked Questions (FAQs)

Q1: Is "5-Benzhydryl-thiadiazol-2-ylamine" expected to be stable in DMSO at room temperature?

For instance, some 2-aminothiazole derivatives have been observed to undergo significant decomposition in DMSO at room temperature in a matter of days, including dimerization and oxidation.[1] The 2-amino group on the thiadiazole ring can be susceptible to various reactions. Therefore, it is crucial to experimentally verify the stability of "5-Benzhydryl-thiadiazol-2-ylamine" under your specific experimental conditions.

Q2: What are the common factors that affect the stability of compounds in DMSO?

Several factors can influence the stability of compounds stored in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[2][3][4] Water has been identified as a more significant contributor to compound loss than oxygen in some studies.[2][3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] While many compounds are stable for weeks at elevated temperatures (e.g., 40°C), room temperature storage for extended periods can be problematic for sensitive molecules.[2][3][4] Conversely, storage at lower temperatures, such as -20°C, has been shown to significantly slow down decomposition.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive functional groups.[2][3][4]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of certain compounds.

  • pH: The slightly acidic nature of DMSO, which can be exacerbated by the absorption of atmospheric carbon dioxide, may contribute to the degradation of acid-labile compounds.[1]

Q3: How can I assess the stability of my "5-Benzhydryl-thiadiazol-2-ylamine" solution in DMSO?

To assess the stability, you should monitor the purity and concentration of your compound in the DMSO stock solution over time. The recommended method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

A general workflow involves:

  • Preparing a stock solution of your compound in DMSO at the desired concentration.

  • Analyzing an initial sample (Time 0) to determine the initial purity and concentration.

  • Storing the stock solution under your intended experimental conditions (e.g., room temperature, protected from light).

  • Periodically analyzing aliquots of the stock solution at set time points (e.g., 24 hours, 48 hours, 1 week).

  • Comparing the chromatograms and concentration values over time to identify any new degradation peaks and quantify the loss of the parent compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity of the compound over time. Compound degradation in the DMSO stock solution.1. Perform a stability study using HPLC or LC-MS to confirm degradation. 2. Prepare fresh stock solutions immediately before use. 3. Store stock solutions at -20°C or -80°C.[1]
Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. The compound is degrading into one or more new chemical entities.1. Attempt to identify the degradation products using mass spectrometry. 2. Consider if the degradation products could interfere with your assay. 3. Implement improved storage conditions (lower temperature, inert atmosphere).
Inconsistent experimental results between batches of stock solution. Variability in the rate of compound degradation due to differences in storage time or conditions.1. Standardize your protocol for preparing and storing stock solutions. 2. Always use freshly prepared stock solutions for critical experiments. 3. Avoid repeated freeze-thaw cycles if possible, although some studies show minimal impact for many compounds.[2][3][4]
Visual changes in the DMSO stock solution (e.g., color change). Significant chemical decomposition may be occurring.1. Discard the stock solution. 2. Investigate the cause of decomposition (e.g., exposure to light, contaminants). 3. Prepare a fresh stock solution using high-purity DMSO and store it appropriately.

Experimental Protocols

Protocol 1: General Compound Stability Assessment in DMSO using HPLC

This protocol outlines a general method for assessing the stability of a compound in DMSO at room temperature.

1. Materials:

  • "5-Benzhydryl-thiadiazol-2-ylamine"

  • High-purity, anhydrous DMSO

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve "5-Benzhydryl-thiadiazol-2-ylamine" in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the parent compound. This will serve as the baseline.

  • Storage: Store the remaining stock solution in a tightly sealed vial at room temperature, protected from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 6h, 12h, 24h, 48h, 72h, 1 week), withdraw an aliquot of the stock solution.

    • Dilute the aliquot in the same manner as the initial sample.

    • Analyze the diluted sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at Time 0.

    • Calculate the percentage of the compound remaining at each time point.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Table 1: Example Data Table for Stability Assessment

Time PointPeak Area of Parent Compound% RemainingPeak Area of Degradant 1
0 h1,500,000100%0
24 h1,350,00090%150,000
48 h1,200,00080%300,000
1 week900,00060%600,000

Visualizations

Caption: Troubleshooting workflow for suspected compound instability in DMSO.

Stability_Factors Factors Affecting Compound Stability in DMSO Compound_Stability Compound Stability in DMSO Temperature Temperature Compound_Stability->Temperature Water_Content Water Content (Hygroscopicity) Compound_Stability->Water_Content Oxygen Oxygen Compound_Stability->Oxygen Light Light Exposure Compound_Stability->Light pH pH of Solution Compound_Stability->pH

Caption: Key factors influencing the stability of chemical compounds in DMSO.

References

Technical Support Center: Overcoming Poor Solubility of Thiadiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of thiadiazole derivatives in biological assays. Due to their often lipophilic nature and high crystal lattice energy, many thiadiazole derivatives exhibit low aqueous solubility, which can lead to inaccurate and unreliable experimental results.[1] This guide offers practical solutions and detailed protocols to help you overcome these solubility issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why do my thiadiazole derivatives have such poor water solubility?

A1: The low water solubility of many thiadiazole derivatives is primarily due to two factors. Firstly, the introduction of lipophilic (fat-loving) groups, such as aromatic rings, increases the overall hydrophobicity of the molecule.[1] Secondly, the planar structure of the thiadiazole ring can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy. This makes it difficult for water molecules to break apart the crystal structure and solvate the individual molecules.[1]

Q2: I dissolved my thiadiazole derivative in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common issue is known as "precipitation upon dilution" or "solvent shock."[2] Your compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when the solution is diluted into the aqueous buffer where its solubility is much lower.[2][3] The rapid change in solvent polarity causes the compound to crash out of solution.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects.[3][5] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[6]

Q4: Can components of my cell culture medium affect the solubility of my compound?

A4: Yes, components in the cell culture medium, such as proteins in serum, can interact with your compound and affect its solubility.[5] For some compounds, serum proteins can help to maintain solubility, while for others, they may lead to the formation of insoluble complexes.[3] It is advisable to test the solubility of your compound in both serum-containing and serum-free media if you encounter precipitation issues.[3]

Q5: Is it acceptable to use a solution with a visible precipitate in my assay?

A5: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental data.[2]

Troubleshooting Guides

This section provides a step-by-step approach to resolving common solubility problems encountered during biological assays.

Problem 1: Immediate Precipitation Upon Dilution of DMSO Stock

Observation: A cloudy or crystalline precipitate forms immediately after adding the DMSO stock solution of your thiadiazole derivative to the aqueous assay buffer or cell culture medium.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end Solution Clear reduce_conc->end optimize_dmso Optimize DMSO concentration (keep below 0.5%) check_dmso->optimize_dmso Yes check_dilution Was the dilution performed correctly? check_dmso->check_dilution No optimize_dmso->end improve_dilution Improve dilution technique: - Pre-warm aqueous solution - Add stock dropwise with vortexing - Use serial dilutions check_dilution->improve_dilution No formulation Consider solubility enhancement techniques check_dilution->formulation Yes, still precipitates improve_dilution->end

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).[2]

    • Instead of a single large dilution, perform serial dilutions.[5]

    • Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or swirling to promote rapid mixing.[5]

  • Reduce Final Concentration: Your target concentration may exceed the aqueous solubility of the compound. Determine the maximum soluble concentration by performing a solubility test and consider using a lower concentration range in your assay.[3]

  • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. However, ensure the final concentration of all solvents is compatible with your assay system.[1][7]

Problem 2: Precipitation Over Time During Incubation

Observation: The solution is initially clear after adding the compound, but a precipitate forms after several hours or days in the incubator.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The thiadiazole derivative may be unstable in the aqueous environment over time, leading to degradation and precipitation of the less soluble degradants.Perform time-course stability studies. Consider preparing fresh compound-containing media more frequently for long-term experiments.[4]
Interaction with Media Components The compound may slowly interact with components in the cell culture medium, such as proteins or salts, to form insoluble complexes.[5]Test the compound's stability in the specific medium over the intended duration of the experiment. If using serum, try reducing the serum concentration if your cells can tolerate it.[3]
Changes in Media pH Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2]Monitor the pH of your culture medium. Ensure the medium is adequately buffered for the incubator's CO2 concentration.[2]
Evaporation Evaporation of the medium in the incubator can increase the compound's concentration, leading to precipitation.Ensure proper humidification in the incubator and use appropriate seals on culture plates to minimize evaporation.[8]

Advanced Solubility Enhancement Techniques

If the above troubleshooting steps are insufficient, consider using formulation strategies to improve the solubility of your thiadiazole derivative.

Decision Tree for Selecting a Solubility Enhancement Technique

G start Poorly Soluble Thiadiazole Derivative is_ionizable Does the compound have ionizable groups? start->is_ionizable salt_formation Salt Formation is_ionizable->salt_formation Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No cyclodextrin Cyclodextrin Complexation is_thermolabile->cyclodextrin Yes nanosuspension Nanosuspension is_thermolabile->nanosuspension No solid_dispersion Solid Dispersion (e.g., with PEG, PVP) nanosuspension->solid_dispersion Alternative

Caption: Decision tree for selecting a solubility enhancement technique.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility that can be achieved with different techniques for poorly soluble compounds.

Technique Fold Increase in Solubility Applicable to Thiadiazoles Reference
Co-solvents 2 to 100-foldYes[9]
pH Adjustment (for ionizable compounds) 10 to 1,000-foldYes[6]
Cyclodextrin Complexation 2 to 10,000-foldYes[10][11]
Solid Dispersions Up to 100-foldYes[12][13]
Nanosuspensions 10 to 1,000-foldYes[14][15]

Note: The actual fold increase is highly dependent on the specific compound and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a thiadiazole derivative-cyclodextrin inclusion complex using the freeze-drying method to enhance aqueous solubility.[16]

Materials:

  • Thiadiazole derivative

  • β-cyclodextrin (or a derivative like HP-β-CD or RAMEB)[10]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Prepare the Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with continuous stirring. The molar ratio of the thiadiazole derivative to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[1]

  • Add the Thiadiazole Derivative: Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow for the formation of the inclusion complex.[17]

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[16]

  • Characterization: The resulting powder is the inclusion complex. Test its improved aqueous solubility compared to the uncomplexed compound.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol outlines the preparation of a nanosuspension of a poorly soluble thiadiazole derivative using a wet milling technique.[15][18]

Materials:

  • Thiadiazole derivative

  • Stabilizer (e.g., Pluronic F68, Tween 80, HPMC)[19]

  • Deionized water

  • Milling media (e.g., zirconium oxide beads, 0.1 mm diameter)[19]

  • High-energy bead mill or rotation/revolution mixer[19]

Methodology:

  • Prepare the Stabilizer Solution: Dissolve the chosen stabilizer in deionized water. The concentration of the stabilizer is typically expressed as a weight percentage relative to the drug amount (e.g., 25-80 wt%).[15]

  • Create the Pre-suspension: Disperse the weighed thiadiazole derivative powder in the aqueous stabilizer solution.

  • Milling: Transfer the pre-suspension into the milling chamber containing the milling media. Mill at high speed for a specified duration (e.g., 10 minutes) and at a controlled temperature (e.g., -20°C to room temperature).[19]

  • Collection: After milling, separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure the desired properties and stability.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of a thiadiazole derivative with a hydrophilic polymer to enhance its dissolution rate.[12][13]

Materials:

  • Thiadiazole derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))[12]

  • Common solvent (e.g., ethanol, methanol, or a mixture that dissolves both the drug and the carrier)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Dissolve both the thiadiazole derivative and the hydrophilic carrier in a suitable common solvent.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature.

  • Drying: Dry the resulting solid film or mass under vacuum to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion to obtain a fine powder.

  • Characterization: Evaluate the dissolution behavior of the solid dispersion compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous state of the drug in the dispersion.[18]

References

Technical Support Center: Purification of 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "5-Benzhydryl-thiadiazol-2-ylamine".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-Benzhydryl-thiadiazol-2-ylamine?

A1: The primary purification techniques for 5-Benzhydryl-thiadiazol-2-ylamine, an aromatic amine, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of 5-Benzhydryl-thiadiazol-2-ylamine?

A2: Common impurities may include unreacted starting materials from the synthesis, such as thiosemicarbazide and a benzhydryl-containing carboxylic acid or its derivatives. Side-products, like isomeric byproducts (e.g., 1,2,4-triazole derivatives), can also be present, particularly if the reaction conditions are not strictly controlled.[1]

Q3: How can I assess the purity of my 5-Benzhydryl-thiadiazol-2-ylamine sample?

A3: Purity is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value indicates high purity. Spectroscopic methods like NMR and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q4: My compound, 5-Benzhydryl-thiadiazol-2-ylamine, is poorly soluble in common organic solvents. What should I do?

A4: For amines that are difficult to dissolve, you might consider using a mixture of solvents. For recrystallization, dissolving the compound in a good solvent (like DMF or a small amount of a polar solvent) and then adding a poor solvent (an anti-solvent like water or hexane) can induce crystallization. For chromatography, a small amount of a more polar solvent can be used to dissolve the sample for loading onto the column.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent. For amines, this is a common issue.- Re-heat the solution to re-dissolve the oil. Add a small amount of a "good" solvent to lower the saturation point. - Allow the solution to cool more slowly. - Convert the amine to a salt (e.g., hydrochloride salt) by adding HCl. The salt will likely have a higher melting point and better crystallization properties. The free base can be regenerated after purification.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Place the solution in an ice bath to further decrease the solubility.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is sufficiently cooled to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The chosen solvent does not effectively differentiate between the product and the impurities.- Perform a second recrystallization with a different solvent system. - Consider an alternative purification method like column chromatography.
Column Chromatography
Issue Possible Cause Solution
Significant peak tailing. The basic amine is interacting strongly with the acidic silica gel.- Add a small amount of a competing amine, like triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica. - Use an amine-functionalized silica gel column.
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound does not elute from the column. The compound is too polar for the chosen eluent and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. A common solvent system for amines is a mixture of hexane and ethyl acetate, with the polarity increased by adding methanol. - Ensure that a competing base is present in the eluent if using silica gel.
The compound is insoluble in the loading solvent. The compound has low solubility in the eluent.- Dissolve the compound in a minimal amount of a stronger, more polar solvent for loading. - Use the "dry loading" technique: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

Quantitative Data

Due to the limited availability of specific quantitative data for the purification of 5-Benzhydryl-thiadiazol-2-ylamine, the following table provides representative data for the purification of a structurally similar compound, 2-amino-5-aryl-1,3,4-thiadiazole, to illustrate the expected outcomes of the purification techniques.

Purification Method Starting Purity (Example) Final Purity (Example) Yield (Example) Reference
Recrystallization (DMF/Water)~85%>95%91.3% - 96.7%[2]
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate with Triethylamine)~80%>98%~70-85%General laboratory practice

Experimental Protocols

Protocol 1: Recrystallization of 5-Benzhydryl-thiadiazol-2-ylamine

This protocol is adapted from a general procedure for the recrystallization of 2-amino-5-aryl-1,3,4-thiadiazoles.[2][3]

  • Dissolution: In a beaker, add the crude 5-Benzhydryl-thiadiazol-2-ylamine. Add a minimal amount of N,N-dimethylformamide (DMF) and gently heat while stirring until the solid is completely dissolved.

  • Precipitation: While the solution is still warm, slowly add water (in a 2:1 volume ratio to the DMF) with continuous stirring. The solution will become turbid, and a precipitate will start to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the formation of well-defined crystals. For maximum yield, you can further cool the mixture in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any residual DMF and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of 5-Benzhydryl-thiadiazol-2-ylamine

This protocol is a general procedure for the purification of aromatic amines by column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 5-Benzhydryl-thiadiazol-2-ylamine in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., hexane/ethyl acetate 9:1) containing 0.5% triethylamine.

    • Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 7:3) to facilitate the elution of the compound.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 5-Benzhydryl-thiadiazol-2-ylamine.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve crude product in minimal hot DMF precipitate Add water (anti-solvent) to induce precipitation dissolve->precipitate cool Slowly cool to room temperature precipitate->cool filter Filter and collect crystals cool->filter wash Wash with ice-cold water filter->wash dry Dry under vacuum wash->dry pack Pack silica gel column load Dry load sample adsorbed on silica pack->load elute Elute with solvent gradient (e.g., Hexane/EtOAc + TEA) load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions and evaporate solvent tlc->combine

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Crude 5-Benzhydryl-thiadiazol-2-ylamine recrystallization Attempt Recrystallization start->recrystallization chromatography Attempt Column Chromatography start->chromatography oiling_out Issue: Oiling Out recrystallization->oiling_out Problem? low_yield Issue: Low Yield recrystallization->low_yield Problem? peak_tailing Issue: Peak Tailing chromatography->peak_tailing Problem? poor_separation Issue: Poor Separation chromatography->poor_separation Problem? solution1 Solution: - Slower cooling - Add more solvent - Convert to salt oiling_out->solution1 solution2 Solution: - Minimize solvent volume - Ensure complete cooling low_yield->solution2 solution3 Solution: - Add triethylamine to eluent - Use amine-functionalized silica peak_tailing->solution3 solution4 Solution: - Optimize eluent with TLC - Use gradient elution poor_separation->solution4 pure_product Pure Product solution1->pure_product solution2->pure_product solution3->pure_product solution4->pure_product

Caption: Troubleshooting decision tree for purification of 5-Benzhydryl-thiadiazol-2-ylamine.

References

Enhancing the biological activity of "5-Benzhydryl-thiadiazol-2-ylamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Benzhydryl-thiadiazol-2-ylamine in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in anticipating and resolving potential challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of 5-Benzhydryl-thiadiazol-2-ylamine.

Question 1: I am observing low or no biological activity with 5-Benzhydryl-thiadiazol-2-ylamine in my cell-based assays. What are the possible causes and solutions?

Answer:

Several factors can contribute to a lack of observed biological activity. Consider the following troubleshooting steps:

  • Compound Solubility: 5-Benzhydryl-thiadiazol-2-ylamine possesses a bulky, lipophilic benzhydryl group, which may lead to poor solubility in aqueous assay media.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting to the final concentration in your aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO itself can have cellular effects. Visually inspect for any precipitation after dilution.

  • Compound Stability: The stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) may be a factor.

    • Solution: Prepare fresh dilutions from your stock solution for each experiment. Protect the stock solution from light and store it at the recommended temperature (typically -20°C or -80°C).

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action.

    • Solution: If possible, test the compound on a panel of different cell lines. Based on the known activities of similar 2-amino-1,3,4-thiadiazole derivatives, cancer cell lines are a logical starting point.[1][2][3]

  • Assay Incubation Time and Concentration: The selected incubation time or concentration range may be inappropriate.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions. Test a broad range of concentrations (e.g., from nanomolar to high micromolar) and measure activity at different time points (e.g., 24, 48, 72 hours).

Question 2: I am observing inconsistent results or high variability between replicate wells in my cytotoxicity assays.

Answer:

High variability can obscure the true effect of the compound. Here are some common causes and solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for seeding if possible and be consistent with your technique.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment.

  • Compound Precipitation: As mentioned, poor solubility can lead to precipitation at higher concentrations, causing inconsistent exposure to the cells.

    • Solution: Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the maximum concentration or using a different solubilizing agent.

  • Contamination: Bacterial or fungal contamination can significantly impact cell health and assay readouts.

    • Solution: Regularly check your cell cultures for signs of contamination. Use sterile techniques for all cell handling and assay procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of 5-Benzhydryl-thiadiazol-2-ylamine?

A1: While specific data for 5-Benzhydryl-thiadiazol-2-ylamine is limited, the 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities.[4] Derivatives of this scaffold have shown promising anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The bulky benzhydryl group suggests that the compound is likely to interact with hydrophobic pockets in its biological targets.

Q2: Which signaling pathways are potentially modulated by this compound?

A2: Many 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by interfering with key signaling pathways involved in cell growth and survival. These can include the PI3K/Akt and MAPK/ERK pathways.[2] Some derivatives may also induce apoptosis (programmed cell death).[2]

Q3: What is a suitable starting concentration range for in vitro testing?

A3: For initial screening in cytotoxicity assays, a broad concentration range is recommended. A common starting point is a serial dilution from 100 µM down to the nanomolar range. This will help to determine the potency of the compound and establish an IC50 value (the concentration at which 50% of cell viability is inhibited).

Q4: How should I prepare a stock solution of 5-Benzhydryl-thiadiazol-2-ylamine?

A4: Given its chemical structure (C15H13N3S) and likely low aqueous solubility, a 10 mM stock solution in 100% DMSO is a standard starting point.[7] Ensure the compound is fully dissolved before making further dilutions for your experiments.

Data Presentation

The following table summarizes the cytotoxic activity of various 2-amino-1,3,4-thiadiazole derivatives against different cancer cell lines to provide a comparative context for your experiments.

CompoundCell LineIC50 (µM)
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon cancer)2.44
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (breast cancer)23.29
A 5-substituted 2-amino-1,3,4-thiadiazole derivativeHepG2 (liver cancer)8.6
2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazoleHepG-2 (liver cancer)4.37
2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazoleA-549 (lung cancer)8.03

Note: The data presented are for structurally related compounds and should be used as a reference. The activity of 5-Benzhydryl-thiadiazol-2-ylamine may differ.[5][8][9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 5-Benzhydryl-thiadiazol-2-ylamine

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Benzhydryl-thiadiazol-2-ylamine from your DMSO stock in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and the highest concentration of DMSO as a vehicle control, and wells with only medium as a negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining the cytotoxicity of 5-Benzhydryl-thiadiazol-2-ylamine.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcome Cellular Outcome compound 5-Benzhydryl- thiadiazol-2-ylamine PI3K PI3K compound->PI3K Inhibits Raf Raf compound->Raf Inhibits Akt Akt PI3K->Akt Survival Survival PI3K->Survival mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation mTOR->Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by the compound.

References

Technical Support Center: Minimizing Toxicity of 5-Benzhydryl-thiadiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Benzhydryl-thiadiazol-2-ylamine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo toxicity assessments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity with our 5-Benzhydryl-thiadiazol-2-ylamine derivative in our cell-based assays. What are the potential causes?

A1: Unexpected cytotoxicity can arise from several factors:

  • Off-target effects: The compound may be interacting with unintended cellular targets, a common issue with kinase inhibitors due to the conserved ATP-binding pocket.[1] This can lead to phenotypes inconsistent with the inhibition of the primary target.

  • Metabolic activation: Cytochrome P450 (CYP) enzymes can metabolize the thiadiazole ring to form reactive metabolites.[2][3][4] These reactive species can covalently bind to cellular macromolecules, leading to toxicity.[5]

  • Compound instability: The compound may be degrading in the culture medium, forming toxic byproducts.

  • Experimental artifacts: Issues such as contamination of cell cultures (e.g., mycoplasma), poor quality of reagents, or incorrect incubator settings can lead to cell death.

Q2: How can we determine if the observed toxicity is due to off-target effects?

A2: Several strategies can help differentiate between on-target and off-target toxicity:

  • Use a structurally different inhibitor: If a different compound targeting the same primary protein produces the same phenotype, it is more likely an on-target effect.[1]

  • Rescue experiments: Transfecting cells with a mutated, inhibitor-resistant version of the target protein can help confirm on-target activity. If the toxic phenotype is reversed, it strongly suggests an on-target mechanism.[1]

  • Kinase profiling: Screening your compound against a broad panel of kinases can identify potential off-target liabilities.

  • Dose-response analysis: Perform a dose-response experiment to determine the minimal effective concentration for on-target activity and see if toxicity occurs at higher, clinically irrelevant concentrations.

Q3: What is metabolic activation and how can we investigate if it's contributing to the toxicity of our compound?

A3: Metabolic activation is the process where a relatively inert compound is converted into a reactive metabolite by enzymes, often CYPs. For thiadiazole-containing compounds, this can involve oxidation of the sulfur or the aromatic rings.[5][6] To investigate this:

  • In vitro CYP inhibition assays: These assays can determine if your compound is a substrate or inhibitor of major CYP isoforms. A significant interaction suggests a potential for metabolic activation.

  • Incubations with liver microsomes: Human liver microsomes (HLM) contain a rich complement of CYP enzymes. Incubating your compound with HLM in the presence of NADPH and trapping agents like glutathione (GSH) can help identify the formation of reactive metabolites.[6]

Q4: What are some general strategies to minimize the toxicity of our 5-Benzhydryl-thiadiazol-2-ylamine derivatives?

A4: A rational drug design approach can help mitigate toxicity:

  • Structure-Activity Relationship (SAR) studies: Systematically modify the structure of your lead compound to understand how different functional groups influence toxicity. For thiadiazole derivatives, the nature and position of substituents on the phenyl rings are critical for their biological activity and toxicity.[7]

  • Block metabolic hotspots: If a specific site of metabolism is identified, it can be blocked to prevent the formation of reactive metabolites. This is often achieved by introducing a fluorine atom at that position.[8]

  • Reduce lipophilicity: High lipophilicity can sometimes be associated with increased off-target toxicity and metabolic liabilities. Modifying the structure to reduce lipophilicity may improve the toxicity profile.[9]

Troubleshooting Guides

Guide 1: Unexpected Results in Cytotoxicity Assays (e.g., MTT, LDH)
Observed Issue Potential Cause Troubleshooting Steps
High background signal in control wells Reagent contamination; Serum interference; High cell densityUse fresh, sterile reagents. Test different batches of serum. Optimize cell seeding density.
Inconsistent results between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in 96-well platesEnsure a single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate.
Observed toxicity at all concentrations Compound precipitation; High compound concentration range; General cytotoxicityCheck compound solubility in culture media. Perform a wider range of serial dilutions. Evaluate cytotoxicity in a non-cancerous cell line to assess selectivity.
No toxicity observed where expected Inactive compound; Cell line resistance; Insufficient incubation timeConfirm compound identity and purity. Use a different, sensitive cell line. Optimize the treatment duration.
Guide 2: Investigating Suspected Metabolic Activation
Observation Potential Implication Next Steps
Compound shows higher toxicity in liver cell lines (e.g., HepG2) compared to other cell lines. Potential for liver-specific metabolic activation.Perform in vitro CYP inhibition assays. Conduct studies with human liver microsomes to identify reactive metabolites.
Toxicity is reduced when co-incubated with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). CYP-mediated bioactivation is likely involved.Use specific CYP isoform inhibitors to identify the key enzymes responsible.
Mass spectrometry analysis of liver microsome incubations shows glutathione (GSH) adducts. Formation of electrophilic reactive metabolites.Characterize the structure of the GSH adducts to pinpoint the site of metabolic activation on the molecule.

Quantitative Data on Thiadiazole Derivative Cytotoxicity

While specific toxicity data for 5-Benzhydryl-thiadiazol-2-ylamine derivatives on non-cancerous cell lines is limited in publicly available literature, the following tables summarize the cytotoxicity of other thiadiazole derivatives. This data can provide insights into potential structure-activity relationships for toxicity.

Table 1: In Vitro Cytotoxicity (IC50) of Various 1,3,4-Thiadiazole Derivatives on Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
2-(R¹-disulfanyl)-5-[(R²-phenylcarbamoyl)-methylthio]-1,3,4-thiadiazole derivativesL929 (normal cell line)Weak cytotoxic effect
Ciprofloxacin derivativeHuh-7 (human hepatocellular carcinoma)25.75[3]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (myelogenous leukemia)7.4[3]
3-fluorophenyl substituted N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamideHT-29 (colon cancer)33.67[3]
3-fluorophenyl substituted N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamidePC-3 (prostate cancer)64.46[3]

Table 2: Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives

Compound IDSubstitution PatternIC50 (µM) vs. HepG-2IC50 (µM) vs. A-549Reference
20b 4-methoxybenzylidene4.378.03[2]
Cisplatin (control) 1.400.95[2]
4 2-((4-Methylbenzylidene)hydrazono)-3-(4-nitrophenyl)->100>100[2]
9 2-((1-(Naphthalen-2-yl)ethylidene)hydrazono)-3-(4-nitrophenyl)->100>100[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells and culture medium

  • 96-well plates

  • 5-Benzhydryl-thiadiazol-2-ylamine derivative (test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells and culture medium

  • 96-well plates

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Test compound and known inhibitors (positive controls)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare incubation mixtures containing HLM, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C.

  • Reaction Initiation: Add the specific CYP probe substrate to initiate the reaction.

  • Reaction Termination: After a defined incubation time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Assessment start Start with 5-Benzhydryl-thiadiazol-2-ylamine Derivative cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) start->cytotoxicity_assay mechanism_investigation Mechanism of Toxicity Investigation cytotoxicity_assay->mechanism_investigation If toxic lead_optimization Lead Optimization cytotoxicity_assay->lead_optimization If not toxic metabolic_activation Metabolic Activation (CYP Inhibition Assay) mechanism_investigation->metabolic_activation off_target Off-Target Effects (Kinase Profiling) mechanism_investigation->off_target sar_study Structure-Activity Relationship (SAR) metabolic_activation->sar_study off_target->sar_study sar_study->lead_optimization

Caption: Experimental workflow for assessing and mitigating the toxicity of 5-Benzhydryl-thiadiazol-2-ylamine derivatives.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Promotes Thiadiazole Thiadiazole Derivative (Potential Inhibitor) Thiadiazole->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the potential inhibitory role of thiadiazole derivatives, which can lead to apoptosis.

References

Navigating the Synthesis of 5-Benzhydryl-thiadiazol-2-ylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Benzhydryl-thiadiazol-2-ylamine, a molecule of interest in pharmaceutical research, presents unique challenges, particularly during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis. The information is tailored for researchers and drug development professionals to facilitate a smoother, more efficient, and scalable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Benzhydryl-thiadiazol-2-ylamine?

A1: The most prevalent method involves the cyclization of a carboxylic acid derivative with thiosemicarbazide. Specifically, diphenylacetic acid (the precursor for the benzhydryl group) is reacted with thiosemicarbazide in the presence of a dehydrating/cyclizing agent.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, the choice and stoichiometry of the cyclizing agent, and the purification method. The bulky benzhydryl group can influence reaction kinetics and may require optimized conditions compared to smaller substituents.

Q3: Are there any "green" or more environmentally friendly synthetic methods available?

A3: While traditional methods often employ harsh reagents like phosphorus oxychloride or strong acids, newer approaches are exploring greener alternatives. Microwave-assisted and ultrasonic irradiation methods have been reported for the synthesis of similar 2-amino-1,3,4-thiadiazoles, potentially reducing reaction times and the use of hazardous solvents.[1]

Q4: What are the primary safety concerns associated with this synthesis?

A4: Many of the reagents used, such as phosphorus oxychloride, phosphorus pentachloride, and concentrated sulfuric acid, are highly corrosive and toxic.[2][3][4] It is imperative to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and scale-up of 5-Benzhydryl-thiadiazol-2-ylamine.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient cyclizing agent. 4. Steric hindrance from the benzhydryl group.1. Increase reaction time or temperature (monitor for degradation). 2. Ensure anhydrous conditions if using moisture-sensitive reagents. 3. Experiment with different cyclizing agents (e.g., polyphosphoric acid, phosphorus pentachloride).[3][5] 4. Consider a two-step approach: first form the acylthiosemicarbazide intermediate, then cyclize.
Formation of Multiple Byproducts 1. Side reactions due to high temperatures. 2. Impure starting materials. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials (diphenylacetic acid and thiosemicarbazide) before use. 3. Carefully control the molar ratios of the reactants and cyclizing agent.
Difficulties in Product Purification 1. Product is an oil or difficult to crystallize. 2. Co-precipitation of impurities. 3. Product solubility issues.1. Attempt purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane). 2. Recrystallize from a different solvent or a solvent mixture.[3] 3. Perform a solvent screen to identify an optimal recrystallization solvent.
Scale-Up Issues (e.g., poor mixing, exotherms) 1. Inefficient heat transfer in larger reaction vessels. 2. Viscous reaction mixture. 3. Localized overheating leading to side reactions.1. Use a jacketed reactor with controlled heating and cooling. 2. Employ mechanical stirring to ensure proper mixing. 3. Add the cyclizing agent portion-wise to control any exothermic reactions.

Experimental Protocols

Method 1: Synthesis using Polyphosphoric Acid (PPA)

This method is a common and relatively straightforward approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[5]

Materials:

  • Diphenylacetic acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Water

  • Ammonium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred mixture of diphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent), add polyphosphoric acid (10-15 times the weight of the acid).

  • Heat the reaction mixture to 100-120°C with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the product precipitates.

  • Filter the crude product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 5-Benzhydryl-thiadiazol-2-ylamine.

Method 2: Solid-Phase Grinding Method using Phosphorus Pentachloride

This method offers a more environmentally friendly approach by avoiding bulk solvents during the reaction.[3]

Materials:

  • Diphenylacetic acid

  • Thiosemicarbazide

  • Phosphorus pentachloride (PCl₅)

  • Sodium carbonate solution (5%)

  • Dimethylformamide (DMF) and Water (for recrystallization)

Procedure:

  • In a dry mortar, add thiosemicarbazide (1 equivalent), diphenylacetic acid (1-1.2 equivalents), and phosphorus pentachloride (1-1.2 equivalents).

  • Grind the mixture at room temperature until the reaction is complete (the mixture may change color and consistency).

  • Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8 and 8.2.[3]

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a DMF/water mixture to obtain the pure compound.[3]

Quantitative Data Summary

Method Cyclizing Agent Temperature (°C) Time (h) Typical Yield (%) Reference
Liquid-PhasePolyphosphoric Acid100-1202-460-80[5]
Solid-PhasePhosphorus PentachlorideRoom Temp.0.5-185-95[3]
MicrowavePOCl₃ / H₂SO₄Varies0.05-0.170-90[1]

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Diphenylacetic Acid + Thiosemicarbazide mixing Mixing with Cyclizing Agent reactants->mixing reaction Heating / Grinding mixing->reaction quench Quenching in Water reaction->quench neutralize Neutralization quench->neutralize filter_crude Crude Product Filtration neutralize->filter_crude recrystallize Recrystallization filter_crude->recrystallize dry Drying recrystallize->dry final_product Pure Product dry->final_product

Caption: General experimental workflow for the synthesis of 5-Benzhydryl-thiadiazol-2-ylamine.

troubleshooting_low_yield start Low or No Yield check_reaction Is the reaction complete? (Check TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes check_conditions Review Reaction Conditions check_reagents Check Reagent Purity & Stoichiometry check_conditions->check_reagents action_cyclizing Change Cyclizing Agent check_conditions->action_cyclizing action_purify Purify Starting Materials check_reagents->action_purify action_stoichiometry Adjust Stoichiometry check_reagents->action_stoichiometry action_time_temp Increase Reaction Time or Temperature incomplete->action_time_temp complete->check_conditions

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the structure-activity relationship (SAR) of the 5-substituted-1,3,4-thiadiazol-2-amine scaffold, specific experimental data and SAR studies for the 5-benzhydryl derivative were not available in the public domain at the time of this review. The following sections synthesize findings from related analogs to provide a comparative overview for researchers and drug development professionals.

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[1] It is a five-membered ring system that features a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system, contributing to its wide range of biological activities. Derivatives of 2-amino-1,3,4-thiadiazole have been explored for numerous therapeutic applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The substituent at the C-5 position of the thiadiazole ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide compares the effects of various C-5 substituents on the biological activity of the 2-amino-1,3,4-thiadiazole core.

Data Presentation: Comparative Biological Activity

The biological activity of 5-substituted-2-amino-1,3,4-thiadiazole derivatives is significantly influenced by the nature of the substituent at the 5-position. The following tables summarize the observed structure-activity relationships across different therapeutic areas based on available research.

Table 1: Summary of Anticancer Activity

5-Position Substituent Key Findings Target Cell Lines Reference
Substituted Phenyl Electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance anticancer activity.[2] HEK293, BT474, NCI-H226 [2]
Pyridin-2-yl with N-Benzamide Nitro-containing benzamide derivatives showed higher cytotoxicity. Methoxylated derivatives were also potent.[4] PC3, HT29, SKNMC [4]
Indol-3-ylmethyl Good to high activity was observed for certain N-substituted phenyl derivatives.[3] Not Specified [3]

| Imidazole Conjugates | Novel thiadiazole-imidazole derivatives demonstrated moderate to high anticancer activity.[5] | HEPG2-1 (Liver Carcinoma) |[5] |

Table 2: Summary of Antimicrobial Activity

5-Position Substituent Key Findings Target Organisms Reference
4-Substituted Phenyl Fluorinated and chlorinated derivatives exhibited good inhibitory effects with MIC values of 20–28 μg/mL.[3] S. aureus, B. subtilis [3]
Phenyl/Phenol Derivatives showed moderate to significant activity. Compounds with a p-nitroaniline moiety were the most promising.[6] S. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, A. fumigatus [6]
Indol-3-ylmethyl N-substituted phenyl derivatives displayed good to high activity.[3] E. coli, C. albicans [3]

| Styryl | The parent compound and its derivatives showed high biological effects.[1] | Staphylococcus aureus, E. coli |[1] |

Table 3: Summary of Anticonvulsant and Other CNS Activities

5-Position Substituent Key Findings Activity Type Reference
2-Biphenylyl Displayed potent anticonvulsant activity.[7] Anticonvulsant [7]
Phenyl or Benzyl Replacement of the 2-biphenylyl group with phenyl or benzyl resulted in a loss of anticonvulsant activity.[7] Anticonvulsant [7]
Benzyl A 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole derivative showed moderate acetylcholinesterase inhibition (IC₅₀ = 33.16 µM).[8] Acetylcholinesterase Inhibition [8]

| Phenyl / Thienyl | Compounds demonstrated muscle relaxant and paralysing effects, depressing spinal polysynaptic transmission.[9] | Central Muscle Relaxant |[9] |

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are generalized protocols for the synthesis and evaluation of 5-substituted-1,3,4-thiadiazole-2-amine derivatives as cited in the literature.

General Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amines

A common and effective method for synthesizing the core scaffold involves the cyclization of a carboxylic acid with thiosemicarbazide.

  • Reaction Setup: A mixture of the desired carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared in a suitable solvent, often ethanol.[10]

  • Cyclization: A strong acid catalyst, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), is added dropwise to the mixture.[8][10]

  • Reflux: The reaction mixture is heated under reflux for a period ranging from 1.5 to 4 hours. The progress of the reaction is typically monitored by Thin-Layer Chromatography (TLC).[10]

  • Isolation: Upon completion, the reaction mixture is cooled and poured onto crushed ice.[10]

  • Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 5-substituted-1,3,4-thiadiazol-2-amine product.

G start Starting Materials: Carboxylic Acid (R-COOH) + Thiosemicarbazide catalyst Add Acid Catalyst (e.g., conc. H₂SO₄) start->catalyst Step 1 reflux Heat under Reflux (1.5 - 4 hours) catalyst->reflux Step 2 pour Pour Reaction Mixture onto Crushed Ice reflux->pour Step 3 filter Filter and Wash Precipitate pour->filter Step 4 product Final Product: 5-R-1,3,4-thiadiazol-2-amine filter->product Step 5

Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.

In Vitro Antibacterial Activity: Disc Diffusion Method

The disc diffusion technique is a widely used method for preliminary screening of antimicrobial activity.[3]

  • Media Preparation: A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.

  • Inoculation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is uniformly spread over the surface of the agar.

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The discs are placed on the inoculated agar surface. A standard antibiotic (e.g., ciprofloxacin) and a solvent control disc are also included. The plates are then incubated at 37°C for 24 hours.

  • Measurement: The antibacterial activity is determined by measuring the diameter (in mm) of the zone of inhibition around each disc. A larger zone indicates greater sensitivity of the bacterium to the compound.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to evaluate the cytotoxic effects of potential anticancer agents.[4]

  • Cell Seeding: Cancer cells (e.g., PC3, HT29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of a preliminary SAR framework for this class of compounds. The nature of the substituent at the 5-position is a critical determinant of biological activity and selectivity.

SAR_Logic core 5-Substituted 2-Amino-1,3,4-Thiadiazole sub_class1 Aromatic Substituent (e.g., Phenyl, Indole) core->sub_class1 sub_class2 Extended Aromatic (e.g., Biphenylyl) core->sub_class2 sub_class3 Aliphatic/Other (e.g., Benzyl) core->sub_class3 activity1 Anticancer Activity sub_class1->activity1 Enhanced by e⁻ withdrawing or donating groups on phenyl activity2 Antimicrobial Activity sub_class1->activity2 Potentiated by halo- and nitro- groups activity3 Anticonvulsant Activity sub_class2->activity3 High Potency activity4 AChE Inhibition sub_class3->activity4 Moderate Activity

Caption: Logical relationships in the SAR of 5-substituted-2-amino-1,3,4-thiadiazoles.

Key takeaways from SAR studies include:

  • Anticancer Activity: An aromatic ring at the 5-position appears beneficial. The activity can be fine-tuned by adding substituents to this ring; both electron-withdrawing (chloro, nitro) and electron-donating (methoxy) groups have been shown to improve potency.[2]

  • Antimicrobial Activity: For 5-phenyl derivatives, halogenation (fluoro, chloro) of the phenyl ring leads to good antibacterial activity.[3] The presence of a p-nitroaniline moiety has also been identified as a key feature for potent broad-spectrum antimicrobial effects.[6]

  • Anticonvulsant Activity: A larger, more complex aromatic system at the 5-position seems critical. A 2-biphenylyl group confers high potency, whereas smaller aromatic groups like phenyl or benzyl are ineffective, highlighting a specific spatial requirement for this activity.[7]

References

Efficacy of 5-Substituted-1,3,4-Thiadiazol-2-ylamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 5-substituted-1,3,4-thiadiazol-2-ylamine analogs have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Comparative Efficacy of Analogs

The biological activity of 5-substituted-1,3,4-thiadiazol-2-ylamine derivatives is significantly influenced by the nature of the substituent at the 5-position. The following table summarizes the quantitative data for various analogs, highlighting their diverse therapeutic potentials.

Analog ClassSpecific Analog(s)Target/AssayEfficacy Metric (e.g., IC50, Ki, Zone of Inhibition)Reference
Anticancer Agents N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives15-lipoxygenase-1 inhibition, Cytotoxicity (PC3, HT29, SKNMC cell lines)Methoxylated derivatives were potent enzyme inhibitors; Nitro-containing derivatives showed higher cytotoxicity against PC3 cells.[1][2]
5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamidesCytotoxicity (HEK293, BT474, NCI-H226 cell lines)Compound (4b): CTC50 = 0.922 µM (HEK 293); Compound (7f): CTC50 = 0.754 µM (HEK 293)[3]
Antimicrobial Agents 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesAntibacterial (S. aureus, B. subtilis, E. coli, P. aeruginosa), Antifungal (A. niger, C. albicans)Fluorinated and chlorinated compounds showed notable activity.[4]
Aromatic formazans from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazoleAntibacterial (Salmonella typhi, E. coli)Good activity with inhibition zones of 15–19 mm at 500 µ g/disk .[4]
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivativesAntibacterial (S. aureus, B. subtilis, K. pneumonia)Compound 8c showed significant activity against S. aureus (33.26 ± 4.73 mm) and B. subtilis (36.44 ± 4.05 mm).[5]
Neuroprotective Agents 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazoleAcetylcholinesterase (AChE) inhibitionIC50 = 33.16 µM[6]
Adenosine Receptor Antagonists N-(3-(4-methoxyphenyl)-[1][7][8]thiadiazol-5-yl)-acetamideHuman Adenosine A3 Receptor BindingKi = 0.79 nM[9]
Anti-inflammatory Agents 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivativesProtein denaturation inhibitionCompounds 3a, 4c, and 8c showed >83% inhibition at 250 µg/ml.[5]
Diuretic Agents 5-benzylthio-1,3,4-thiadiazol-2-amine derivativesDiuretic activity in ratsCompounds 2a, 2c, and 2e were the most active.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines

A general method involves the cyclization of thiosemicarbazides with various reagents. For instance, the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine can be achieved by refluxing a mixture of thiosemicarbazide and benzoic acid in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[8] The resulting product can then be further modified at the amino group or the phenyl ring to generate a library of analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., PC3, HT29, SKNMC, HEK293, BT474, NCI-H226) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the CTC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%) values are determined.

Antimicrobial Activity Screening (Agar Well/Disk Diffusion Method)

The antimicrobial activity of the compounds is often evaluated using the agar well or disk diffusion method against a panel of bacterial and fungal strains.[4][7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of an agar plate.

  • Compound Application: For the disk diffusion method, sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface. For the agar well method, wells are punched into the agar, and a specific volume of the compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited).

Enzyme Inhibition Assays (e.g., Acetylcholinesterase Inhibition)

The inhibitory activity of compounds against specific enzymes is determined using in vitro enzyme assays. For acetylcholinesterase (AChE) inhibition:[6]

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (DTNB - 5,5'-dithio-bis(2-nitrobenzoic acid)).

  • Inhibitor Addition: The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the colored product.

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key concepts and experimental processes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acids) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., AChE) characterization->enzyme data Data Collection (e.g., IC50, Zone of Inhibition) cytotoxicity->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

General workflow for synthesis and evaluation of analogs.

signaling_pathway receptor Target Receptor (e.g., Adenosine A3) g_protein G-protein receptor->g_protein Activates antagonist Thiadiazole Analog (Antagonist) antagonist->receptor Binds and blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Simplified signaling pathway for a receptor antagonist.

References

In-Vivo Validation of Thiadiazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo performance of various 1,3,4-thiadiazole derivatives, offering insights into their potential therapeutic applications. While in-vivo validation data for "5-Benzhydryl-thiadiazol-2-ylamine" is not presently available in the reviewed scientific literature, this guide focuses on the well-documented anti-inflammatory and anticonvulsant activities of structurally related thiadiazole compounds, presenting supporting experimental data and detailed methodologies.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] Extensive research has highlighted the potential of these compounds as anti-inflammatory, anticonvulsant, anticancer, and antimicrobial agents.[1][3][4] This guide delves into the in-vivo validation of selected 1,3,4-thiadiazole derivatives, providing a comparative analysis of their efficacy.

Anti-Inflammatory Activity of Thiadiazole Derivatives

Several studies have demonstrated the potent anti-inflammatory effects of 1,3,4-thiadiazole derivatives in various in-vivo models. A commonly used method to assess this activity is the carrageenan-induced rat paw edema model.

A series of 2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities.[5] Among the tested compounds, one particular derivative (5c) exhibited superior anti-inflammatory activity compared to the standard drug, diclofenac.[5] Notably, none of the tested compounds in this series showed any ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

In another study, benzoxazolinone-based 1,3,4-thiadiazoles were synthesized and screened for their anti-inflammatory properties.[8] One compound (1f) from this series demonstrated potent activity, with a significant reduction in inflammation observed after 3 and 5 hours.[8]

Comparative In-Vivo Anti-Inflammatory Data
Compound/DrugDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Compound 5c 50427.53[6]
Diclofenac 50426.96[6]
Compound 1f Not Specified365.83[8]
Indomethacin Not Specified368.33[8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely accepted model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compounds, a standard anti-inflammatory drug (e.g., diclofenac or indomethacin), and a control vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group in comparison to the control group.

G cluster_workflow In-Vivo Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Compound Administration (Oral/IP) Compound Administration (Oral/IP) Animal Acclimatization->Compound Administration (Oral/IP) Carrageenan Injection (Sub-plantar) Carrageenan Injection (Sub-plantar) Compound Administration (Oral/IP)->Carrageenan Injection (Sub-plantar) Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection (Sub-plantar)->Paw Volume Measurement (Plethysmometer) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Plethysmometer)->Data Analysis (% Inhibition)

Experimental workflow for carrageenan-induced paw edema assay.

Anticonvulsant Activity of Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the design of anticonvulsant agents.[7][9] In-vivo anticonvulsant activity is commonly evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[10]

A study on novel substituted 1,3,4-thiadiazole derivatives identified two compounds (6d and 7d) with potent anticonvulsant activity in both MES and scPTZ models, comparable to standard drugs like sodium valproate and acetazolamide.[10] Importantly, these compounds did not exhibit neurotoxicity at the tested doses.[10] The mechanism of action for some thiadiazole derivatives as anticonvulsants is believed to involve the GABAergic pathway, preventing neuronal firing in the brain.[7]

Another research effort synthesized a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, with one N-methylhydrazine derivative showing potent anticonvulsant activity in rodent models without inducing neurotoxicity or cardiovascular side effects at effective doses.[9]

Comparative In-Vivo Anticonvulsant Data
CompoundTest ModelDose (mg/kg)Protection/Inhibition (%)Reference
Compound 6d MESNot SpecifiedHigh[10]
Compound 7d scPTZNot SpecifiedHigh[10]
Compound with (2,5-dichlorothiophen-3-yl)sulfonyl]piperazine MESNot Specified74.52[7]
Compound with [3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine MESNot Specified74.88[7]
Experimental Protocols: MES and scPTZ Tests

These two models are the most widely used for screening potential anticonvulsant drugs.

  • Maximal Electroshock (MES) Test:

    • Animal Model: Mice or rats are used.

    • Compound Administration: Test compounds and standard drugs (e.g., phenytoin) are administered.

    • Induction of Seizure: An electrical stimulus is delivered via corneal or ear electrodes to induce a tonic hind limb extension seizure.

    • Observation: The ability of the compound to prevent the tonic hind limb extension is recorded as a measure of anticonvulsant activity.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Animal Model: Mice are commonly used.

    • Compound Administration: Test compounds and standard drugs (e.g., diazepam) are administered.

    • Induction of Seizure: A convulsant dose of pentylenetetrazole is injected subcutaneously.

    • Observation: The animals are observed for the presence or absence of clonic seizures for a specific period (e.g., 30 minutes). The latency to the first seizure and the percentage of protected animals are recorded.

G cluster_pathway Simplified Cyclooxygenase (COX) Pathway in Inflammation Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Thiadiazole Derivatives Thiadiazole Derivatives Thiadiazole Derivatives->COX-2 (Inducible) Inhibition

Simplified COX pathway in inflammation and the inhibitory role of some thiadiazole derivatives.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a promising template for the development of novel therapeutic agents. The in-vivo studies on various derivatives have consistently demonstrated significant anti-inflammatory and anticonvulsant activities. While direct in-vivo validation of "5-Benzhydryl-thiadiazol-2-ylamine" remains to be reported, the comparative data presented in this guide for other thiadiazole derivatives provide a valuable resource for researchers in the field. Further structure-activity relationship studies and in-vivo evaluations are warranted to explore the full therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to Thiadiazole-Based Inhibitors: Benchmarking Against 5-Benzhydryl-thiadiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of thiadiazole derivatives as inhibitors of key biological targets. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While "5-Benzhydryl-thiadiazol-2-ylamine" is a known chemical entity (CAS 74801-72-2), a comprehensive review of published scientific literature reveals a significant lack of available experimental data regarding its specific inhibitory properties and mechanism of action.

This guide, therefore, aims to provide a comparative framework by examining the performance of other well-characterized thiadiazole-based inhibitors. By presenting their activity against key enzyme targets — Carbonic Anhydrases, Monoamine Oxidases, and Protein Kinases — we offer a valuable resource for researchers to understand the structure-activity relationships within this class of compounds and to contextualize the potential of novel derivatives like 5-Benzhydryl-thiadiazol-2-ylamine.

Thiadiazole-Based Carbonic Anhydrase Inhibitors

Thiadiazole sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These compounds are crucial in the management of conditions like glaucoma, epilepsy, and edema. Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Performance Data
CompoundTarget IsozymeInhibition Constant (Kᵢ)Reference CompoundKᵢ of Reference
Benzimidazo[1,2-c][1][2]thiadiazole-7-sulphonamide derivativehCA I89 nMAcetazolamide250 nM
Benzimidazo[1,2-c][1][2]thiadiazole-7-sulphonamide derivativehCA II12 nMAcetazolamide12 nM
Benzimidazo[1,2-c][1][2]thiadiazole-7-sulphonamide derivativehCA IX4.5 nMAcetazolamide25 nM
Sulfonamide-based thiadiazole derivative (STD 4f)Carbonic AnhydraseIC₅₀ = 0.10 µM--

Table 1: Inhibition data of selected thiadiazole-based carbonic anhydrase inhibitors.[1][3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity against carbonic anhydrase is a stopped-flow CO₂ hydration assay.[1]

  • Enzyme and Inhibitor Preparation : Recombinant human carbonic anhydrase isozymes are purified. The inhibitors, including the test compounds and a reference inhibitor like acetazolamide, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer : A buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., bromothymol blue) is prepared.

  • Reaction Initiation : The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a specific period. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition : The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop. The initial rates of the reaction are calculated.

  • Data Analysis : The rates of reaction at different inhibitor concentrations are used to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Kᵢ) can be determined by fitting the data to the Morrison equation for tight-binding inhibitors or using the Cheng-Prusoff equation.

cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow Enzyme_Inhibitor_Prep Enzyme and Inhibitor Preparation Reaction_Mix Incubation of Enzyme with Inhibitor Enzyme_Inhibitor_Prep->Reaction_Mix Assay_Buffer_Prep Assay Buffer Preparation Stopped_Flow Rapid Mixing with CO2 Solution Assay_Buffer_Prep->Stopped_Flow Reaction_Mix->Stopped_Flow Data_Acquisition Monitor Absorbance Change Stopped_Flow->Data_Acquisition Data_Analysis Calculate IC50/Ki Data_Acquisition->Data_Analysis

Workflow for CA inhibition assay.

Thiadiazole-Based Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders like depression and Parkinson's disease.[2][4] Thiadiazole derivatives have been designed as potent and selective MAO inhibitors.

Performance Data
CompoundTarget IsozymeIC₅₀ ValueReference CompoundIC₅₀ of Reference
1,3,4-Thiadiazole derivative 6bhMAO-A0.060 µMMoclobemide4.664 µM
1,3,4-Thiadiazole derivative 6bhMAO-A0.060 µMClorgyline0.048 µM
[1][5]triazolo[3,4-b][2][5]thiadiazole derivative 42ehMAO-B2.51 µM--
[1][5]triazolo[3,4-b][2][5]thiadiazole derivative 42hhMAO-B2.81 µM--

Table 2: Inhibition data of selected thiadiazole-based MAO inhibitors.[2][4][5]

Experimental Protocol: MAO Inhibition Assay

A common in vitro method to assess MAO inhibitory activity is a fluorometric assay based on the detection of hydrogen peroxide (H₂O₂).[2][4]

  • Enzyme and Inhibitor Preparation : Recombinant human MAO-A and MAO-B enzymes are used. Test compounds and reference inhibitors are dissolved in a suitable solvent.

  • Reaction Mixture : The assay is typically performed in a 96-well plate. The reaction mixture contains the MAO enzyme, a substrate (e.g., p-tyramine hydrochloride), horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red reagent).

  • Incubation : The enzyme and inhibitor are pre-incubated together. The reaction is then initiated by the addition of the substrate.

  • Fluorescence Measurement : The production of H₂O₂, a product of the MAO-catalyzed reaction, is coupled to the horseradish peroxidase-mediated oxidation of the fluorescent probe, which generates a fluorescent product (e.g., resorufin). The increase in fluorescence is measured over time using a microplate reader.

  • Data Analysis : The rate of reaction is determined from the linear portion of the fluorescence versus time curve. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_pathway MAO-A Signaling Pathway Inhibition Monoamine Monoamine Neurotransmitter (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A) Monoamine->MAOA Oxidative Deamination Aldehyde Inactive Aldehyde Metabolite MAOA->Aldehyde Inhibitor Thiadiazole-based Inhibitor Inhibitor->MAOA Inhibition

Inhibition of MAO-A pathway.

Thiadiazole-Based Protein Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[6][7] Consequently, they are major targets for drug development. Thiazole and thiadiazole derivatives have shown promise as inhibitors of various protein kinases.[6][7][8]

Performance Data
CompoundTarget KinaseIC₅₀ Value
Thiazole derivative 33CK20.4 µM
Thiazole/thiadiazole carboxamide derivative 51amc-MetNot specified, but potent
Triazolo-thiadiazole derivativesAKT1/AKT2Activity demonstrated

Table 3: Inhibition data of selected thiazole/thiadiazole-based kinase inhibitors.[7][8][9]

Experimental Protocol: Protein Kinase Inhibition Assay

A common method to evaluate kinase inhibitors is a radioactive kinase assay.[7]

  • Reagents : This assay requires the purified kinase, a specific substrate (peptide or protein), and radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Reaction : The kinase, substrate, test compound, and [γ-³²P]ATP are incubated together in a suitable reaction buffer.

  • Stopping the Reaction : The reaction is stopped by adding a solution that denatures the enzyme (e.g., phosphoric acid).

  • Separation : The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is often done by spotting the reaction mixture onto a phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove the free ATP.

  • Quantification : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase activity remaining at different inhibitor concentrations is calculated, and this data is used to determine the IC₅₀ value.

cluster_pathway Generic Protein Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., AKT) Receptor->DownstreamKinase Activation Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Inhibitor Thiadiazole-based Kinase Inhibitor Inhibitor->DownstreamKinase Inhibition

Inhibition of a kinase pathway.

Conclusion

The 1,3,4-thiadiazole core is a versatile scaffold that has given rise to potent inhibitors of diverse enzyme families, including carbonic anhydrases, monoamine oxidases, and protein kinases. The data presented in this guide highlight the potential of this heterocyclic system in the design of targeted therapeutics. While specific experimental data for 5-Benzhydryl-thiadiazol-2-ylamine remains elusive in the current body of scientific literature, the comparative analysis of its structural analogs suggests that it could exhibit interesting biological activities. Further investigation into the synthesis and biological evaluation of 5-Benzhydryl-thiadiazol-2-ylamine is warranted to elucidate its potential as a therapeutic agent. Researchers are encouraged to use the methodologies and comparative data presented herein as a foundation for their future studies in this promising area of medicinal chemistry.

References

A Comparative Analysis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The strategic replacement of atoms or groups within a molecule, known as bioisosterism, is a cornerstone of modern drug design. Among the various bioisosteric pairs, the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are of significant interest due to their prevalence in medicinally active compounds. This guide provides a comparative analysis of these two heterocyclic systems, focusing on their physicochemical properties, metabolic stability, and biological activities, supported by experimental data.

Physicochemical and Metabolic Profile: A Tale of Two Heterocycles

The substitution of an oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole can significantly influence a molecule's physicochemical properties and its metabolic fate. These alterations, in turn, can have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Generally, 1,3,4-thiadiazoles exhibit greater lipophilicity compared to their 1,3,4-oxadiazole counterparts due to the lower electronegativity and larger size of the sulfur atom. This difference in lipophilicity can affect solubility, membrane permeability, and plasma protein binding. From a metabolic standpoint, the 1,3,4-oxadiazole ring is often considered more metabolically robust than the 1,2,4-oxadiazole isomer, while the 1,3,4-thiadiazole ring also generally displays favorable metabolic stability.[1]

Below is a summary of comparative data for representative bioisosteric pairs:

Table 1: Comparative Physicochemical Properties

Property1,3,4-Oxadiazole Derivative1,3,4-Thiadiazole DerivativeReference
Lipophilicity (LogD) LowerHigher[1]
Aqueous Solubility HigherLower[1]
hERG Inhibition HigherLower[1]

Table 2: Comparative Metabolic Stability

Compound PairIsomer TypeIncubation Time (min)% Parent Compound RemainingReference
Compound A / B1,2,4-Oxadiazole6035%[1]
1,3,4-Oxadiazole6088%[1]

Biological Activity: A Comparative Look at Anticancer and Antimicrobial Efficacy

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are integral components of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The choice between these two bioisosteres can significantly impact the potency and selectivity of a drug candidate.

In the realm of oncology, derivatives of both ring systems have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Similarly, in the field of infectious diseases, numerous 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.[6][7]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

Compound PairCancer Cell Line1,3,4-Oxadiazole Derivative1,3,4-Thiadiazole DerivativeReference
Pair 1 A549 (Lung)18.75 - 60.621.62 - 4.61[8]
Pair 2 HCT-116 (Colon)-10.3[8]
Pair 3 MCF-7 (Breast)-1.52 - 28.1[8]

Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound SeriesBacterial/Fungal Strain1,3,4-Oxadiazole Derivative1,3,4-Thiadiazole DerivativeReference
Series 1 S. aureus4 - 32-[6]
Series 2 Candida strains-0.78 - 3.12[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the characterization of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Hepatic Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human or other species liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard in acetonitrile (for quenching and analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsome solution.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point, the half-life (t₁/₂), and the intrinsic clearance (Clᵢₙₜ).[10][11][12][13]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14][15][16]

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in the study of these bioisosteres, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 1,3,4-Oxadiazole & 1,3,4-Thiadiazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization physchem Physicochemical Profiling (logP, Solubility) characterization->physchem metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) characterization->metabolic cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial pathway Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway enzyme Enzyme Inhibition Assays antimicrobial->enzyme

General experimental workflow for comparative analysis.

NFkB_pathway receptor Cell Surface Receptors (e.g., TNFR, TLR) ik_complex IKK Complex receptor->ik_complex Activation ikb IκB ik_complex->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release of nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription inhibitor 1,3,4-Oxadiazole/ 1,3,4-Thiadiazole Inhibitors inhibitor->ik_complex Inhibition inhibitor->nfkb Inhibition of Translocation

Targeting the NF-κB signaling pathway.

EGFR_pathway ligand Ligand (e.g., EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt-mTOR Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor 1,3,4-Oxadiazole/ 1,3,4-Thiadiazole Inhibitors inhibitor->egfr Inhibition

Inhibition of the EGFR signaling pathway.

References

Potential Cross-Reactivity Profile of 5-Benzhydryl-thiadiazol-2-ylamine: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides an objective comparison of the potential biological activities of "5-Benzhydryl-thiadiazol-2-ylamine" based on experimental data for structurally related compounds containing the 2-amino-1,3,4-thiadiazole scaffold. Direct experimental data on the specific biological targets and cross-reactivity of 5-Benzhydryl-thiadiazol-2-ylamine is not currently available in the public domain. The information presented here is intended for researchers, scientists, and drug development professionals to infer potential off-target effects and guide future experimental design.

The 2-amino-1,3,4-thiadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This structural motif is known to interact with a diverse range of biological targets, suggesting that derivatives such as 5-Benzhydryl-thiadiazol-2-ylamine may exhibit significant cross-reactivity. This guide summarizes the known activities of various 2-amino-1,3,4-thiadiazole derivatives against several major target classes, including cancer cell lines, protein kinases, inflammatory enzymes, and microbes.

Data Presentation: Comparative Biological Activities of 2-Amino-1,3,4-Thiadiazole Derivatives

The following table summarizes the inhibitory activities of various compounds containing the 2-amino-1,3,4-thiadiazole core against different biological targets. This data illustrates the broad bioactivity of this chemical class and highlights its potential for cross-reactivity.

Compound Class/DerivativeTarget/AssayActivity (IC50/MIC)Reference
Anticancer Activity
2-[5-(4-substitutedphenyl)-[2][3][4]-thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid hydroxyamidesHDAC10.008–0.018 µM[5]
HCT-116 (colorectal carcinoma)0.08–0.31 µM[5]
4-(isopropylthio)anthra[1,2-c][2][6][7]thiadiazole-6,11-dione (NSC763968)Leukemia and prostate cancer cell linesGI50: 0.18–1.45 µM[5]
Ovarian, breast, melanoma, renal, glioma, NSCLC cell linesGI50: 0.20–5.68 µM[5]
2-Amino-1,3,4-thiadiazole derivative (FABT)Non-small lung carcinoma cells-[5]
Substituted imidazo[2,1-b]-1,3,4-thiadiazolesA549 (Non-Small Cell Lung Cancer)IC50: 2.58–6.47 µM
5-phenyl-1,3,4-thiadiazol-2-amine derivativesA549 cellsIC50: 1.62–4.61 µM[8]
MDA-MB-231 (breast cancer)IC50: >5.00 µM[8]
Kinase Inhibition
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl kinaseIC50: 7.4 µM[5]
Lipoxygenase Inhibition
2-aminoacyl-1,3,4-thiadiazole derivativesPGE2 biosynthesisNanomolar IC50 range[9][10]
5-Lipoxygenase-[11]
Antimicrobial Activity
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesS. aureus, B. subtilisMIC: 20–28 µg/mL[4]
E. coli, P. aeruginosaMIC: 24–40 µg/mL[4]
A. niger, C. albicansMIC: 32–42 µg/mL[4]
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivativeS. aureusMIC: 62.5 µg/mL[4]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativesS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniaeMIC: 8–31.25 µg/mL[4]
A. fumigatus, C. albicans, G. candidumMIC: 8–31.25 µg/mL[4]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolE. coli, B. cereus, S. epidermidisMIC: 0.8 mg/mL[12]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the potential activities and evaluation of 2-amino-1,3,4-thiadiazole derivatives.

G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis plate_cells Plate cells in 96-well plate add_compound Add test compound at various concentrations plate_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT solution (0.5 mg/mL) incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

G cluster_pathway Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->RTK RAF RAF Thiadiazole->RAF Thiadiazole->PI3K RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential inhibition of key signaling pathways by thiadiazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific applications.

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cancer cell lines.

1. Cell Plating:

  • Harvest and count cells (e.g., A549, HCT-116, MCF-7).

  • Seed the cells into a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for an additional 24 to 72 hours.[13]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[2]

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

  • Prepare the kinase reaction mixture containing the specific kinase of interest, its corresponding substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6] The ATP concentration should ideally be at its apparent Km for the kinase.[15]

2. Kinase Reaction:

  • In a white, opaque 96-well or 384-well plate, add the serially diluted test compound or DMSO as a vehicle control.

  • Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6][15]

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.[6]

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.[6]

  • Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[6]

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Lipoxygenase (LOX) Inhibition Assay

This protocol assesses the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in inflammatory pathways.

1. Reagent Preparation:

  • Prepare a 0.2 M borate buffer (pH 9.0).[7]

  • Prepare the substrate solution (e.g., linoleic acid) in the borate buffer.[7]

  • Prepare the enzyme solution by dissolving soybean 15-lipoxygenase in the borate buffer to a concentration of approximately 400 U/mL. Keep the enzyme solution on ice.[7]

  • Dissolve the test compound in DMSO.

2. Assay Procedure:

  • In a quartz cuvette, pipette the test compound solution and the enzyme solution. Incubate for 3-10 minutes at 25°C.[7][16]

  • Initiate the reaction by adding the substrate solution to the cuvette.[17]

  • Immediately measure the increase in absorbance at 234 nm for 3-6 minutes using a spectrophotometer. The formation of a conjugated diene system in the product leads to this absorbance increase.[7][16]

3. Data Analysis:

  • The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control reaction.

  • Determine the IC50 value by testing a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the concentration.

References

Benchmarking 5-Benzhydryl-thiadiazol-2-ylamine: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of the novel compound 5-Benzhydryl-thiadiazol-2-ylamine against established anticancer drugs. This analysis is based on hypothetically generated data derived from the known biological activities of the broader 1,3,4-thiadiazole class of compounds, to which 5-Benzhydryl-thiadiazol-2-ylamine belongs.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 5-Benzhydryl-thiadiazol-2-ylamine, is a member of this versatile family. While specific experimental data on this particular derivative is not extensively available in public literature, its structural features suggest potential bioactivity. This guide, therefore, presents a hypothetical yet plausible performance comparison against two widely used chemotherapy agents: Doxorubicin, a topoisomerase inhibitor, and Cisplatin, a DNA alkylating agent.

Quantitative Performance Overview

The following table summarizes the hypothetical cytotoxic activity (IC50) of 5-Benzhydryl-thiadiazol-2-ylamine in comparison to Doxorubicin and Cisplatin against a panel of human cancer cell lines. The data is presented in micromolar (µM) concentrations required to inhibit 50% of cell growth.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
5-Benzhydryl-thiadiazol-2-ylamine8.5 µM12.2 µM15.7 µM
Doxorubicin0.8 µM1.2 µM2.5 µM
Cisplatin3.1 µM5.8 µM9.3 µM

Postulated Mechanism of Action

Derivatives of the 1,3,4-thiadiazole ring have been reported to exert their anticancer effects through various mechanisms.[2][4] These can include the inhibition of crucial enzymes like carbonic anhydrase or protein kinases, as well as the disruption of DNA synthesis.[4] The benzhydryl moiety in 5-Benzhydryl-thiadiazol-2-ylamine, being a bulky and lipophilic group, may facilitate membrane transport and hydrophobic interactions with target proteins.

cluster_drug 5-Benzhydryl-thiadiazol-2-ylamine cluster_cell Cancer Cell Drug 5-Benzhydryl- thiadiazol-2-ylamine Membrane Cell Membrane Drug->Membrane Cellular Uptake Target Intracellular Target (e.g., Kinase, DNA) Membrane->Target Interaction Apoptosis Apoptosis Target->Apoptosis Signal Transduction Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds and Controls Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

References

Validating the Target Engagement of 5-Benzhydryl-thiadiazol-2-ylamine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying the direct molecular targets of a novel compound is a critical step in understanding its mechanism of action and advancing it through the development pipeline. 5-Benzhydryl-thiadiazol-2-ylamine belongs to the 2-amino-1,3,4-thiadiazole class of compounds, a scaffold known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] However, the specific cellular targets and mechanism of action for this particular molecule remain to be fully elucidated. This guide provides a comparative overview of two powerful, state-of-the-art methodologies for identifying and validating the target engagement of small molecules like 5-Benzhydryl-thiadiazol-2-ylamine: the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity proteomics.

Key Methodologies for Target Validation

Two primary methods are highlighted for their ability to confirm direct binding of a compound to its target within a complex cellular environment:

  • Cellular Thermal Shift Assay (CETSA) : This technique relies on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein, leading to an increase in its resistance to thermal denaturation.[3][4]

  • Kinobeads Affinity-Based Proteomics : This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The binding of a test compound to its target(s) is then measured by its ability to compete with the beads for protein capture.[5][6][7][8]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a versatile method to assess target engagement in a cellular context, applicable to a wide range of protein targets.[3][9] The fundamental concept is that ligand binding alters the Gibbs free energy of the protein system, resulting in a shift in its melting curve upon heating.[4] This thermal stabilization is a direct indicator of a physical interaction between the compound and the target protein.

Experimental Protocol: CETSA
  • Cell Culture and Treatment : Grow the selected cell line to an appropriate confluency. Treat the cells with varying concentrations of 5-Benzhydryl-thiadiazol-2-ylamine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.[10]

  • Cell Lysis : Lyse the cells to release the soluble proteins. This can be achieved through methods like freeze-thaw cycles or the use of specific lysis buffers.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using methods such as:

    • Western Blotting : For known or hypothesized targets.

    • Mass Spectrometry (MS) : For an unbiased, proteome-wide analysis (known as Thermal Proteome Profiling or TPP).[9]

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 5-Benzhydryl-thiadiazol-2-ylamine indicates target engagement.[3]

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Treat cells with 5-Benzhydryl-thiadiazol-2-ylamine cell_culture->compound_treatment heat_treatment 3. Heat cells across a temperature gradient compound_treatment->heat_treatment lysis 4. Cell Lysis heat_treatment->lysis centrifugation 5. Separate soluble and aggregated proteins lysis->centrifugation quantification 6. Quantify soluble target protein (Western Blot or MS) centrifugation->quantification analysis 7. Plot melting curves and determine thermal shift quantification->analysis

CETSA experimental workflow diagram.
Data Presentation: CETSA Performance Characteristics

FeatureDescription
Principle Ligand-induced thermal stabilization of the target protein.[3]
Assay Format In-cell or in-lysate.
Throughput Moderate; can be improved with high-throughput formats like RT-CETSA.[4][10]
Required Reagents Specific antibody for the target protein (for Western Blot) or access to mass spectrometry.
Information Gained Direct evidence of target engagement in a cellular environment; can determine apparent binding affinity.
Advantages Label-free, reflects physiological conditions, applicable to a wide range of targets.
Limitations Not all proteins show a clear thermal shift; membrane protein analysis can be challenging.[11]

Method 2: Kinobeads Affinity-Based Proteomics

Kinobeads are a powerful chemical proteomics tool for identifying the targets of kinase inhibitors, though they can also capture other nucleotide-binding proteins.[7][12] The method involves competition between the free compound of interest and broad-spectrum inhibitors immobilized on beads for binding to proteins in a cell lysate.[6]

Experimental Protocol: Kinobeads Competition Binding
  • Cell Lysate Preparation : Prepare a native cell lysate from the desired cell line or tissue to ensure proteins are in their near-native state.

  • Compound Incubation : Incubate the cell lysate with multiple concentrations of 5-Benzhydryl-thiadiazol-2-ylamine to allow the compound to bind to its targets.

  • Kinobeads Pulldown : Add the Kinobeads slurry to the lysate. The beads will bind to proteins that are not already occupied by the test compound.

  • Washing : Wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion : Elute and digest the bead-bound proteins, typically with trypsin, to generate peptides for MS analysis.

  • LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins that were pulled down by the beads.

  • Data Analysis : Quantify the amount of each protein pulled down at different concentrations of the free compound. A dose-dependent decrease in the amount of a protein bound to the beads indicates that 5-Benzhydryl-thiadiazol-2-ylamine is binding to that protein and competing with the beads. This allows for the determination of apparent dissociation constants (Kdapp).[7]

Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis cell_lysate 1. Prepare native cell lysate compound_incubation 2. Incubate lysate with 5-Benzhydryl-thiadiazol-2-ylamine cell_lysate->compound_incubation kinobeads_pulldown 3. Add Kinobeads to capture unbound proteins compound_incubation->kinobeads_pulldown washing 4. Wash beads kinobeads_pulldown->washing digestion 5. On-bead protein digestion washing->digestion lc_ms 6. LC-MS/MS analysis of peptides digestion->lc_ms data_analysis 7. Identify and quantify proteins, determine dose-response curves lc_ms->data_analysis

Kinobeads experimental workflow diagram.
Data Presentation: Kinobeads Performance Characteristics

FeatureDescription
Principle Competition between a free compound and immobilized ligands for protein binding.[6]
Assay Format In-lysate.
Throughput High; suitable for screening compound libraries.[5]
Required Reagents Kinobeads resin, access to high-resolution mass spectrometry.
Information Gained Identification of direct targets and off-targets on a proteome-wide scale; determination of apparent binding affinities (Kdapp).[7]
Advantages Unbiased and broad target coverage (especially for kinases), high throughput, provides quantitative affinity data.[8]
Limitations Primarily captures ATP-competitive binders and may miss allosteric inhibitors; target coverage is limited by the ligands on the beads.[6]

Comparative Summary of Methodologies

ParameterCellular Thermal Shift Assay (CETSA)Kinobeads Affinity Proteomics
Core Principle Ligand-induced thermal stabilization.[3]Competitive affinity capture.[6]
Cellular Context Intact cells or lysate.Cell or tissue lysate.
Target Scope Potentially any protein that is thermally stabilized upon binding.Primarily kinases and other nucleotide-binding proteins.[7][12]
Binding Site Not limited to a specific binding site.Primarily active site (e.g., ATP-binding pocket) binders.[6]
Output Thermal shift (ΔTm) or isothermal dose-response curves.[11]Apparent dissociation constants (Kdapp) for hundreds of proteins.[7]
Primary Detection Western Blot or Mass Spectrometry.Mass Spectrometry.

Hypothetical Signaling Pathway Integration

Once a primary target of 5-Benzhydryl-thiadiazol-2-ylamine is validated, the next step is to understand its role in cellular signaling. For instance, if a kinase such as "Kinase X" is identified, its position within a known pathway can be mapped to predict downstream functional consequences.

Signaling_Pathway cluster_kinase_cascade Kinase Cascade Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras Kinase_X Kinase X (Target of Compound) Ras->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Kinase_Z Kinase Z Kinase_Y->Kinase_Z TF Transcription Factor Kinase_Z->TF Gene_Expression Gene Expression (e.g., Proliferation, Survival) TF->Gene_Expression

Hypothetical signaling pathway for a validated target.

Conclusion

Both CETSA and Kinobeads affinity proteomics offer powerful, complementary approaches to validate the target engagement of 5-Benzhydryl-thiadiazol-2-ylamine.

  • CETSA is invaluable for confirming target binding in a physiological, intact cell context and is not limited by the target's binding site. It is an excellent choice for validating a hypothesized target or for unbiased screening using mass spectrometry.

  • Kinobeads provides a high-throughput method for profiling a compound against a large panel of kinases and other proteins, delivering quantitative affinity data that is crucial for assessing potency and selectivity.

For a comprehensive understanding of 5-Benzhydryl-thiadiazol-2-ylamine's mechanism of action, a sequential approach may be most effective. An initial screen using Kinobeads could rapidly identify a panel of potential kinase targets. Subsequently, CETSA could be employed to validate the highest-priority candidates in an intact cell model, providing orthogonal evidence of target engagement and bridging the gap between biochemical affinity and cellular activity. This dual approach will provide the robust data required to confidently advance this compound in the drug discovery process.

References

Comparative Docking Analysis of 5-Substituted-1,3,4-Thiadiazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of molecular docking studies on various 5-substituted-1,3,4-thiadiazole derivatives, a class of compounds recognized for their diverse pharmacological potential. By summarizing key experimental data and outlining the methodologies used, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structure-activity relationships and therapeutic promise of these heterocyclic compounds. The 1,3,4-thiadiazole scaffold is a common feature in many medicinally important molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

Performance Comparison of 5-Substituted-1,3,4-Thiadiazole Derivatives

The following tables summarize the in silico and in vitro data from various studies, highlighting the binding affinities of different 5-substituted-1,3,4-thiadiazole derivatives against several key protein targets. This comparative data is crucial for identifying promising lead compounds and understanding the structural requirements for potent biological activity.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a well-established target for anticancer and antimicrobial agents.[1] The table below compares the docking scores and in vitro activities of several 1,3,4-thiadiazole derivatives targeting this enzyme.

Compound IDSubstitution at C5Target Organism/Cell LineDocking Score (kcal/mol)Binding Energy (E, kcal/mol)IC50 (µM)Reference
Compound 20b Thiophen-2-ylHuman (HepG-2)--1.64.37 ± 0.7[3][4]
Compound 20b Thiophen-2-ylHuman (A-549)--1.68.03 ± 0.5[3][4]
Compound 10 3,5-DinitrophenylAspergillus fumigatus--0.04 ± 0.82 (DHFR inhibition)[1]
Compound 13 3,5-DinitrophenylAspergillus fumigatus--0.09 ± 1.12 (DHFR inhibition)[1]
Compound 14 3,5-DinitrophenylHuman (CCRF-CEM)--7.14 ± 0.6 (Anticancer)[1]
Compound 15 3,5-DinitrophenylHuman (HCT-15)--5.28 ± 0.5 (Anticancer)[1]
Other Enzyme Inhibitors

The versatility of the 1,3,4-thiadiazole scaffold allows for its application against a range of other enzymatic targets. The following table showcases the docking performance of derivatives against targets such as ADP-sugar pyrophosphatase and α-glucosidase.

Compound IDSubstitution at C5Target EnzymeDocking Score (kcal/mol)MM-GBSA (kcal/mol)Reference
Compound L3 Benzene-1,2,3-triolADP-sugar pyrophosphatase (NUDT5)-8.9-31.5[5][6][7]
Compound 7c Not Specifiedα-glucosidase-8.42-[8]
Antimicrobial Activity

Several 1,3,4-thiadiazole derivatives have been investigated for their potential as antimicrobial agents. The table below presents docking scores against microbial protein targets.

Compound IDTarget ProteinTarget OrganismDocking Score (kcal/mol)Reference
Compound 3 ThiM (PDB: 6k28)Klebsiella pneumoniae-7.1[9]
Compound 4 ThiM (PDB: 6k28)Klebsiella pneumoniae-7.0[9]
Compound 6a1 Pantothenate synthetaseMycobacterium tuberculosis-9.7[10]
Compound 6d1 Pantothenate synthetaseMycobacterium tuberculosis-9.7[10]

Experimental Protocols

To ensure the reproducibility and comparability of docking studies, a standardized methodology is essential. The following outlines a typical in silico molecular docking protocol employed in the referenced studies.

In Silico Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Pre-processing of the protein structure involves the removal of water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms.[8]

  • Ligand Preparation: The 2D structures of the 5-substituted-1,3,4-thiadiazole derivatives are sketched using chemical drawing software. These are then converted to 3D structures, and their energy is minimized to achieve a stable conformation.[8][11]

  • Grid Generation: A grid box is defined around the active site of the target protein to delineate the search space for the docking algorithm.[8]

  • Docking Simulation: A docking program, such as AutoDock or Glide, is utilized to position the ligand within the protein's active site in various orientations and conformations.[8][11] A scoring function is then employed to estimate the binding affinity for each generated pose.[8]

  • Analysis of Results: The docking outputs, including the predicted binding poses and docking scores, are analyzed to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[5][8]

Visualizing the Docking Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow of a typical comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Evaluation cluster_validation Experimental Validation PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligands Ligand Structure Drawing & Optimization Ligands_Prep Ligand Preparation (Energy Minimization) Ligands->Ligands_Prep Grid Active Site Grid Generation PDB_Prep->Grid Docking Molecular Docking Simulation Ligands_Prep->Docking Grid->Docking Scoring Binding Affinity Scoring Docking->Scoring Analysis Analysis of Interactions (H-bonds, etc.) Scoring->Analysis Data_Table Tabulation of Docking Scores & Binding Energies Analysis->Data_Table SAR Structure-Activity Relationship (SAR) Analysis Data_Table->SAR In_Vitro In Vitro Biological Assays (e.g., IC50) SAR->In_Vitro Correlation Correlation of In Silico and In Vitro Data In_Vitro->Correlation

Caption: Workflow of a comparative molecular docking study.

This guide provides a consolidated view of the current research on 5-substituted-1,3,4-thiadiazoles, offering a foundation for future drug design and development endeavors in this promising area of medicinal chemistry. The presented data and protocols can aid in the rational design of more potent and selective inhibitors for various therapeutic targets.

References

Unraveling the Anticancer Potential of 5-Phenyl-1,3,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold, particularly with a phenyl substitution at the 5-position, has emerged as a privileged structure in the landscape of cancer research. Derivatives of 5-phenyl-1,3,4-thiadiazole have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. This guide provides a comparative analysis of their structure-activity relationships (SAR), delving into the quantitative data from preclinical studies, the experimental methodologies employed for their evaluation, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of 5-phenyl-1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the thiadiazole core. The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative compounds against various human cancer cell lines, offering a quantitative comparison of their potency.

Table 1: SAR of Substituents on the 5-Phenyl Ring

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1a HMCF-7>100[1]
1b 3-OCH3MCF-749.6[1]
1c 4-ClMCF-72.32[2]
1d 4-OHSK-MEL-24.27 µg/mL
1e 4-BrPanc-112.79[3]
1f 2,3-di-FPanc-112.22[3]
1g 4-CF3K5627.4[4]

Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Table 2: SAR of Substituents at the 2-Position of the Thiadiazole Ring

Compound IDR' (Substitution at 2-Position)Cancer Cell LineIC50 (µM)Reference
2a -NH2LoVo>50[5]
2b -NH-CO-CH3LoVo>50[5]
2c -S-benzylPC-3>100[4]
2d -NH-phenylMDA-MB-231>100[1]
2e -NH-(2-CF3-phenyl)MDA-MB-23153.4[1]
2f -NH-(4-F-phenyl)NSCLCN/A[6]

Experimental Protocols

The evaluation of the anticancer potential of 5-phenyl-1,3,4-thiadiazole derivatives relies on a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments commonly cited in the literature.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-phenyl-1,3,4-thiadiazole derivatives for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO) or another suitable solvent.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.[7]

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC (5 µL) and Propidium Iodide (PI) solution (5 µL of 50 µg/mL) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Western Blotting

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.[9][10]

  • Protein Extraction: Following treatment with the thiadiazole derivatives, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, VEGFR-2, CDK1) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

5-Phenyl-1,3,4-thiadiazole derivatives exert their anticancer effects by modulating various critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Several 5-phenyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][12] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced blood vessel formation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Thiadiazole 5-Phenyl-1,3,4- Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits Thiadiazole 5-Phenyl-1,3,4- Thiadiazole Derivative Thiadiazole->AKT Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CDK_Pathway CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates M_Phase M Phase (Mitosis) CDK1->M_Phase promotes transition CellCycleArrest G2/M Arrest Thiadiazole 5-Phenyl-1,3,4- Thiadiazole Derivative Thiadiazole->CDK1 Inhibits Thiadiazole->CellCycleArrest G2_Phase G2 Phase G2_Phase->M_Phase Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Development Synthesis Compound Synthesis & Characterization Screening Cytotoxicity Screening (MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Apoptosis Apoptosis Assay (Annexin V-FITC) Screening->Apoptosis CellCycle Cell Cycle Analysis Screening->CellCycle Mechanism Mechanism of Action Studies (Western Blot) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Toxicity Toxicology Studies InVivo->Toxicity Lead Lead Optimization Toxicity->Lead

References

Evaluating the Selectivity of PROTAC Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to target and eliminate disease-causing proteins. The efficacy and selectivity of a PROTAC are critically dependent on its constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comparative framework for evaluating PROTAC building blocks, with a focus on understanding the potential utility of "5-Benzhydryl-thiadiazol-2-ylamine" in this context. While specific selectivity data for this particular building block is not extensively available in public literature, this guide will compare its structural features to established alternatives and detail the essential experimental protocols required to ascertain its performance when incorporated into a PROTAC.

Understanding the Role of "5-Benzhydryl-thiadiazol-2-ylamine" as a PROTAC Building Block

"5-Benzhydryl-thiadiazol-2-ylamine" is categorized as a protein degrader building block. In the modular design of PROTACs, such a molecule could potentially serve as a novel E3 ligase ligand, a component of the linker, or a scaffold for developing a warhead for a protein of interest. The 2-amino-1,3,4-thiadiazole core is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions. The bulky, hydrophobic benzhydryl group could influence binding affinity, selectivity, and the physicochemical properties of the final PROTAC molecule.

To evaluate its potential, it is crucial to compare it with well-characterized building blocks used in PROTAC synthesis.

Comparative Analysis of PROTAC Building Blocks

The selection of E3 ligase ligands and linkers is a critical determinant of a PROTAC's success. The following tables provide a comparative overview of common E3 ligase ligands and linker types, which can serve as a benchmark for evaluating novel building blocks like "5-Benzhydryl-thiadiazol-2-ylamine".

Table 1: Comparison of Common E3 Ligase Ligands for PROTACs

E3 Ligase LigandRecruited E3 LigaseKey Structural FeaturesAdvantagesDisadvantages
Thalidomide & Analogs (Pomalidomide, Lenalidomide) Cereblon (CRBN)Glutarimide moietyWell-established; numerous successful PROTACs; good drug-like properties.Potential for off-target effects related to neosubstrate degradation; some cell-type specific efficacy.
VH032 & Analogs Von Hippel-Lindau (VHL)Hydroxyproline coreHigh affinity and specificity; distinct degradation profiles from CRBN-based PROTACs.Can lead to larger, more complex PROTACs with potential permeability issues.
Nutlin-3 & Analogs MDM2Cis-imidazoline scaffoldp53-independent degradation; useful in certain cancer contexts.Often results in large PROTACs with poor pharmacokinetic properties.
Bestatin & Analogs Cellular Inhibitor of Apoptosis Protein (cIAP1)Amino acid-like structureCan induce both degradation and apoptosis.Generally lower degradation efficiency compared to VHL or CRBN-based PROTACs.
"5-Benzhydryl-thiadiazol-2-ylamine" (Hypothetical) Unknown2-amino-1,3,4-thiadiazole with benzhydryl groupPotential for novel E3 ligase recruitment, potentially overcoming resistance to common ligases. The benzhydryl group may offer unique protein-protein interactions.Recruited E3 ligase and binding affinity are unknown. Physicochemical properties may be challenging due to the hydrophobic benzhydryl group.

Table 2: Comparison of Common Linker Types in PROTACs

Linker TypeCommon MoietiesKey PropertiesAdvantagesDisadvantages
Alkyl Chains -(CH2)n-Flexible, hydrophobicSynthetically straightforward; allows for systematic length variation.Can increase lipophilicity and decrease solubility.
PEG Linkers -(CH2CH2O)n-Flexible, hydrophilicImproves solubility and cell permeability.Can increase molecular weight and may be metabolically unstable.
Rigid Linkers Piperazine, Piperidine, AlkynesConstrained conformationCan pre-organize the PROTAC for optimal ternary complex formation, improving potency and selectivity.Less conformational flexibility may make achieving a productive ternary complex more challenging.
"Clickable" Linkers Triazoles (from azide-alkyne cycloaddition)Stable, can be introduced late-stageEnables modular and efficient synthesis of PROTAC libraries.The triazole ring can influence the overall properties of the PROTAC.

Experimental Protocols for Evaluating PROTAC Selectivity

The selectivity of a PROTAC is a measure of its ability to induce the degradation of the intended target protein without affecting the levels of other proteins in the cell. A comprehensive evaluation of selectivity requires a multi-pronged approach, combining targeted and global proteomic analyses with biophysical assays to confirm target engagement.

Mass Spectrometry-Based Proteomics for Global Selectivity Profiling

Mass spectrometry (MS)-based proteomics is the gold standard for assessing the global selectivity of a PROTAC. It allows for the unbiased quantification of thousands of proteins in a cell lysate, providing a comprehensive picture of on-target and off-target degradation.

Experimental Protocol: Tandem Mass Tag (TMT)-Based Quantitative Proteomics

  • Cell Culture and Treatment:

    • Culture the chosen cell line to 70-80% confluency.

    • Treat cells with the PROTAC at a range of concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides using an appropriate enzyme, such as trypsin, overnight at 37°C.

  • TMT Labeling and Sample Pooling:

    • Label the peptide digests from each condition with a specific isobaric TMT reagent according to the manufacturer's protocol.

    • Quench the labeling reaction and pool the labeled samples.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Desalt the pooled sample and fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw MS data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the TMT reporter ions.

    • Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a PROTAC to its intended target in a cellular environment. It is based on the principle that the thermal stability of a protein is altered upon ligand binding.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with the desired concentration of the PROTAC or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step. Include a non-heated control.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized intensity of the soluble target protein as a function of temperature for both the PROTAC-treated and control samples. A shift in the melting curve for the PROTAC-treated sample indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental processes and the underlying biological mechanisms, diagrams generated using the DOT language are provided below.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds to POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: Mechanism of PROTAC-mediated protein degradation.

TMT_Proteomics_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling of Peptides Digestion->TMT_Labeling Pooling Sample Pooling & Fractionation TMT_Labeling->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Selectivity Profile Data_Analysis->End CETSA_Workflow Start Cell Culture & PROTAC Treatment Heating Heating Step (Temperature Gradient) Start->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Supernatant Collect Soluble Protein Fraction Lysis->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Data_Analysis Data Analysis (Melting Curve) Western_Blot->Data_Analysis End Target Engagement Confirmation Data_Analysis->End

Comparative study of synthetic routes for 5-substituted-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating its biological activity, making the development of efficient and versatile synthetic routes to 5-substituted-1,3,4-thiadiazoles a significant area of research. This guide provides a comparative analysis of the most common synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of 5-substituted-1,3,4-thiadiazoles is predominantly achieved through the cyclization of various precursors. The most common starting materials include thiosemicarbazides, acylhydrazines (or carbohydrazides), and dithiocarbazates. The choice of synthetic route often depends on the desired substituent at the 5-position, available starting materials, and desired reaction conditions.

Data Presentation

The following tables summarize the key quantitative data for the most widely employed methods for the synthesis of 5-substituted-1,3,4-thiadiazoles, allowing for a rapid comparison of their efficiency and reaction conditions.

Table 1: Synthesis from Thiosemicarbazides

Starting MaterialsReagent/CatalystReaction ConditionsTypical Yield (%)Reference
Thiosemicarbazide and Carboxylic AcidPolyphosphoric Acid100-120°C, 1-2 hours35-80[4]
Thiosemicarbazide and Carboxylic AcidConcentrated H₂SO₄80-90°C, 7 hours35-80[5]
Thiosemicarbazide and Carboxylic AcidPhosphorus PentachlorideRoom Temperature, Grinding>91[6]
Thiosemicarbazide and Carboxylic AcidPOCl₃, Microwave300W, 3 minutesHigh[1]
Thiosemicarbazide and AldehydeIodine (I₂)Not specifiedModerate to Good[7]
Thiosemicarbazide and Carbon DisulfideAnhydrous Na₂CO₃, EthanolRefluxNot specified[8]

Table 2: Synthesis from Acylhydrazines (Carbohydrazides)

Starting MaterialsReagent/CatalystReaction ConditionsTypical Yield (%)Reference
Acylhydrazine and IsothiocyanateNot specifiedNot specified60[5]
Acylhydrazine and Carbon DisulfideNot specifiedNot specified51-97[5]
Acylhydrazine and NitroalkaneElemental Sulfur (S₈), Na₂SRoom Temperature, 24 hoursExcellent[9]
Acylhydrazine and 2-MethylquinolineElemental Sulfur (S₈)Metal-free28-85[10]

Table 3: Synthesis from Dithiocarbazates

Starting MaterialsReagent/CatalystReaction ConditionsTypical Yield (%)Reference
Potassium DithiocarbazateHydrazine, then 2,3-dichloroquinoxalineConventional: 2 hours; Microwave: 1.5 minutesConventional: 82; Microwave: 94[11]
Benzyl-3-acyldithiocarbazateConcentrated H₂SO₄Ice coldNot specified[12]
Potassium salts of 3-aroyldithiocarbazatesConcentrated H₂SO₄Not specifiedNot specified[12]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazide and Carboxylic Acid using Phosphorus Pentachloride[6]

This method offers a high-yield, room-temperature, solid-phase synthesis.

  • Step 1: Reaction Mixture Preparation In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).

  • Step 2: Grinding and Reaction Grind the mixture evenly at room temperature until the reaction is complete, as monitored by TLC. Let the mixture stand to obtain the crude product.

  • Step 3: Neutralization and Filtration To the crude product, add a 5% aqueous solution of sodium carbonate until the pH of the mixture reaches 8-8.2.

  • Step 4: Purification Filter the resulting mixture. The collected filter cake is then dried and recrystallized from a suitable solvent (e.g., a mixture of DMF and water) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols from Carboxylic Acids and Thiosemicarbazide[13]

This procedure involves the formation of an intermediate which is then cyclized.

  • Step 1: Formation of Acyl/Aroyl Thiosemicarbazide A mixture of the appropriate carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is heated under reflux in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol.

  • Step 2: Cyclization to 5-Substituted-1,3,4-thiadiazole-2-thiol The acyl/aroyl thiosemicarbazide intermediate (0.01 mol) is added to a cold solution of concentrated sulfuric acid (10 mL). The mixture is stirred at room temperature for 1-2 hours and then poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired 5-substituted-1,3,4-thiadiazole-2-thiol.

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Acylhydrazines and Nitroalkanes[9]

This modern approach utilizes elemental sulfur for a mild and modular synthesis.

  • Step 1: Reaction Setup In a reaction vessel under a nitrogen atmosphere, combine the acylhydrazine (0.2 mmol), primary nitroalkane (0.4 mmol), elemental sulfur (S₈, 0.4 mmol), and sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol) in DMF (2 mL).

  • Step 2: Reaction Stir the mixture at room temperature for 24 hours.

  • Step 3: Work-up and Purification After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.

G General Synthetic Workflow for 5-Substituted-1,3,4-Thiadiazoles cluster_start Starting Materials cluster_reagents Key Reagents Thiosemicarbazide Thiosemicarbazide Reaction Reaction Thiosemicarbazide->Reaction + Carboxylic Acid Acylhydrazine Acylhydrazine Acylhydrazine->Reaction + CS2 Dithiocarbazate Dithiocarbazate Dithiocarbazate->Reaction + Hydrazine Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Reaction CS2 / Isothiocyanate CS2 / Isothiocyanate CS2 / Isothiocyanate->Reaction Cyclizing Agent (H2SO4, POCl3, PCl5, S8) Cyclizing Agent (H2SO4, POCl3, PCl5, S8) Cyclizing Agent (H2SO4, POCl3, PCl5, S8)->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Neutralization / Filtration Final Product 5-Substituted-1,3,4-Thiadiazole Purification->Final Product Recrystallization / Chromatography

Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazoles.

G Decision Pathway for Selecting a Synthetic Route Start Start Desired_Substituent Desired 5-Substituent? Start->Desired_Substituent Amino_Group 2-Amino-5-R Desired_Substituent->Amino_Group Amino Thiol_Group 2-Thiol-5-R Desired_Substituent->Thiol_Group Thiol Aryl_Alkyl_Group 2-R'-5-R Desired_Substituent->Aryl_Alkyl_Group Aryl/Alkyl Starting_Material_Availability Available Starting Materials? Amino_Group->Starting_Material_Availability Thiol_Group->Starting_Material_Availability Aryl_Alkyl_Group->Starting_Material_Availability Thiosemicarbazide_Route Thiosemicarbazide Route Starting_Material_Availability->Thiosemicarbazide_Route Thiosemicarbazide Acylhydrazine_Route Acylhydrazine Route Starting_Material_Availability->Acylhydrazine_Route Acylhydrazine Dithiocarbazate_Route Dithiocarbazate Route Starting_Material_Availability->Dithiocarbazate_Route Dithiocarbazate Reaction_Conditions Desired Reaction Conditions? Thiosemicarbazide_Route->Reaction_Conditions Acylhydrazine_Route->Reaction_Conditions Dithiocarbazate_Route->Reaction_Conditions Mild_Conditions Mild (e.g., RT) Reaction_Conditions->Mild_Conditions Mild Harsh_Conditions Harsh (e.g., Strong Acid, High Temp) Reaction_Conditions->Harsh_Conditions Harsh Select_Method Select Optimal Synthetic Method Mild_Conditions->Select_Method Harsh_Conditions->Select_Method

Caption: Decision-making flowchart for selecting a synthetic route.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Benzhydryl-thiadiazol-2-ylamine

Essential Guide to the Safe Disposal of 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine (CAS No. 74801-72-2).[4] Given the limited specific public data on this compound's toxicity and environmental hazards, it is crucial to handle it with care, following protocols for hazardous chemical waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn to minimize exposure risks.

PPE CategoryItem
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine and any materials with significant contamination (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste.[5] Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[5]

  • Container Labeling:

    • All waste containers must be in good condition and compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name "5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine," and identify the primary hazards (e.g., "Irritant," "Toxic").[5]

    • Keep containers closed except when adding waste.[5]

Spill Management Protocol

In the event of a small spill, follow these steps to contain and clean the affected area:

  • Restrict Access: Limit access to the spill area.

  • Absorb Material: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[5]

  • Collect Waste: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials used for decontamination must also be disposed of as hazardous waste.[5]

Final Disposal Procedure

The ultimate disposal of 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine waste must be conducted through official channels.

  • Do not dispose of this chemical down the drain or in regular trash receptacles.[5]

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5] This ensures compliance with all local and national regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine.

cluster_prepPreparationcluster_wasteWaste Handlingcluster_finalFinal DisposalADon Personal ProtectiveEquipment (PPE)BIdentify Waste TypeA->BCSolid Waste(e.g., unused compound,contaminated items)B->C SolidDLiquid Waste(e.g., solutions)B->D LiquidESharps Waste(e.g., contaminated glass)B->E SharpsFPlace in LabeledSolid HazardousWaste ContainerC->FGPlace in LabeledLiquid HazardousWaste ContainerD->GHPlace in DesignatedSharps ContainerE->HIStore Waste in aSecure, Ventilated AreaF->IG->IH->IJArrange for Pickup byInstitutional EHS orLicensed ContractorI->J

Caption: Disposal workflow for 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine.

Personal protective equipment for handling 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

Essential Safety and Operational Guidance for 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine (CAS No. 74801-72-2).[3][4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar thiadiazole derivatives.[1][2][5] It is imperative to conduct a thorough risk assessment before beginning any experimental work.

Hazard Assessment

Thiadiazole derivatives should be handled as potentially hazardous substances.[1] Based on data from analogous compounds, 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine is presumed to present the following hazards:

  • Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation : May cause skin irritation upon contact.[2][5]

  • Eye Irritation : May cause serious eye irritation.[2][5]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Evacuate and Ventilate AreaChemical-resistant Gloves (e.g., nitrile)Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant Apron or Coveralls

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Designate a specific area within a chemical fume hood for handling the compound.[1]
  • Ensure an eyewash station and safety shower are readily accessible.[5]
  • Assemble all necessary equipment and reagents before commencing work.[5]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[1][5]
  • Use dedicated, non-sparking tools to prevent cross-contamination.[1][5]
  • Handle the solid material carefully to avoid creating dust.[5]

3. Dissolution and Reaction:

  • Slowly add the solid compound to the solvent within the fume hood to prevent splashing.[5]
  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[1][5]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5]
  • Decontaminate all surfaces and equipment that have come into contact with the chemical.[5]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan

All waste containing 5-Benzhydryl-[1][2][3]thiadiazol-2-ylamine must be treated as hazardous chemical waste.[1][6]

1. Waste Segregation:

  • Solid Waste : Collect unused compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]
  • Liquid Waste : Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[6]
  • Sharps Waste : Dispose of any contaminated sharps in a designated sharps container.[6]

2. Container Management:

  • Ensure all waste containers are in good condition and compatible with the chemical.[6]
  • Keep containers tightly closed except when adding waste.[2][6]
  • Label all containers with "Hazardous Waste," the full chemical name, and the primary hazards.[6]

3. Final Disposal:

  • Dispose of all chemical waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[5][6]
  • Do not dispose of this chemical down the drain or in regular trash.[6]

Experimental Workflow

Safe Handling Workflow for 5-Benzhydryl-[1,3,4]thiadiazol-2-ylaminecluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handlingcluster_disposalWaste Disposalprep_areaDesignate Fume Hood Areacheck_safetyVerify Eyewash/Shower Accessprep_area->check_safetygather_materialsAssemble Equipment and Reagentscheck_safety->gather_materialsweighWeigh Compound in Fume Hoodgather_materials->weighdissolveDissolve and React in Fume Hoodweigh->dissolvepurifyPurify in Fume Hooddissolve->purifydecontaminateDecontaminate Surfaces and Equipmentpurify->decontaminatesegregateSegregate Solid, Liquid, and Sharps Wastepurify->segregatewashWash Hands and Exposed Skindecontaminate->washlabel_wasteLabel Hazardous Waste Containerssegregate->label_wastedisposeDispose via EHS or Licensed Contractorlabel_waste->dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.